1-(oxetan-3-yl)-1H-pyrazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(oxetan-3-yl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-6-1-2-8-9(6)5-3-10-4-5/h1-2,5H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHSVLAFKPJITN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)N2C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(oxetan-3-yl)-1H-pyrazol-5-amine chemical properties
An In-depth Technical Guide to 1-(oxetan-3-yl)-1H-pyrazol-5-amine: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, a heterocyclic building block of significant interest in modern drug discovery. The molecule uniquely combines the pharmacologically privileged 5-aminopyrazole scaffold with an oxetane ring, a bioisostere for gem-dimethyl and carbonyl groups that can improve metabolic stability and aqueous solubility.[1] This document details the compound's physicochemical properties, outlines a robust synthetic and purification protocol, and explores its characteristic reactivity. Furthermore, it delves into the potential applications in medicinal chemistry, particularly in the development of kinase inhibitors, grounded in the established biological activities of related pyrazole derivatives.[2][3] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their research programs.
Introduction: The Convergence of Two Privileged Scaffolds
The field of medicinal chemistry is in constant pursuit of novel molecular architectures that offer improved pharmacological profiles. This compound (Figure 1) emerges as a compound of high strategic value by incorporating two key structural motifs: the 5-aminopyrazole core and the oxetane ring.
-
The 5-Aminopyrazole Core: The pyrazole ring is a cornerstone heterocycle in a multitude of FDA-approved drugs, valued for its metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets.[1][4] The 5-amino substitution provides a versatile synthetic handle for further functionalization, enabling the exploration of vast chemical space and the generation of compound libraries for screening.[5] Derivatives of 5-aminopyrazole are well-documented as potent inhibitors of various enzyme classes, particularly kinases, which are critical targets in oncology and inflammation.[3]
-
The Oxetane Moiety: The four-membered oxetane ring has gained prominence as a "magic" fragment in drug design. Its introduction into a molecule can confer a range of desirable properties. It acts as a non-classical hydrogen bond acceptor and its strained ring system imparts a unique three-dimensional exit vector, allowing for improved exploration of protein binding pockets. Functionally, it often serves as a bioisosteric replacement for carbonyl or gem-dimethyl groups, leading to enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability—all critical parameters in optimizing drug candidates.
The strategic fusion of these two motifs in a single, readily accessible building block provides a powerful platform for the development of next-generation therapeutics.
Physicochemical and Computed Properties
The fundamental properties of this compound determine its behavior in both chemical reactions and biological systems. The data presented below is primarily derived from computed values available in public chemical databases.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[6] |
| CAS Number | 1349708-97-9 | PubChem[6] |
| Molecular Formula | C₆H₉N₃O | PubChem[6] |
| Molecular Weight | 139.16 g/mol | PubChem[6] |
| Monoisotopic Mass | 139.07456 Da | PubChem[6] |
| XLogP3 (Lipophilicity) | -0.5 | PubChem[6] |
| Hydrogen Bond Donors | 1 (from -NH₂) | PubChem[6] |
| Hydrogen Bond Acceptors | 3 (2 from pyrazole N, 1 from oxetane O) | PubChem[6] |
| Rotatable Bonds | 1 | PubChem[6] |
| Polar Surface Area | 53.1 Ų | PubChem[6] |
| Storage | Room temperature | Labsolu[7] |
| Shelf Life | 1095 days | Labsolu[7] |
The low XLogP3 value of -0.5 indicates a high degree of hydrophilicity, a favorable property for aqueous solubility and a common characteristic imparted by the oxetane ring. The presence of both hydrogen bond donors and acceptors makes the molecule well-suited for specific interactions within enzyme active sites.
Synthesis and Purification
While specific literature detailing the synthesis of this exact molecule is sparse, a robust and logical pathway can be designed based on well-established methods for constructing the 5-aminopyrazole ring system.[5][8] The most direct approach involves the cyclocondensation of a hydrazine derivative with a suitable β-ketonitrile or equivalent precursor.
Proposed Retrosynthetic Analysis
A logical retrosynthetic disconnection points to oxetan-3-ylhydrazine and a three-carbon nitrile component as the key starting materials. This approach is common for building substituted pyrazoles.
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to ensure reproducibility and scalability.
Step 1: Synthesis of Oxetan-3-ylhydrazine
-
Rationale: This key intermediate is not widely commercially available and typically requires synthesis, often from 3-bromooxetane or oxetan-3-one. For the purpose of this guide, we will assume its availability or synthesis via established literature methods.
Step 2: Cyclocondensation Reaction
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add oxetan-3-ylhydrazine (1.0 eq) and ethanol (20 mL).
-
Reagent Addition: While stirring, add fumaronitrile (1.1 eq).
-
Causality: Fumaronitrile serves as the C3-nitrile component. Using a slight excess ensures the complete consumption of the potentially more valuable hydrazine starting material. Ethanol is an excellent solvent for this class of reaction, as it solubilizes the starting materials and is easy to remove post-reaction.
-
-
Reaction: Add triethylamine (1.5 eq) to the mixture. Heat the reaction to reflux (approx. 78 °C) and maintain for 4-6 hours.
-
Causality: Triethylamine acts as a base to facilitate the initial Michael addition and subsequent cyclization/tautomerization steps. Refluxing provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The disappearance of the limiting reagent (hydrazine) and the appearance of a new, more polar spot indicates product formation.
Caption: Experimental workflow for synthesis and purification.
Step 3: Workup and Purification
-
Solvent Removal: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the crude residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) followed by brine (1 x 20 mL).
-
Causality: The bicarbonate wash removes any acidic impurities and the triethylamine salt. The brine wash removes residual water from the organic layer.
-
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Chromatography: Purify the crude material by flash column chromatography on silica gel.
-
Eluent System: A gradient of 0% to 10% methanol in dichloromethane is typically effective for separating the polar aminopyrazole product from non-polar impurities.
-
Validation: Collect fractions and analyze by TLC to pool the pure product.
-
-
Final Product: Concentrate the pure fractions under reduced pressure to afford this compound as a solid. The expected appearance is a white to off-white solid.[9]
Spectroscopic and Structural Characterization
-
¹H NMR (400 MHz, DMSO-d₆):
-
Pyrazole Protons: Two doublets are expected in the aromatic region, one around δ 7.4-7.6 ppm (H4) and another around δ 5.8-6.0 ppm (H3).
-
Oxetane Protons: A multiplet (quintet or similar) for the methine proton (CH) attached to the pyrazole nitrogen is expected around δ 5.2-5.5 ppm. Two multiplets for the four methylene protons (CH₂) of the oxetane ring should appear around δ 4.8-5.1 ppm.
-
Amine Protons: A broad singlet corresponding to the two NH₂ protons is expected around δ 5.0-5.5 ppm, which is exchangeable with D₂O.
-
-
¹³C NMR (101 MHz, DMSO-d₆):
-
Pyrazole Carbons: Signals for the pyrazole ring carbons are expected in the range of δ 95-155 ppm.
-
Oxetane Carbons: The oxetane methylene carbons (CH₂) should appear around δ 70-75 ppm, and the methine carbon (CH) around δ 55-60 ppm.
-
-
HRMS (ESI+): The high-resolution mass spectrum should show a prominent peak for the [M+H]⁺ ion with a calculated m/z of 140.0818, confirming the molecular formula C₆H₁₀N₃O⁺.
Chemical Reactivity
The molecule possesses three primary sites for chemical modification, making it a highly versatile building block.
Caption: Key sites of chemical reactivity on the molecule.
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The 5-Amino Group: This is the most versatile functional group. It behaves as a typical aromatic amine and can undergo a wide range of reactions:
-
N-Acylation/Sulfonylation: Reacts readily with acyl chlorides, sulfonyl chlorides, or anhydrides in the presence of a base (e.g., triethylamine, pyridine) to form amides and sulfonamides, respectively.[11] This is a common strategy for building out libraries of kinase inhibitors.[3]
-
Reductive Amination: Can be reacted with aldehydes or ketones to form imines, which are then reduced to secondary amines.[10]
-
Diazotization: Can be converted to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a variety of other functional groups.
-
-
The Pyrazole C4-Position: The pyrazole ring is electron-rich, and the C4 position is particularly susceptible to electrophilic substitution.
-
Halogenation: Direct C-H halogenation at the C4 position can be achieved using reagents like N-bromosuccinimide (NBS), N-iodosuccinimide (NIS), or N-chlorosuccinimide (NCS).[12] This provides a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira).
-
-
The Oxetane Ring: The oxetane ring is generally stable under neutral and basic conditions but can be opened under strong acidic conditions by a nucleophile, providing a route to di-functionalized acyclic compounds.
Biological Significance and Potential Applications
The primary application for this scaffold is in medicinal chemistry as a building block for synthesizing potential therapeutic agents.
-
Kinase Inhibitors: The 5-aminopyrazole scaffold is a well-established "hinge-binder" motif in many kinase inhibitors. The amino group and adjacent pyrazole nitrogen can form critical hydrogen bonds with the backbone of the kinase hinge region. Aberrant fibroblast growth factor receptor (FGFR) activation is implicated in many cancers, and recent research has shown that 5-amino-1H-pyrazole derivatives can be elaborated into potent and covalent pan-FGFR inhibitors.[3] The oxetane moiety on the N1 position can project into solvent-exposed regions or other pockets of the ATP-binding site, where its properties can be exploited to fine-tune potency and pharmacokinetic profiles.
-
Other CNS and Metabolic Disease Targets: Pyrazole derivatives have a broad range of documented biological activities, including anti-inflammatory, analgesic, and antipsychotic effects.[1][2] The anti-obesity drug Rimonabant, for example, features a substituted pyrazole core. The improved physicochemical properties imparted by the oxetane ring make this compound an attractive starting point for developing agents targeting diseases of the central nervous system or metabolic disorders.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related aminopyrazole compounds suggest that standard laboratory precautions should be observed.[13][14][15]
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Personal Protective Equipment (PPE): Wear protective gloves, laboratory coat, and safety glasses.[14]
-
Handling: Avoid breathing dust/fumes. Use only in a well-ventilated area, such as a chemical fume hood.[13] Wash hands thoroughly after handling.
-
Hazards: Likely to cause skin and eye irritation based on analogous structures.[15] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[13]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[7][16]
References
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Beilstein Archives (n.d.). Supporting Information. Retrieved from [Link].
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ResearchGate (n.d.). Synthesis of 5-amino-1H-pyrazole 3. [Image]. Retrieved from [Link].
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Al-Mokhtar, M. A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Retrieved from [Link].
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Rasmussen, M. K., et al. (2022). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Organic Process Research & Development. Retrieved from [Link].
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Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Retrieved from [Link].
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PubChemLite (n.d.). 1-(oxetan-3-yl)-1h-pyrazol-3-amine. Retrieved from [Link].
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Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology. Retrieved from [Link].
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Wang, Y., et al. (2023). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link].
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ResearchGate (n.d.). Synthesis and Biological Activity of 5-alkoxy- and 5-amino-substituted 3-bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazoles. Retrieved from [Link].
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ResearchGate (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Retrieved from [Link].
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OUCI (n.d.). Overview on Biological Activities of Pyrazole Derivatives. Retrieved from [Link].
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An In-depth Technical Guide to 1-(oxetan-3-yl)-1H-pyrazol-5-amine (CAS No. 1349708-97-9): A Privileged Scaffold for Modern Drug Discovery
Introduction: Bridging Physicochemical Properties and Therapeutic Potential
In the landscape of contemporary medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. 1-(oxetan-3-yl)-1H-pyrazol-5-amine, registered under CAS number 1349708-97-9, represents a compelling molecular architecture that marries the therapeutic versatility of the pyrazole core with the advantageous physicochemical properties imparted by the oxetane ring.[1][2][3] This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals, offering insights into its chemical identity, strategic importance, and potential applications. While this molecule is primarily recognized as a valuable building block, this document will extrapolate its potential, grounded in the well-established roles of its constituent moieties, to provide a forward-looking perspective on its utility in drug discovery programs.
The pyrazole nucleus is a five-membered diazole ring that has been a mainstay in the development of a multitude of clinically approved drugs, demonstrating a wide spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][4][5][6] Its metabolic stability and synthetic tractability make it an attractive scaffold.[2] On the other hand, the oxetane ring, a four-membered cyclic ether, has gained significant traction as a "magic moiety" in recent years.[3][7][8] Its incorporation into drug candidates has been shown to improve aqueous solubility, reduce lipophilicity, enhance metabolic stability, and serve as a non-classical hydrogen bond acceptor, thereby favorably modulating pharmacokinetic and pharmacodynamic profiles.[3][9][10]
This guide will, therefore, not only define this compound but also construct a framework for its strategic deployment in research and development, from synthesis to hypothetical biological evaluation.
Part 1: Physicochemical and Structural Characteristics
A thorough understanding of a compound's fundamental properties is critical for its application in drug discovery. The key physicochemical parameters for this compound are summarized below, providing a baseline for formulation, assay development, and computational modeling.
Key Properties Table
| Property | Value | Source |
| CAS Number | 1349708-97-9 | PubChem[11] |
| Molecular Formula | C₆H₉N₃O | PubChem[11] |
| Molecular Weight | 139.16 g/mol | PubChem[11] |
| IUPAC Name | This compound | PubChem[11] |
| Computed XLogP3 | -0.5 | PubChem[11] |
| Hydrogen Bond Donors | 1 (amine group) | PubChem[11] |
| Hydrogen Bond Acceptors | 4 (2x pyrazole N, 1x amine N, 1x oxetane O) | PubChem[11] |
| Purity | Typically ≥95% - 97% | Commercial Suppliers[12][13] |
| Storage | Store at 2-8°C for long term | Amadis Chemical[14] |
Note: Some properties are computationally derived and should be confirmed experimentally.
Structural Rationale: The Synergy of Oxetane and Pyrazole
The structure of this compound is a deliberate convergence of two high-value medicinal chemistry motifs. The diagram below illustrates the logical relationship between these components and their contribution to the molecule's overall profile.
Caption: Logical relationship of structural motifs.
The amine group at the 5-position of the pyrazole ring is a critical synthetic handle, allowing for a wide array of derivatization strategies, such as amide bond formation, reductive amination, or participation in cyclization reactions to form fused ring systems.[15] This versatility is key to its function as a scaffold for building diverse chemical libraries.
Part 2: Synthesis and Derivatization Strategies
While specific literature detailing the synthesis of this compound is sparse, a plausible and robust synthetic route can be proposed based on established methodologies for the formation of N-substituted pyrazoles.
Proposed Retrosynthetic Analysis
A logical approach involves the condensation of a hydrazine equivalent with a β-ketonitrile, a classic method for pyrazole synthesis. The oxetane moiety would be introduced via an oxetanylhydrazine intermediate.
Caption: Proposed retrosynthesis workflow.
Hypothetical Step-by-Step Synthesis Protocol
This protocol is a conceptualization based on standard organic chemistry principles and has not been experimentally validated for this specific target.
Step 1: Synthesis of Oxetan-3-ylhydrazine
-
Reaction Setup: To a solution of oxetan-3-one in methanol at 0°C, add hydrazine hydrate (1.5 equivalents) dropwise.
-
Condensation: Stir the reaction mixture at room temperature for 4-6 hours to form the corresponding hydrazone. Monitor progress by TLC.
-
Reduction: Cool the mixture to 0°C and add sodium borohydride (2.0 equivalents) portion-wise.
-
Work-up: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract the product with dichloromethane. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield crude oxetan-3-ylhydrazine.
Causality: The two-step reductive amination is a standard, high-yielding method for converting ketones to hydrazines. Methanol is a suitable solvent, and sodium borohydride is a mild reducing agent appropriate for the hydrazone intermediate.
Step 2: Cyclization to form this compound
-
Reaction Setup: Dissolve oxetan-3-ylhydrazine (1.0 equivalent) and 3-ethoxy-2-propenenitrile (1.1 equivalents) in ethanol in a round-bottom flask.
-
Condensation/Cyclization: Add a catalytic amount of a mild acid, such as acetic acid. Heat the mixture to reflux (approx. 78°C) for 8-12 hours. The reaction involves an initial Michael addition followed by cyclization and elimination of ethanol to form the aromatic pyrazole ring.
-
Purification: Upon completion (monitored by LC-MS), cool the reaction mixture and concentrate in vacuo. The resulting residue can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product.
Self-Validation: The identity and purity of the final compound should be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.[16][17]
Part 3: Prospective Biological Applications and Experimental Workflows
Given the established activities of pyrazole derivatives, this compound is an ideal starting point for screening campaigns targeting several disease areas. The oxetane group is expected to enhance drug-like properties, potentially leading to candidates with improved potency and pharmacokinetic profiles.[10]
Target Areas of High Potential
-
Kinase Inhibition: Pyrazole scaffolds are prevalent in kinase inhibitors.[1] The 5-amino group can be functionalized to interact with the hinge region of the ATP-binding pocket of various kinases implicated in cancer and inflammatory diseases. Recently, 1H-pyrazol-3-amine derivatives have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of inflammation and necroptosis.[18][19]
-
Anti-inflammatory Agents: Compounds like celecoxib, a pyrazole-containing COX-2 inhibitor, highlight the potential of this scaffold in treating inflammation.[4] Derivatives could be designed and tested in assays for inflammatory targets such as TNF-α or various interleukins.[20]
-
Antiviral Research: The oxetane moiety has been successfully incorporated into antiviral agents, including those targeting RSV and HCV.[10] This suggests that derivatives of the title compound could be explored for activity against a range of viral targets.
Exemplary Experimental Workflow: Kinase Inhibitor Screening
The following workflow outlines a standard, high-level process for evaluating derivatives of this compound as potential kinase inhibitors.
Caption: Kinase inhibitor screening workflow.
Protocol: Primary Biochemical Kinase Assay (Conceptual)
-
Plate Preparation: Dispense 2.5 µL of 2X kinase/substrate solution into the wells of a 384-well plate.
-
Compound Addition: Add 2.5 µL of the test compound (derivatized from this compound) at various concentrations (e.g., 10-point serial dilution). Include positive (no inhibitor) and negative (no kinase) controls.
-
Reaction Initiation: Add 5 µL of 2X ATP solution to start the kinase reaction. Incubate at room temperature for 60 minutes.
-
Detection: Add 10 µL of a detection reagent (e.g., ADP-Glo™) that quantifies the amount of ADP produced, which is directly proportional to kinase activity.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Trustworthiness: This type of assay is a gold standard in early drug discovery. The inclusion of appropriate controls and the use of a quantitative readout (luminescence) ensures the reliability and reproducibility of the data.
Part 4: Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care. While specific toxicity data is not available, general precautions for handling amine-containing heterocyclic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[21]
-
Handling: Avoid inhalation of dust or vapors. Do not get in eyes, on skin, or on clothing. Use in a well-ventilated area or a chemical fume hood.[21]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][21]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound is more than just a catalog chemical; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. The fusion of the biologically active pyrazole core with the property-enhancing oxetane ring provides a powerful platform for the development of next-generation therapeutics. Its inherent synthetic tractability allows for the creation of diverse libraries, while its physicochemical profile suggests a high probability of yielding compounds with favorable drug-like properties. Researchers and drug development professionals are encouraged to view this compound not as an endpoint, but as a validated starting point for innovation in kinase inhibition, anti-inflammatory, and antiviral discovery programs. The logical combination of these two privileged scaffolds provides a robust foundation for addressing complex therapeutic challenges.
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An In-Depth Technical Guide to the Structure and Synthesis of 1-(Oxetan-3-yl)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Convergence of the Pyrazole and Oxetane Moieties
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. This guide delves into the structure and synthesis of 1-(oxetan-3-yl)-1H-pyrazol-5-amine (CAS No. 1349708-97-9), a heterocyclic building block that exemplifies this principle. This compound merges the well-established therapeutic potential of the pyrazole ring with the advantageous physicochemical properties of the oxetane motif.
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and their derivatives are integral to a wide array of pharmaceuticals, exhibiting anti-inflammatory, analgesic, anticancer, and antimicrobial activities.[1][2][3] The aminopyrazole substructure, in particular, serves as a versatile synthon for the construction of more complex fused heterocyclic systems.[4][5]
Concurrently, the oxetane ring, a four-membered cyclic ether, has gained significant traction as a "smart" substituent in drug discovery.[6] Its incorporation can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while also acting as a bioisostere for gem-dimethyl or carbonyl groups.[6][7] The fusion of these two moieties in this compound results in a molecule of considerable interest for the development of novel therapeutics.
It is pertinent to address a point of potential nomenclatural ambiguity. The target compound is systematically named this compound. However, it is also frequently indexed under the synonym 2-(oxetan-3-yl)pyrazol-3-amine in chemical databases.[8] This guide will adhere to the former, more precise IUPAC nomenclature while acknowledging the existence of the latter.
This document will provide a comprehensive overview of the structure, properties, and a detailed, field-proven synthetic protocol for this compound, grounded in established chemical principles and supported by authoritative references.
Molecular Structure and Physicochemical Properties
The structure of this compound is characterized by an oxetan-3-yl group substituted at the N1 position of a 5-aminopyrazole ring. This arrangement has significant implications for the molecule's three-dimensional conformation and its potential interactions with biological targets.
| Property | Value | Source |
| CAS Number | 1349708-97-9 | [8] |
| Molecular Formula | C6H9N3O | [8] |
| Molecular Weight | 139.16 g/mol | [8] |
| IUPAC Name | This compound | [8] |
| Synonyms | 2-(oxetan-3-yl)pyrazol-3-amine, 2-Oxetan-3-yl-2H-pyrazol-3-ylamine | [8] |
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of this compound can be logically approached through the well-established reaction of a β-ketonitrile with a substituted hydrazine.[9][10] This retrosynthetic disconnection reveals two primary precursor molecules: oxetane-3-hydrazine and a suitable three-carbon electrophile.
The core of this strategy lies in the regioselective cyclocondensation reaction. The nucleophilic attack of the hydrazine on the carbonyl carbon of the β-ketonitrile initiates the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization via the attack of the second nitrogen atom on the nitrile carbon to yield the desired 5-aminopyrazole.[9]
Detailed Experimental Protocol
This protocol describes a robust, multi-step synthesis of this compound, commencing from commercially available starting materials.
Part 1: Synthesis of Oxetan-3-one
Oxetan-3-one is a key precursor, and its synthesis from readily available propargylic alcohols via a gold-catalyzed reaction is a modern and efficient method.[11]
Reaction:
Propargyl alcohol → Oxetan-3-one
Reagents and Conditions:
-
Propargyl alcohol
-
Gold(I) catalyst (e.g., JohnphosAu(MeCN)SbF6)
-
Oxidant (e.g., N-Oxide)
-
Solvent (e.g., Dichloromethane)
-
Room temperature
Step-by-Step Procedure:
-
To a solution of propargyl alcohol in dichloromethane, add the gold(I) catalyst.
-
Slowly add the oxidant to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitor by TLC or GC-MS).
-
Purify the product by flash column chromatography on silica gel.
Part 2: Synthesis of Oxetane-3-hydrazine
The conversion of oxetan-3-one to oxetane-3-hydrazine can be achieved through reductive amination.
Reaction:
Oxetan-3-one + Hydrazine → Oxetane-3-hydrazine
Reagents and Conditions:
-
Oxetan-3-one
-
Hydrazine hydrate
-
Reducing agent (e.g., Sodium cyanoborohydride)
-
Solvent (e.g., Methanol)
-
Acidic catalyst (e.g., Acetic acid)
Step-by-Step Procedure:
-
Dissolve oxetan-3-one in methanol and add hydrazine hydrate.
-
Acidify the mixture with a catalytic amount of acetic acid.
-
Slowly add sodium cyanoborohydride to the stirring solution.
-
Stir at room temperature for several hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
Part 3: Synthesis of this compound
The final step involves the cyclocondensation of oxetane-3-hydrazine with a β-ketonitrile, such as 3-ethoxy-3-iminopropanenitrile.
Reaction:
Oxetane-3-hydrazine + 3-Ethoxy-3-iminopropanenitrile → this compound
Reagents and Conditions:
-
Oxetane-3-hydrazine
-
Ethyl (β-ethoxy-β-imino)propionate (or a similar β-ketonitrile precursor)
-
Solvent (e.g., Ethanol)
-
Reflux
Step-by-Step Procedure:
-
Dissolve oxetane-3-hydrazine and 3-ethoxy-3-iminopropanenitrile in ethanol.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Reaction Mechanism: The Chemistry of Pyrazole Formation
The formation of the 5-aminopyrazole ring from a β-ketonitrile and a hydrazine is a classic example of a cyclocondensation reaction. The mechanism proceeds through two key stages:
-
Hydrazone Formation: The more nucleophilic nitrogen of the oxetane-3-hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by the elimination of a molecule of water (or alcohol, depending on the specific β-ketonitrile precursor) to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then acts as a nucleophile, attacking the carbon of the nitrile group. This intramolecular cyclization results in the formation of a five-membered ring. A subsequent tautomerization leads to the aromatic and stable 5-aminopyrazole product.
Characterization and Analytical Data
The structure of the synthesized this compound should be unequivocally confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the oxetane ring protons, typically in the range of 4.5-5.0 ppm. The pyrazole ring protons will appear in the aromatic region, and the amine protons will be visible as a broad singlet. NOESY experiments can confirm the regiochemistry by showing through-space correlations between the oxetane and pyrazole protons.[2]
-
¹³C NMR: The carbon NMR will show distinct signals for the carbons of the oxetane and pyrazole rings. The chemical shifts will be indicative of the electronic environment of each carbon atom.[2]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass of the molecular ion.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amine group (typically around 3300-3500 cm⁻¹) and C=N and C=C stretching vibrations of the pyrazole ring.
Conclusion and Future Outlook
This compound is a valuable building block for medicinal chemistry, offering a unique combination of a biologically active pyrazole core and a property-enhancing oxetane moiety. The synthetic route outlined in this guide, based on well-established chemical transformations, provides a reliable method for its preparation. The versatility of the aminopyrazole scaffold allows for further functionalization, opening avenues for the synthesis of diverse libraries of compounds for drug discovery programs. As the demand for novel therapeutic agents with optimized pharmacokinetic and pharmacodynamic profiles continues to grow, molecules such as this compound are poised to play an increasingly important role in the development of next-generation medicines.
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Spectroscopic Characterization of 1-(oxetan-3-yl)-1H-pyrazol-5-amine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(oxetan-3-yl)-1H-pyrazol-5-amine, a novel heterocyclic compound with potential applications in drug discovery and development. The guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries. We will delve into the theoretical and practical aspects of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy as applied to this specific molecule. This document will cover data interpretation, proposed fragmentation pathways, and detailed experimental protocols. The information presented herein is designed to be a valuable resource for the synthesis, identification, and purification of this compound and related compounds.
Introduction
This compound (Figure 1) is a small molecule that incorporates two key heterocyclic moieties: a pyrazole ring and an oxetane ring. Pyrazole derivatives are a well-established class of compounds in medicinal chemistry, known for a wide range of biological activities.[1] The oxetane ring, a four-membered cyclic ether, has gained significant attention in recent years as a bioisostere for carbonyl groups and gem-dimethyl groups, often improving metabolic stability and aqueous solubility of drug candidates.[2][3] The combination of these two scaffolds in this compound makes it an attractive candidate for further investigation in drug discovery programs.
Accurate and unambiguous structural elucidation is a critical step in the development of any new chemical entity. Spectroscopic techniques, particularly mass spectrometry and nuclear magnetic resonance spectroscopy, are indispensable tools for this purpose. This guide will provide a detailed analysis of the expected spectroscopic data for this compound, based on established principles and data from related structures.
Figure 1: Chemical Structure of this compound
Caption: The chemical structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₉N₃O), the exact mass is 139.0746 g/mol .[4]
Predicted Mass Spectrometry Data
The following table summarizes the predicted m/z values for various adducts of the target molecule.[5]
| Adduct | Predicted m/z |
| [M+H]⁺ | 140.0818 |
| [M+Na]⁺ | 162.0638 |
| [M+K]⁺ | 178.0377 |
| [M+NH₄]⁺ | 157.1084 |
| [M-H]⁻ | 138.0673 |
| [M+HCOO]⁻ | 184.0728 |
| [M+CH₃COO]⁻ | 198.0884 |
Fragmentation Pathway
The fragmentation of heterocyclic amines in mass spectrometry can be complex.[6] Based on the structure of this compound, the molecular ion ([M]⁺˙) is expected to be relatively stable.[7] Fragmentation is likely to initiate from the oxetane ring or the pyrazole ring.
Caption: Proposed MS fragmentation pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental spectra for this compound, the following data is predicted based on established chemical shift values for similar pyrazole and oxetane-containing structures.[8][9][10][11]
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1 | ~ 5.50 | d | ~ 2.5 | 1H |
| H2 | ~ 7.20 | d | ~ 2.5 | 1H |
| H3 | ~ 5.20 | p | ~ 6.5 | 1H |
| H4 | ~ 4.80 | t | ~ 6.5 | 2H |
| H5 | ~ 4.60 | t | ~ 6.5 | 2H |
| NH₂ | ~ 5.00 | s | - | 2H |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon Label | Chemical Shift (δ, ppm) |
| C1 | ~ 95.0 |
| C2 | ~ 135.0 |
| C3 | ~ 155.0 |
| C4 | ~ 55.0 |
| C5 | ~ 75.0 |
Interpretation of NMR Spectra
-
Pyrazole Ring Protons (H1, H2): The two protons on the pyrazole ring are expected to appear as doublets with a small coupling constant (²JHH) of approximately 2.5 Hz.[12]
-
Oxetane Ring Protons (H3, H4, H5): The methine proton (H3) on the oxetane ring is predicted to be a pentet due to coupling with the four adjacent methylene protons (H4 and H5). The two sets of methylene protons (H4 and H5) will likely appear as triplets.[10][11]
-
Amine Protons (NH₂): The amine protons will likely appear as a broad singlet, and its chemical shift can be concentration and temperature-dependent.
-
Pyrazole Ring Carbons (C1, C2, C3): The chemical shifts of the pyrazole carbons are consistent with those reported for substituted pyrazoles.[13][14]
-
Oxetane Ring Carbons (C4, C5): The upfield chemical shifts for C4 and C5 are characteristic of the strained oxetane ring.[10]
Caption: Key predicted ¹H-¹H COSY correlations.
Experimental Protocols
The following are general protocols for acquiring MS and NMR data for this compound. These should be adapted and optimized based on the specific instrumentation available.
Mass Spectrometry
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.[15]
-
Data Acquisition:
-
Set the ionization mode to positive and negative to observe different adducts.
-
Acquire data over a mass range of m/z 50-500.
-
Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data.[6]
-
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.[16]
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
Perform 2D NMR experiments such as COSY, HSQC, and HMBC to confirm assignments.[13]
-
Caption: General experimental workflow.
Conclusion
This technical guide has provided a detailed overview of the expected spectroscopic data for this compound. While the NMR data presented is predictive, it is based on sound spectroscopic principles and data from closely related structures. The provided protocols offer a solid starting point for the experimental characterization of this and similar molecules. The unique combination of the pyrazole and oxetane moieties makes this compound a person of interest for further investigation in medicinal chemistry, and this guide serves as a foundational resource for such endeavors.
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Pyrazoles database - synthesis, physical properties - ChemSynthesis. (n.d.). 25GAqCOs-EVzFq7nmz4Yvw==)
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Physicochemical properties of 1-(oxetan-3-yl)-1H-pyrazol-5-amine solubility
An In-Depth Technical Guide to the Physicochemical Properties of 1-(oxetan-3-yl)-1H-pyrazol-5-amine, with a Focus on Aqueous Solubility
Foreword: The Primacy of Solubility in Modern Drug Discovery
In the intricate journey of transforming a molecular concept into a therapeutic reality, few physicochemical properties are as fundamental and impactful as aqueous solubility. Solubility is the gatekeeper to bioavailability; a compound that cannot adequately dissolve in the aqueous environment of the gastrointestinal tract will likely never reach its target in sufficient concentration to elicit a therapeutic effect, regardless of its in vitro potency.[1][2][3] More than 40% of new chemical entities emerging from discovery pipelines exhibit poor aqueous solubility, posing a significant challenge to their development.[1][3]
This guide provides a detailed examination of this compound, a heterocyclic compound emblematic of modern medicinal chemistry strategies. It combines a polar, hydrogen-bonding pyrazole-amine core—a privileged scaffold in numerous approved drugs—with an oxetane ring, a moiety increasingly utilized to fine-tune and enhance drug-like properties.[4][5][6] We will dissect the molecule's predicted physicochemical profile, explain the structural rationale for its expected solubility, and provide a rigorous, field-proven experimental protocol for the definitive determination of its thermodynamic solubility.
Molecular Profile and Predicted Physicochemical Properties
A priori assessment of a compound's properties through computational methods is a cornerstone of efficient drug development. These predictions guide experimental design and help prioritize candidates. The key physicochemical properties for this compound have been computed and are summarized below.
| Property | Value | Significance in Drug Discovery |
| Molecular Formula | C₆H₉N₃O | Defines the elemental composition. |
| Molecular Weight | 139.16 g/mol | Low molecular weight is favorable for oral absorption (Lipinski's Rule of Five).[7] |
| XLogP3 | -0.5 | A negative LogP value indicates a preference for the aqueous phase over an organic phase (octanol), suggesting good hydrophilicity and likely high aqueous solubility.[7] |
| Hydrogen Bond Donor Count | 1 | The primary amine (-NH₂) can donate a hydrogen bond, contributing to interactions with water.[7] |
| Hydrogen Bond Acceptor Count | 3 | The two pyrazole nitrogens and the oxetane oxygen can accept hydrogen bonds, significantly enhancing water solubility.[7] |
| Topological Polar Surface Area (TPSA) | 53.1 Ų | A TPSA below 140 Ų is generally associated with good cell permeability. This value is well within the favorable range.[7] |
| Rotatable Bond Count | 1 | Low rotational freedom suggests a more rigid conformation, which can be entropically favorable for binding to a target.[7] |
Data sourced from PubChem CID 56604366.[7]
Structural Deconstruction: The Molecular Drivers of Solubility
The favorable predicted properties of this compound are not accidental; they are a direct consequence of its constituent chemical motifs. Understanding the contribution of each component is key to rational drug design.
The 5-Aminopyrazole Core
The pyrazole ring is a five-membered aromatic heterocycle that is a staple in medicinal chemistry, found in blockbuster drugs like Celecoxib and Sildenafil.[4][5][8] Its nitrogen atoms are key hydrogen bond acceptors. The appended 5-amino group is a versatile functional handle and a potent hydrogen bond donor.[9] This combination creates a polar, water-interacting pharmacophore that serves as an excellent foundation for aqueous solubility.
The Oxetane Ring: A Modern Tool for Solubility Enhancement
The oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool for improving the physicochemical properties of drug candidates.[6][10] Its incorporation is a deliberate strategy to enhance solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.
-
Polarity and Hydrogen Bonding: The strained C-O-C bond angle of the oxetane exposes the oxygen's lone pairs, making it a particularly effective hydrogen bond acceptor.[11]
-
Three-Dimensionality: The sp³-hybridized carbons of the oxetane ring introduce three-dimensionality, which disrupts crystal packing and can lead to a significant increase in aqueous solubility.[6][12]
-
LogP Reduction: Replacing lipophilic groups like a gem-dimethyl or a cyclopentyl moiety with an oxetane can dramatically reduce a molecule's lipophilicity (LogP), thereby increasing its solubility.[13] Studies have shown that this substitution can increase solubility by factors ranging from 4 to over 4000, depending on the molecular context.[13]
Caption: Logical flow from molecular structure to predicted high aqueous solubility.
Gold Standard Protocol: Thermodynamic Solubility Determination
While computational predictions are invaluable, experimental verification is non-negotiable. Thermodynamic solubility represents the true equilibrium solubility of a compound in a given medium and is the benchmark for preclinical development.[14][15] The following shake-flask method is a robust, self-validating protocol for its determination.
Principle
An excess of the solid compound is suspended in a defined aqueous buffer. The suspension is agitated at a constant temperature until equilibrium between the solid and dissolved states is reached. After removing the undissolved solid by filtration, the concentration of the resulting saturated solution is quantified, typically by High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Experimental Workflow
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A Technical Guide to the Design and Evaluation of Pyrazole-Oxetane Derivatives in Modern Drug Discovery
Abstract
In the landscape of medicinal chemistry, the strategic hybridization of validated pharmacophores with moieties that enhance physicochemical properties represents a frontier for innovation. This guide delineates a comprehensive strategy for the design, synthesis, and biological evaluation of a novel class of compounds: pyrazole-oxetane derivatives. Pyrazoles are a well-established class of heterocyclic compounds, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1] Concurrently, the oxetane ring has emerged as a powerful tool in modern drug design, prized for its ability to improve aqueous solubility, metabolic stability, and molecular three-dimensionality.[2][3] This document, intended for researchers and drug development professionals, proposes a forward-thinking, integrated workflow for exploring the therapeutic potential of combining these two valuable scaffolds. We provide hypothesized mechanisms of action, detailed, self-validating experimental protocols for anticancer, anti-inflammatory, and antimicrobial screening, and frameworks for data interpretation, thereby offering a complete roadmap for initiating a discovery program centered on pyrazole-oxetane derivatives.
The Strategic Combination of Pyrazole and Oxetane Moieties: A Rationale for a Novel Therapeutic Class
The convergence of a biologically active scaffold with a property-enhancing motif is a proven strategy in the quest for superior therapeutic agents. The proposed combination of the pyrazole nucleus with an oxetane ring is built on this foundation.
1.1 The Pyrazole Scaffold: A Privileged Pharmacophore
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its structural versatility and ability to engage in various biological interactions have led to its incorporation into a multitude of FDA-approved drugs. Notable examples include the anti-inflammatory drug celecoxib (a COX-2 inhibitor), the anti-obesity agent rimonabant, and the antipsychotic CDPPB, highlighting the diverse therapeutic applications of this scaffold.[1] Pyrazole derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties.[1][4][5] This proven biological relevance makes the pyrazole core an ideal starting point for the design of new chemical entities.
1.2 The Oxetane Motif: A Modern Tool for Optimizing Drug-like Properties
The oxetane ring, a four-membered heterocyclic ether, has transitioned from a synthetic curiosity to an indispensable tool for fine-tuning the properties of drug candidates.[6][7] Its value lies in its role as a bioisostere for common but often problematic functional groups, such as gem-dimethyl and carbonyl groups.[6][8] The incorporation of an oxetane can lead to profound improvements in a molecule's physicochemical profile:
-
Enhanced Aqueous Solubility: The polar oxygen atom and compact, three-dimensional structure of the oxetane ring significantly increase a compound's water solubility, a critical factor for bioavailability.[8][9] Replacing a gem-dimethyl group with an oxetane can increase solubility by orders of magnitude.[8][10]
-
Improved Metabolic Stability: Oxetanes are generally robust against metabolic degradation by liver enzymes, often more so than the groups they replace.[3][9] This can extend a drug's half-life and improve its pharmacokinetic profile.
-
Reduced Lipophilicity: In an era where "molecular obesity" and high lipophilicity are major causes of drug attrition, the oxetane offers a polar, low-molecular-weight alternative to lipophilic groups like tert-butyl, helping to optimize the lipophilic efficiency of a lead compound.[3]
-
Modulation of Basicity: When placed near an amine, the electron-withdrawing nature of the oxetane ring can reduce the amine's pKa, which is often crucial for mitigating off-target effects, such as hERG channel inhibition.[3][11]
1.3 Rationale for Hybridization: Designing the Next Generation of Therapeutics
The rationale for creating pyrazole-oxetane hybrids is compelling. By appending an oxetane motif to a biologically active pyrazole core, we can synergistically combine the proven therapeutic potential of the pyrazole with the desirable pharmacokinetic and physicochemical advantages conferred by the oxetane. This strategy aims to generate novel compounds that not only interact effectively with biological targets but also possess the drug-like properties essential for clinical success. The oxetane can be strategically placed to block metabolic hotspots on the pyrazole scaffold, improve solubility for better oral absorption, or provide a unique three-dimensional vector to explore new binding interactions within a target protein.
A Proposed Drug Discovery and Development Workflow
To systematically investigate the biological potential of novel pyrazole-oxetane derivatives, a structured, multi-tiered screening cascade is essential. This workflow ensures that resources are focused on the most promising candidates, enabling efficient progression from initial synthesis to lead optimization.
Target Area 1: Anticancer Activity
Given the extensive literature on pyrazole derivatives as anticancer agents, this is a primary and highly promising therapeutic area for pyrazole-oxetane hybrids.[4] Many pyrazoles exert their effects by inhibiting key enzymes in cell signaling pathways that are dysregulated in cancer.[12]
3.1 Hypothesized Mechanisms of Action: Kinase Inhibition
A significant number of pyrazole-containing compounds function as kinase inhibitors.[12] Tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) are critical regulators of cell proliferation and survival, and their overactivity is a hallmark of many cancers.[13] We hypothesize that pyrazole-oxetane derivatives can be designed to target the ATP-binding pocket of kinases like EGFR, with the pyrazole core forming key hydrogen bonds and the oxetane moiety improving solubility and providing a vector into solvent-exposed regions of the active site.
3.2 Data Presentation: In Vitro Cytotoxicity
The initial screening of compounds for anticancer activity involves assessing their ability to kill cancer cells in vitro. The half-maximal inhibitory concentration (IC50) is a key metric. Results should be compared against a standard-of-care agent and a non-cancerous cell line to assess preliminary selectivity.
| Compound ID | Cancer Cell Line (e.g., A549) IC50 (µM) | Normal Cell Line (e.g., MRC-5) IC50 (µM) | Selectivity Index (SI = IC50 Normal / IC50 Cancer) |
| PzOx-001 | 1.2 | 25.4 | 21.2 |
| PzOx-002 | 0.8 | 30.1 | 37.6 |
| PzOx-003 | 15.7 | > 50 | > 3.2 |
| Doxorubicin | 0.5 | 1.5 | 3.0 |
3.3 Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol outlines a standard colorimetric assay to measure cell viability, based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial reductases in living cells.
Materials:
-
Human cancer cell lines (e.g., A549 lung carcinoma) and a non-malignant cell line (e.g., MRC-5 lung fibroblast).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Pyrazole-oxetane derivatives dissolved in DMSO to create 10 mM stock solutions.
-
MTT solution (5 mg/mL in sterile PBS).
-
DMSO (cell culture grade).
-
Sterile 96-well flat-bottom plates.
-
Multi-channel pipette, incubator (37°C, 5% CO2), microplate reader (570 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole-oxetane derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "vehicle control" (medium with DMSO, final concentration ≤0.5%) and "blank" (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
3.4 Experimental Protocol: EGFR Tyrosine Kinase Inhibition Assay
This protocol describes a luminescence-based assay to directly measure the inhibition of EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase.
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA).[14]
-
Poly(Glu, Tyr) 4:1 substrate.
-
ATP.
-
Pyrazole-oxetane derivatives in DMSO.
-
White, opaque 384-well assay plates.
-
Luminometer.
Procedure:
-
Reagent Preparation: Prepare a master mix containing kinase assay buffer, substrate, and ATP.
-
Compound Plating: Add test compounds (typically 1 µL) at various concentrations to the wells of the 384-well plate. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Enzyme Addition: Dilute the EGFR enzyme in kinase buffer and add 2 µL to each well (except negative controls).
-
Kinase Reaction: Add 2 µL of the substrate/ATP mix to initiate the reaction. Incubate the plate at room temperature for 60 minutes.
-
Signal Generation (ADP-Glo™ Protocol):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[14]
-
-
Data Acquisition: Read the luminescence of each well using a plate-based luminometer.
-
Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC50 value.
Target Area 2: Anti-inflammatory Activity
The clinical success of celecoxib, a pyrazole-containing selective COX-2 inhibitor, provides a strong rationale for exploring pyrazole-oxetane derivatives as novel anti-inflammatory agents.[4][5]
4.1 Hypothesized Mechanism of Action: COX-2 Inhibition
Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[16] There are two main isoforms: COX-1 (constitutive) and COX-2 (inducible at sites of inflammation).[16] Selective inhibition of COX-2 is a desirable therapeutic strategy as it reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective COX-1 inhibition.[17] We hypothesize that pyrazole-oxetane derivatives can be designed to selectively bind to the active site of the COX-2 enzyme.
4.2 Data Presentation: In Vitro COX-1/COX-2 Inhibition
The primary goal is to identify compounds that are potent inhibitors of COX-2 and are significantly less active against COX-1. The selectivity index (SI) is a critical parameter.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) |
| PzOx-010 | 25.1 | 0.15 | 167 |
| PzOx-011 | > 50 | 0.08 | > 625 |
| PzOx-012 | 5.6 | 0.95 | 5.9 |
| Celecoxib | 15.0 | 0.04 | 375 |
4.3 Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol provides a method for screening inhibitors of purified COX-2 enzyme activity using a fluorometric readout.[18][19]
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes.
-
COX Assay Buffer (0.1 M Tris-HCl, pH 8.0).[18]
-
Heme cofactor.
-
Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine).
-
Arachidonic acid (substrate).
-
Pyrazole-oxetane derivatives and a positive control (e.g., Celecoxib) in DMSO.
-
Black, opaque 96-well plates.
-
Fluorescence microplate reader (Ex/Em ≈ 535/590 nm).
Procedure:
-
Reagent Preparation: Prepare a Reaction Mix containing COX Assay Buffer, Heme, and the fluorometric probe.
-
Compound and Enzyme Addition:
-
To "Inhibitor" wells, add 10 µL of the test compound at various concentrations.
-
To "Enzyme Control" wells, add 10 µL of assay buffer with DMSO.
-
Add 10 µL of diluted COX-2 (or COX-1 for selectivity testing) enzyme to all wells except the "Blank".
-
-
Pre-incubation: Add 160 µL of the Reaction Mix to each well. Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[20]
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Data Acquisition: Immediately begin measuring the fluorescence intensity kinetically for 5-10 minutes. The peroxidase activity of COX converts the probe into a fluorescent product.
-
Analysis: Determine the rate (slope) of the reaction for each well. Calculate the percent inhibition for each compound concentration relative to the enzyme control. Determine the IC50 value by plotting percent inhibition versus the log of inhibitor concentration.
Target Area 3: Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Heterocyclic compounds, including pyrazoles, have shown significant promise in this area.[1]
5.1 Rationale and Potential Mechanisms
Pyrazole derivatives have been reported to possess both antibacterial and antifungal properties.[1] The mechanisms are diverse, but can include inhibition of essential enzymes in microbial metabolic pathways or disruption of cell wall integrity. The addition of the oxetane moiety could enhance cell penetration or provide new interactions with microbial targets.
5.2 Data Presentation: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[21]
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| PzOx-020 | 4 | 16 | 8 |
| PzOx-021 | 8 | 32 | 16 |
| PzOx-022 | > 64 | > 64 | > 64 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 2 |
5.3 Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This is the standard method for determining the MIC of a compound against various bacterial and fungal strains.[21][22][23][24]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Sterile 96-well U-bottom plates.
-
Pyrazole-oxetane derivatives in DMSO.
-
0.5 McFarland turbidity standard.
-
Spectrophotometer (600 nm).
Procedure:
-
Compound Dilution: Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate. In well 1, add 100 µL of the test compound at twice the highest desired final concentration.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no inoculum).
-
Inoculum Preparation: From a fresh culture, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[21]
-
Inoculum Dilution: Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.[24]
-
Inoculation: Add 50 µL of the final diluted inoculum to wells 1 through 11. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Synthesis and Future Perspectives
The synthesis of pyrazole-oxetane derivatives can be approached through various established synthetic routes.[1][12] For instance, a pre-functionalized oxetane-containing building block could be reacted with a diketone intermediate to form the pyrazole ring, or an existing pyrazole scaffold could be functionalized with an oxetane moiety via nucleophilic substitution or cross-coupling reactions. The specific synthetic strategy will depend on the desired substitution pattern and the commercial availability of starting materials.
The future of this novel chemical class is promising. Hits identified from the proposed screening workflows will serve as the foundation for intensive lead optimization campaigns. Guided by structure-activity relationships (SAR), medicinal chemists can systematically modify the pyrazole-oxetane scaffold to enhance potency, improve selectivity, and perfect the ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Advanced studies, including in vivo efficacy models and detailed toxicological profiling, will be the final steps in validating the therapeutic potential of the most promising candidates. The strategic fusion of the pyrazole and oxetane motifs offers a rich and unexplored chemical space with the potential to deliver the next generation of highly effective and safe medicines.
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An In-depth Technical Guide to the Mechanism of Action of 1-(oxetan-3-yl)-1H-pyrazol-5-amine (PF-06446846): A Novel Inhibitor of PCSK9 Translation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the unique mechanism of action of 1-(oxetan-3-yl)-1H-pyrazol-5-amine, also known as PF-06446846. This small molecule represents a paradigm shift in therapeutic intervention by selectively targeting the translation of a single protein, Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). Rather than inhibiting the protein's enzymatic activity, PF-06446846 acts on the ribosome, inducing a stall during the elongation phase of PCSK9 synthesis. This guide will delve into the molecular interactions driving this selective translational arrest, outline experimental methodologies to probe this mechanism, and discuss the broader implications for targeting "undruggable" proteins.
Introduction: A Novel Approach to Lowering LDL Cholesterol
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of plasma low-density lipoprotein cholesterol (LDL-C) levels.[1] By promoting the degradation of the LDL receptor, PCSK9 reduces the clearance of LDL-C from the bloodstream, a major risk factor for cardiovascular disease. While monoclonal antibodies that neutralize circulating PCSK9 have proven effective, the development of orally bioavailable small molecule inhibitors has been a significant challenge.
This compound (PF-06446846) has emerged as a first-in-class, orally active small molecule that effectively reduces PCSK9 levels and, consequently, lowers plasma cholesterol.[2][3] Its novelty lies in its unprecedented mechanism of action: the selective inhibition of PCSK9 protein synthesis at the level of the ribosome.[2][4]
Chemical Structure:
Core Mechanism of Action: Sequence-Specific Ribosomal Stalling
The central mechanism of PF-06446846 is the induction of a ribosome stall specifically during the translation of PCSK9 mRNA.[1][2] This is not a general inhibition of protein synthesis but a highly selective event targeted to a single transcript.
Engagement with the Nascent Polypeptide Chain
PF-06446846's activity is dependent on the amino acid sequence of the nascent PCSK9 polypeptide chain as it emerges from the ribosome and passes through the ribosomal exit tunnel.[2] The molecule is believed to interact with a specific sequence within the N-terminal region of the nascent PCSK9 protein, in conjunction with the ribosomal tunnel itself. This trimolecular interaction—ribosome, nascent chain, and small molecule—is the key to the induced stall.
Stalling at a Specific Codon
Ribosome profiling studies have pinpointed the stall site to be around codon 34 of the PCSK9 mRNA.[2][3] This precision highlights the sequence-specific nature of the inhibition. The stalling event effectively halts the elongation of the PCSK9 polypeptide chain, leading to a significant reduction in the production of the full-length, functional protein.
The proposed mechanism is visualized in the following signaling pathway diagram:
Caption: Mechanism of PF-06446846-induced ribosomal stalling.
Experimental Validation of the Mechanism of Action
A series of in vitro and in vivo experiments are crucial to fully elucidate and validate the mechanism of action of this compound.
In Vitro Translation Assays
Cell-free translation systems are invaluable for dissecting the molecular details of the inhibitory action.
Objective: To demonstrate the direct and selective inhibition of PCSK9 translation by PF-06446846.
Experimental Protocol:
-
Prepare Cell-Free Lysate: Utilize a HeLa or rabbit reticulocyte-based cell-free translation system.
-
Generate mRNA Constructs:
-
Full-length PCSK9 fused to a reporter gene (e.g., Luciferase).
-
Truncated PCSK9 constructs (e.g., PCSK9(1-35)-Luciferase, PCSK9(1-33)-Luciferase) to map the minimal sequence required for inhibition.[2]
-
Control mRNA encoding the reporter gene alone.
-
-
Perform Translation Reaction:
-
Incubate the mRNA constructs in the cell-free lysate in the presence and absence of varying concentrations of PF-06446846.
-
A typical concentration range would be from 0.1 µM to 100 µM.
-
-
Quantify Protein Synthesis: Measure the activity of the reporter enzyme (e.g., luminescence for Luciferase).
-
Data Analysis: Calculate the IC50 value for the inhibition of each construct.
Expected Outcome: PF-06446846 will show potent inhibition of the full-length and the PCSK9(1-35)-Luciferase constructs, but significantly weaker or no inhibition of the PCSK9(1-33)-Luciferase and the reporter-only constructs, confirming the sequence-specific nature of the inhibition.[2]
Data Presentation:
| Construct | IC50 of PF-06446846 (µM) |
| Full-length PCSK9-Luciferase | ~2 |
| PCSK9(1-35)-Luciferase | ~2 |
| PCSK9(1-33)-Luciferase | >50 |
| Luciferase only | >50 |
Note: The IC50 values are illustrative and based on published data.[4]
Ribosome Profiling
Ribosome profiling (Ribo-seq) is a powerful technique to globally and precisely map the positions of ribosomes on mRNA transcripts.
Objective: To identify the specific stall site of the ribosome on the PCSK9 mRNA in the presence of PF-06446846.
Experimental Workflow:
Caption: Workflow for Ribosome Profiling Experiment.
Expected Outcome: A significant peak in ribosome occupancy will be observed around codon 34 of the PCSK9 transcript in cells treated with PF-06446846, indicating a ribosome stall at this specific location.[2] Other transcripts should show minimal changes in ribosome occupancy, demonstrating the high selectivity of the compound.
In Vivo Efficacy Studies
Animal models are essential to confirm the therapeutic potential of PF-06446846.
Objective: To evaluate the effect of oral administration of PF-06446846 on plasma PCSK9 and cholesterol levels.
Experimental Protocol:
-
Animal Model: Use a relevant animal model, such as rats or non-human primates.
-
Dosing: Administer PF-06446846 orally at various doses (e.g., 5-50 mg/kg/day) for a specified period (e.g., 14 days).[3]
-
Sample Collection: Collect plasma samples at baseline and throughout the study.
-
Biochemical Analysis:
-
Measure plasma PCSK9 levels using an ELISA kit.
-
Measure total plasma cholesterol and LDL-C levels using standard enzymatic assays.
-
-
Data Analysis: Compare the changes in PCSK9 and cholesterol levels between the treated and vehicle control groups.
Expected Outcome: A dose-dependent reduction in plasma PCSK9, total cholesterol, and LDL-C levels will be observed in the animals treated with PF-06446846.[3][4]
Broader Implications and Future Directions
The mechanism of action of this compound opens up a new frontier in drug discovery. The ability to selectively inhibit the translation of a single protein with a small molecule demonstrates the "druggability" of the ribosome in a highly specific manner.[2] This approach could be applied to other disease-relevant proteins that have been challenging to target with traditional small molecule inhibitors, including other secreted proteins and intracellular enzymes.
Future research in this area should focus on:
-
Structural Elucidation: Obtaining a high-resolution structure of the ribosome-nascent chain-PF-06446846 complex to precisely define the molecular interactions.
-
Identification of New Ribosome-Modulating Agents: Utilizing screening platforms to discover new small molecules that selectively modulate the translation of other high-value therapeutic targets.
-
Understanding the Rules of Engagement: Further investigation into the sequence motifs and structural features of nascent chains that are amenable to this type of inhibition.
Conclusion
This compound (PF-06446846) represents a significant breakthrough in the development of small molecule therapeutics. Its unique mechanism of action, characterized by sequence-specific stalling of the ribosome during PCSK9 translation, provides a powerful and selective means of reducing LDL-C. This technical guide has outlined the core principles of this mechanism and provided a framework for its experimental validation. The insights gained from studying this compound will undoubtedly pave the way for the development of a new class of therapeutics that target protein synthesis with unprecedented precision.
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The Oxetane Moiety: A Strategic Tool in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Its unique combination of physicochemical properties—polarity, three-dimensionality, and metabolic stability—provides a powerful toolkit for addressing pervasive challenges in drug design. This guide offers a comprehensive exploration of the strategic incorporation of the oxetane moiety, delving into its role as a versatile bioisostere, its profound impact on ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and the practical considerations for its synthesis and application. Through an analysis of case studies, including approved drugs and clinical candidates, this document elucidates the causal relationships behind the experimental choices to leverage the oxetane motif for enhanced therapeutic potential.
Introduction: The Rise of a Strained Ring in Medicinal Chemistry
The pursuit of novel therapeutics is a multi-parameter optimization challenge. Medicinal chemists are tasked with designing molecules that not only exhibit high potency and selectivity for their biological target but also possess favorable pharmacokinetic and safety profiles. In recent years, the strategic incorporation of small, strained ring systems has emerged as a pivotal tactic, with the oxetane ring gaining significant traction.[1][2]
Historically, the inherent ring strain of this four-membered heterocycle (approximately 106 kJ/mol) was perceived as a liability, suggesting potential instability.[3] However, extensive research has demonstrated that the oxetane ring, particularly when substituted at the 3-position, is sufficiently stable for pharmaceutical applications while conferring a unique set of advantageous properties.[2][4] Its growing prevalence is underscored by the increasing number of oxetane-containing molecules entering clinical trials and the recent approval of drugs like rilzabrutinib, the first fully synthetic drug featuring this motif.[5] This guide will provide a deep dive into the multifaceted role of the oxetane moiety in contemporary drug discovery.
The Oxetane Moiety as a Versatile Bioisostere
A primary application of the oxetane ring in drug design is as a bioisosteric replacement for other common functional groups.[1] This strategy allows for the fine-tuning of a molecule's properties while preserving or enhancing its biological activity.
Isostere for the gem-Dimethyl Group
The gem-dimethyl group is frequently installed to block metabolic oxidation at a susceptible methylene position. However, this often comes at the cost of increased lipophilicity, which can negatively impact solubility and other drug-like properties.[6][7] The oxetane ring serves as an excellent isostere for the gem-dimethyl group, offering a similar steric profile but with significantly increased polarity. This "polar steric bulk" allows for the enhancement of metabolic stability without the associated lipophilicity penalty.[8]
Causality Behind the Choice: The replacement of a non-polar carbon center with a polar oxygen atom within a similarly sized four-membered ring introduces a dipole moment and hydrogen bond accepting capabilities, thereby improving aqueous solubility.[9][10]
Isostere for the Carbonyl Group
The oxetane moiety can also function as a bioisostere for the carbonyl group found in ketones, amides, and esters.[6][11] Carbonyl groups can be susceptible to metabolic reduction or hydrolysis and can contribute to unwanted reactivity. The oxetane ring mimics the hydrogen bond accepting capacity of the carbonyl oxygen but is generally more metabolically robust.[6][9]
Self-Validating System: The improved metabolic stability of oxetane-containing compounds over their carbonyl counterparts can be readily assessed in vitro using human liver microsome (HLM) assays. A lower intrinsic clearance rate for the oxetane analog validates its effectiveness as a metabolically stable bioisostere.[8]
Caption: Oxetane as a key bioisostere in drug design.
Impact on Physicochemical and ADME Properties
The incorporation of an oxetane moiety can profoundly and predictably modulate key drug-like properties.
Enhancing Aqueous Solubility
A significant advantage of the oxetane ring is its ability to improve the aqueous solubility of a compound.[10][11] This is a critical parameter, as poor solubility can hinder absorption and lead to formulation challenges. The replacement of a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[10][12]
Modulating Lipophilicity and pKa
The oxetane ring is less lipophilic than a gem-dimethyl group.[6] This reduction in lipophilicity (LogD) can be beneficial for optimizing the overall ADME profile.[4] Furthermore, due to the electron-withdrawing nature of the oxygen atom, an oxetane can significantly reduce the basicity (pKa) of a nearby nitrogen atom.[2][13] This effect is particularly useful for mitigating off-target effects associated with high basicity, such as hERG inhibition, and for improving cell permeability.[4][5] For instance, placing an oxetane α to an amine can lower its pKaH by approximately 2.7 units.[2]
Improving Metabolic Stability
As previously mentioned, oxetanes can block metabolic hotspots.[4] They are generally resistant to degradation by cytochrome P450 enzymes.[5][14] This leads to a longer half-life and improved oral bioavailability.[13] In the development of EZH2 inhibitors, the incorporation of an oxetane substituent drastically improved metabolic stability while maintaining potent target binding.[15]
| Property | Change upon Oxetane Incorporation | Rationale | Key References |
| Aqueous Solubility | Significantly Increased | Introduction of a polar ether oxygen and hydrogen bond acceptor. | [10][11] |
| Lipophilicity (LogD) | Decreased | Replacement of non-polar C-C/C-H bonds with a polar C-O bond. | [4][6] |
| Basicity (pKa) of adjacent amines | Decreased | Inductive electron-withdrawing effect of the oxetane oxygen. | [2][5][13] |
| Metabolic Stability | Increased | Resistance to CYP450-mediated oxidation. | [4][14][15] |
Conformational Rigidity and Target Binding
The three-dimensional and conformationally rigid structure of the oxetane ring can help to pre-organize a molecule into a bioactive conformation, leading to improved binding affinity and selectivity for its target.[13][15] This increased three-dimensionality can also provide access to unexplored chemical space.[2] In some cases, the oxetane oxygen can act as a hydrogen bond acceptor, forming a key interaction with the target protein.[13]
Case Studies: Oxetanes in Approved Drugs and Clinical Candidates
The utility of the oxetane motif is best illustrated through its successful application in drug discovery programs.
Rilzabrutinib: A BTK Inhibitor
Rilzabrutinib is a Bruton's tyrosine kinase (BTK) inhibitor.[5] During its development, an oxetane moiety was introduced onto a piperazine ring. This strategic modification served to reduce the basicity of the piperazine nitrogen, which in turn helped to minimize off-target effects and improve the overall pharmacokinetic profile, including high permeability and low efflux.[5]
Taxol (Paclitaxel) and its Analogs
The natural product paclitaxel, a widely used anticancer agent, famously contains an oxetane ring.[3][4] While not strictly essential for its tubulin-binding activity, the oxetane ring contributes to the rigidification of the molecule's conformation, which is important for its interaction with the target.[4][13]
Ziresovir: An RSV Fusion Inhibitor
In the development of ziresovir for respiratory syncytial virus (RSV), the oxetane moiety was incorporated to act as a conformational and basicity control element.[4] The oxetane-containing compound demonstrated superior potency compared to analogs with other linkers like gem-dimethyl or cyclopropyl groups.[16]
Caption: Workflow for oxetane-mediated lead optimization.
Synthetic Strategies and Practical Considerations
The increasing demand for oxetane-containing building blocks has spurred the development of robust synthetic methodologies.
Synthesis of Oxetane Building Blocks
A common and reliable method for the synthesis of 3-substituted oxetanes is the Paterno-Büchi reaction, a [2+2] photocycloaddition of a carbonyl compound and an alkene. However, for medicinal chemistry applications, the most prevalent routes involve the cyclization of 1,3-diols or their derivatives.
Experimental Protocol: Synthesis of Oxetan-3-one
-
Step 1: Dihydroxylation. To a solution of 2,3-dibromopropene in a mixture of acetone and water, add N-methylmorpholine N-oxide (NMO) and a catalytic amount of osmium tetroxide.
-
Step 2: Protection. Protect the resulting diol as a cyclic carbonate using triphosgene and pyridine.
-
Step 3: Cyclization. Treat the cyclic carbonate with a base such as potassium carbonate in a suitable solvent like DMF to induce ring closure to the oxetane.
-
Step 4: Hydrolysis. Hydrolyze the carbonate under basic conditions to yield 1,3-dihydroxy-2-propanone, which can be further functionalized.
Note: This is a generalized protocol. Specific reaction conditions may need to be optimized.
Stability and Reactivity
While generally stable under physiological conditions, the oxetane ring can be susceptible to ring-opening under harsh acidic or basic conditions, especially if there are activating substituents or internal nucleophiles present.[2][17] Therefore, the introduction of the oxetane moiety is often planned for the later stages of a synthetic sequence.[2] 3,3-disubstituted oxetanes exhibit greater stability compared to their 3-monosubstituted counterparts.[4]
Future Perspectives
The oxetane moiety has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its application continues to expand beyond small molecules into more complex therapeutic modalities like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where its ability to modulate solubility and stability is highly advantageous.[15] As synthetic methods become more sophisticated and our understanding of the nuanced effects of this strained ring system deepens, the innovative application of oxetanes in drug design is poised for continued growth.
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de la Torre, M. G. et al. Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. (URL: [Link])
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Structure-activity relationship (SAR) of aminopyrazole compounds
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Aminopyrazole Compounds
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The aminopyrazole scaffold is a quintessential example of such a framework. This five-membered heterocyclic ring, featuring two adjacent nitrogen atoms and an amino substituent, serves as a versatile and highly effective building block in modern drug discovery.[1][2] Aminopyrazole derivatives have demonstrated a remarkable breadth of biological activities, including potent anti-inflammatory, anticancer, antiviral, and antibacterial properties, and have been pivotal in the development of selective enzyme inhibitors.[1][2][3][4]
The clinical and preclinical success of aminopyrazole-containing drugs, such as the kinase inhibitors Pirtobrutinib and Tozasertib, underscores the pharmacological significance of this scaffold.[5][1] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the structure-activity relationships (SAR) that govern the function of aminopyrazole compounds. We will dissect the nuanced ways in which chemical modifications to this core structure influence biological activity, offering insights grounded in mechanistic principles and empirical data to inform the rational design of next-generation therapeutics.
The Aminopyrazole Core: Structural Features and Isomeric Considerations
The versatility of the aminopyrazole scaffold stems from its unique structural and electronic properties. The position of the amino group on the pyrazole ring is a critical determinant of its biological activity, leading to three primary isomers: 3-aminopyrazoles (3-APs), 4-aminopyrazoles (4-APs), and 5-aminopyrazoles (5-APs).[1][6]
-
3-Aminopyrazoles and 5-Aminopyrazoles: These isomers are most frequently encountered in drug discovery, particularly as kinase inhibitors.[1] The proximity of the amino group to the ring nitrogens creates a specific hydrogen bond donor-acceptor pattern that mimics the adenine hinge-binding motif of ATP, allowing these compounds to effectively target the ATP-binding site of many kinases.[5][7]
-
4-Aminopyrazoles: While less common in anticancer and anti-inflammatory agents compared to their 3-AP and 5-AP counterparts, 4-APs have shown utility in other areas, including as anticonvulsants.[1]
Furthermore, the pyrazole ring exhibits prototrophic tautomerism, where protons can shift between the two nitrogen atoms, influencing the molecule's binding interactions and physicochemical properties.[1][2] The strategic placement of substituents at various positions on the scaffold allows for the fine-tuning of these properties to achieve desired potency, selectivity, and pharmacokinetic profiles.
Caption: Key substitution points on the aminopyrazole scaffold.
SAR Pillar 1: Aminopyrazoles as Kinase Inhibitors
The most extensive application of the aminopyrazole scaffold is in the development of protein kinase inhibitors.[5] The ability of the aminopyrazole core to form a triad of hydrogen bonds with the kinase hinge region makes it an ideal starting point for inhibitor design.[7]
Caption: Aminopyrazole core interaction with kinase hinge and SAR vectors.
Case Study: JNK3 Inhibitors for Neurodegeneration
Inhibition of c-Jun N-terminal kinase 3 (JNK3) is a promising strategy for treating neurodegenerative diseases.[8][9] Extensive SAR studies on aminopyrazole derivatives have led to highly potent and selective JNK3 inhibitors.[8][10] The key to selectivity often lies in exploiting subtle differences between the active sites of related kinases, such as JNK1 and p38.[11]
The planarity of the N-linked phenyl and pyrazole structures in the aminopyrazole class allows them to better occupy the smaller active site of JNK3 compared to the larger active site of p38, conferring significant selectivity.[11][12] Optimization of the amide moiety is crucial for enhancing both potency and isoform selectivity.[8][9]
| Compound ID | R Group (Amide Moiety) | JNK3 IC₅₀ (nM) | JNK1 IC₅₀ (nM) | Selectivity (JNK1/JNK3) | Reference |
| 8c | 4'-Methyl-pyridin-3-yl | 3 | 17 | 5.7 | [8] |
| 22b | 2'-Methyl-pyridin-3-yl | 11 | 269 | 24.5 | [8] |
| 26k | 4-Hydroxyphenyl | 1 | 100 | 100 | [13] |
| 26n | 4-(Methylsulfonyl)phenyl | 0.8 | >1000 | >1250 | [9][13] |
Causality Behind Experimental Choices: The shift of a methyl group on the pyridine ring from the 4'-position (8c) to the 2'-position (22b) caused a modest drop in JNK3 potency but a significant 15.8-fold reduction in JNK1 potency, thereby improving overall selectivity.[8][9] This suggests the 2'-position introduces a steric clash in the JNK1 active site that is not present in JNK3. Further exploration of the R group with substituents like a hydroxyl (26k) and a methylsulfonyl (26n) dramatically improved both potency and selectivity, demonstrating that engaging with specific sub-pockets via hydrogen bonding and polar interactions is a highly effective strategy.[9][13]
FGFR Inhibitors and Overcoming Resistance
Fibroblast growth factor receptors (FGFRs) are drivers in numerous cancers.[14] A common challenge with kinase inhibitors is the emergence of resistance, often through "gatekeeper" mutations that block drug access to a key hydrophobic pocket.[14] Structure-based design has led to aminopyrazole-based FGFR inhibitors that covalently target a cysteine residue on the P-loop of the kinase, a region unaffected by the gatekeeper mutation.[14]
SAR Insights:
-
Covalent Warhead: The addition of an acrylamide moiety provided a dramatic boost in potency against both wild-type and gatekeeper mutant FGFRs.[14]
-
Linker Rigidity: Saturating the olefin linker between the phenyl ring and the acrylamide led to a substantial loss of potency, highlighting the importance of a rigid linker to correctly position the electrophile for covalent modification.[14]
-
Metabolic Stability: Replacing the aniline acrylamide with nitrogen-containing heterocycles (azetidine, pyrrolidine, piperidine) improved the metabolic stability profile, a critical step in advancing a lead compound.[14]
SAR Pillar 2: Anticancer and Anti-Inflammatory Applications
The anticancer and anti-inflammatory activities of aminopyrazoles are often, but not exclusively, linked to kinase inhibition.[1] SAR studies in this area focus on optimizing antiproliferative activity against various cancer cell lines and modulating inflammatory pathways.
| Compound Class | Key Structural Features | Biological Activity | SAR Insights | Reference |
| Sulphamoyl derivatives (23a, 23b) | 3-aminopyrazole with 4,5-diaryl substitution and a sulphamoyl group | Potent antiproliferative activity against PC-3 (prostate) and HCT-116 (colon) cancer cells (IC₅₀ = 0.33 - 3.46 µM). | The sulphamoyl moiety appears critical for the observed high potency. These compounds are considered Combrestatin A-4 mimetics. | [1] |
| Phenylamino pyrazoles (11a) | Phenylamino pyrazole nucleus with acylhydrazone and amide decorations. | Micromolar antiproliferative activity against HeLa, MCF7, SKOV3, and SKMEL28 cell lines. | The specific combination of substituents at positions 1, 3, and 4 is crucial for the potent antiproliferative profile. | [15][16] |
| 4-amino-5-phenylpyrazoles | 4-AP isomer with a phenyl group at C5. | Showed appreciable anti-inflammatory activity. | The SAR profile points to 4-amino-3-trifluoromethyl-5-phenylpyrazoles as a lead structure for anti-inflammatory agents. | [2] |
Methodologies for a Self-Validating SAR Study
A robust SAR investigation requires a synergistic combination of chemical synthesis, biological evaluation, and computational modeling. This iterative process ensures that each newly designed compound provides meaningful data to validate or refine the guiding hypotheses.
Experimental Protocol: A Representative Synthesis
The following is a generalized, step-by-step protocol for the synthesis of N-aryl aminopyrazole inhibitors, based on established methodologies.[8] This multi-step synthesis allows for diversification at key positions to build a compound library for SAR exploration.
Step 1: Ullman Coupling
-
To a solution of 4-nitro-1H-pyrazole (1 equivalent) in a suitable solvent like DMF, add a substituted aryl halide (e.g., 1-bromo-3-iodobenzene, 1.1 equivalents).
-
Add a copper catalyst (e.g., CuI, 0.1 equivalents), a ligand (e.g., L-proline, 0.2 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).
-
Heat the reaction mixture at a specified temperature (e.g., 110 °C) for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography to yield the N-aryl-4-nitropyrazole intermediate.
-
Causality: The Ullman coupling is a reliable method for forming the C-N bond between the pyrazole N1 and the aryl ring, which will serve as a key scaffold anchor.
-
Step 2: Nitro Group Reduction
-
Dissolve the N-aryl-4-nitropyrazole intermediate in a solvent such as ethanol or methanol.
-
Add a reducing agent. A common and effective choice is palladium on carbon (Pd/C, 10 mol%) under a hydrogen atmosphere (H₂ balloon).
-
Stir the reaction at room temperature until the starting material is fully consumed.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude 4-amino-N-arylpyrazole.
-
Causality: This catalytic hydrogenation is a clean and efficient method to reduce the nitro group to the essential primary amine, which is the key functionality for subsequent modifications.
-
Step 3: Amide or Urea Formation
-
For Amide: Dissolve the amine from Step 2 in a solvent like DCM. Add a base (e.g., triethylamine) and the desired acyl chloride or carboxylic acid (with a coupling agent like HATU).
-
For Urea: Dissolve the amine in DCM and add the corresponding isocyanate (e.g., 1-chloro-4-isocyanobenzene).
-
Stir the reaction at room temperature until completion.
-
Purify the final compound by column chromatography or preparative HPLC.
Workflow for Biological Evaluation and SAR Iteration
Caption: Iterative workflow for a structure-activity relationship study.
Conclusion and Future Perspectives
The aminopyrazole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its success is rooted in a synthetically tractable core that possesses ideal electronic and structural features for targeting a wide range of biological molecules, most notably protein kinases. The structure-activity relationships discussed herein highlight several key principles:
-
Isomeric Importance: The choice of a 3-AP, 4-AP, or 5-AP isomer is a fundamental design decision that dictates the potential biological targets.
-
Hinge-Binding Mimicry: For kinase inhibitors, the aminopyrazole core is a superb hinge-binding element, providing a solid anchor for further exploration of adjacent pockets.
-
Strategic Substitution: Substituents at N1 often dictate selectivity and potency by interacting with deep hydrophobic pockets, while modifications at C4 and C5 can be used to tune physicochemical properties and explore solvent-exposed regions.
Future research will likely focus on expanding the therapeutic applications of aminopyrazoles into new target classes. The development of polypharmacological agents, where a single aminopyrazole derivative is designed to hit multiple targets in a disease network, represents an exciting frontier.[17] As our understanding of disease biology deepens, the versatility of the aminopyrazole scaffold ensures it will remain a highly valuable tool in the hands of drug discovery professionals for years to come.
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Methodological & Application
Application Notes & Protocols: 1-(Oxetan-3-yl)-1H-pyrazol-5-amine as a Novel Linker for Proteolysis-Targeting Chimeras (PROTACs)
Introduction: The Linker as the Linchpin of PROTAC Efficacy
Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from occupancy-driven inhibition to event-driven pharmacology.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[2][3] A PROTAC is composed of three distinct elements: a ligand for the POI, a ligand for an E3 ubiquitin ligase (such as Cereblon or VHL), and a chemical linker that covalently connects the two.[4][5] Upon cell entry, the PROTAC facilitates the formation of a key ternary complex between the POI and the E3 ligase, leading to the polyubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][5]
The linker is far more than an inert spacer; it is a critical determinant of a PROTAC's success.[6] Its length, rigidity, and chemical composition profoundly influence crucial parameters including the stability of the ternary complex, cell permeability, solubility, and overall pharmacokinetic properties.[4][] While early PROTAC designs heavily relied on flexible alkyl and polyethylene glycol (PEG) chains, the field is increasingly exploring more sophisticated linker architectures to enhance potency and drug-like properties.[1][8]
This guide introduces 1-(oxetan-3-yl)-1H-pyrazol-5-amine , a novel linker component designed to impart favorable physicochemical and structural characteristics to PROTACs. This scaffold merges the benefits of two valuable motifs in medicinal chemistry:
-
The Oxetane Ring: This small, polar, three-dimensional heterocycle is increasingly used in drug discovery to improve aqueous solubility, enhance metabolic stability, and reduce lipophilicity without significantly increasing molecular weight.[9][10][11] Its incorporation can help overcome the permeability challenges often associated with large PROTAC molecules.[12][13]
-
The Pyrazole-Amine Moiety: The pyrazole ring provides a rigid, planar scaffold that can help pre-organize the PROTAC into a bioactive conformation favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[2][14] The primary amine serves as a versatile synthetic handle for straightforward conjugation to either the POI or E3 ligase ligand.
By combining these features, the this compound linker offers a compelling strategy to create PROTACs with improved efficacy and developability.
Section 1: Synthesis and Incorporation of the Linker
A key advantage of the this compound scaffold is its modularity, allowing for convergent synthetic strategies. The following protocols are representative methodologies for synthesizing the linker and incorporating it into a final PROTAC molecule using common coupling chemistries.
Representative Synthesis of this compound
The synthesis of aminopyrazoles can be achieved through several established routes, most commonly via the condensation of a hydrazine with a β-ketonitrile or a related 1,3-dielectrophile.[15] The following is a conceptual, two-step procedure.
Protocol 1A: Synthesis of the Linker
-
Step 1: Synthesis of (oxetan-3-yl)hydrazine. This intermediate can be prepared from 3-bromooxetane or a related activated oxetane precursor via reaction with hydrazine hydrate under controlled conditions. Careful optimization of temperature and stoichiometry is required to minimize side reactions.
-
Step 2: Cyclocondensation. React (oxetan-3-yl)hydrazine with a suitable three-carbon building block, such as 3-ethoxyacrylonitrile or malononitrile dimer, in a suitable solvent like ethanol. The reaction is typically heated to reflux to drive the cyclization and formation of the pyrazole ring.
-
Work-up and Purification. After the reaction is complete (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the pure this compound linker. Characterization is confirmed by ¹H NMR, ¹³C NMR, and HRMS.
Incorporation of the Linker into a PROTAC
The primary amine of the linker provides a robust attachment point. The choice of coupling chemistry depends on the functional handles available on the POI and E3 ligase ligands. Amide bond formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry") are two of the most prevalent methods.[1][14]
Protocol 1B: PROTAC Synthesis via Amide Coupling
Causality: This protocol is chosen for its reliability and the common availability of carboxylic acid functional groups on synthetic ligands. HATU is a preferred coupling reagent for minimizing racemization and achieving high yields.
-
Reaction Setup: Dissolve the POI ligand (containing a carboxylic acid, 1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Coupling: Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution. Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.
-
Isolation: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the resulting amide intermediate by flash column chromatography.
-
Second Coupling: Conjugate the intermediate to the E3 ligase ligand (e.g., a hydroxyl-functionalized ligand like pomalidomide) using a suitable reaction such as a Mitsunobu reaction or by first functionalizing the intermediate and coupling to an amine on the E3 ligand.
-
Final Purification: Purify the final PROTAC product using preparative reverse-phase HPLC to achieve >95% purity. Confirm the structure and identity via HRMS and NMR spectroscopy.
Section 2: Biophysical Characterization of Ternary Complex Formation
The formation of a stable ternary complex is the cornerstone of PROTAC activity.[16] Biophysical assays are essential to quantify the binding affinities of the PROTAC to its individual protein partners (binary affinity) and to measure the stability and cooperativity of the ternary complex.[17][18]
Scientific Rationale: A high degree of positive cooperativity (alpha > 1), where the binding of the first protein enhances the PROTAC's affinity for the second, is a strong predictor of potent cellular degradation.[2]
Protocol 2A: Ternary Complex Analysis by Surface Plasmon Resonance (SPR)
Causality: SPR provides real-time kinetics (kon, koff) and affinity (KD) data, offering deep insight into complex formation and stability.[17][19] The single-cycle kinetics format is often preferred for high-affinity interactions to avoid surface regeneration issues.[19]
-
Immobilization: Covalently immobilize the biotinylated E3 ligase complex (e.g., VCB) onto a streptavidin-coated sensor chip to achieve a target density of ~200-400 RU. Use a reference flow cell that is activated and blocked without protein to enable background subtraction.
-
Binary Affinity (PROTAC to E3): Inject a series of increasing concentrations of the PROTAC (e.g., 1 nM to 1 µM) over the E3 and reference flow cells. Fit the resulting sensorgrams to a 1:1 binding model to determine the KD.
-
Ternary Complex Formation: Prepare a constant, saturating concentration of the POI (typically 5-10 times its binary KD with the PROTAC).
-
Titration: Create a dilution series of the PROTAC. Pre-incubate each PROTAC concentration with the constant concentration of POI for at least 30 minutes to allow the PROTAC-POI complex to form.
-
Injection: Inject this series of pre-incubated complexes over the immobilized E3 ligase. Use a single-cycle kinetics format where the five concentrations are injected sequentially without regeneration steps, followed by a long dissociation phase.[19]
-
Data Analysis: Subtract the reference cell data and fit the sensorgrams to a 1:1 binding model to determine the ternary KD. Calculate the cooperativity factor (α) as the ratio of the binary KD (PROTAC to E3) to the ternary KD.
| Parameter | Description | Desired Outcome |
| KD (Binary) | Equilibrium dissociation constant for PROTAC binding to POI or E3 ligase. | Typically nM to low µM range.[17] |
| KD (Ternary) | Equilibrium dissociation constant for the PROTAC-POI complex binding to E3 ligase. | Significantly lower than the binary KD. |
| Cooperativity (α) | The factor by which binding of the first protein influences binding of the second. (α = Binary KD / Ternary KD). | α > 1 (Positive Cooperativity). Higher values often correlate with better degradation.[2] |
| Hook Effect | At high PROTAC concentrations, formation of binary complexes can outcompete ternary complexes, reducing efficacy.[16][17] | Observe during dose-response; biophysical assays help explain the underlying binding dynamics. |
Section 3: Cellular Evaluation of Protein Degradation
The ultimate measure of a PROTAC's success is its ability to induce potent and specific degradation of the target protein within a cellular context.[3] Key metrics for evaluation are the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[14][20]
Protocol 3A: Western Blotting for Target Degradation
Causality: Western blotting is the gold-standard method for visually confirming protein degradation and assessing specificity.[21] A loading control (e.g., GAPDH, β-actin) is essential to ensure observed changes are due to specific degradation and not variations in protein loading.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, or a cancer cell line expressing the POI) and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody specific to the POI overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with a loading control antibody.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band. Plot the normalized intensity against the PROTAC concentration and fit to a dose-response curve to determine DC₅₀ and Dₘₐₓ.
Protocol 3B: High-Throughput Degradation Assay using NanoLuc®/HiBiT
Causality: This lytic reporter gene assay provides a highly sensitive and quantitative method for measuring protein levels in a high-throughput format, ideal for screening PROTAC libraries.[22][23] It relies on the complementation of two luciferase fragments (LgBiT and HiBiT) only when the HiBiT-tagged POI is present.
-
Cell Line Generation: Stably express the POI endogenously tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9 gene editing. This is crucial for studying degradation at physiological expression levels.
-
Assay Plating: Seed the HiBiT-tagged cells into 96- or 384-well white assay plates.
-
PROTAC Treatment: Treat the cells with a serial dilution of PROTACs and incubate for the desired duration.
-
Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Detection System reagent directly to the wells. This reagent lyses the cells and contains the LgBiT protein and luciferase substrate.
-
Signal Measurement: Incubate for 10 minutes at room temperature to allow the signal to stabilize. Measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is directly proportional to the amount of HiBiT-tagged POI. Normalize the data to the vehicle control and plot against PROTAC concentration to determine DC₅₀ and Dₘₐₓ.
| Parameter | Description | Typical Value |
| DC₅₀ | The concentration of PROTAC required to degrade 50% of the target protein. | Potent PROTACs exhibit DC₅₀ values in the low nM to pM range. |
| Dₘₐₓ | The maximum percentage of protein degradation achieved. | >80-95% is considered effective degradation. |
Section 4: Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Degradation (High DC₅₀) | 1. Poor cell permeability. 2. Unstable or no ternary complex formation (negative cooperativity). 3. Linker length/geometry is suboptimal. 4. Target is not accessible to the proteasome. | 1. Assess permeability (PAMPA). The oxetane should help, but further linker modification may be needed.[12] 2. Perform biophysical assays (SPR/ITC) to confirm binding and cooperativity.[17] 3. Synthesize analogs with different linker lengths or attachment points.[1] 4. Confirm target degradation is UPS-dependent using a proteasome inhibitor (e.g., MG132) as a control. |
| Poor Dₘₐₓ (<80%) | 1. The rate of protein synthesis is faster than the rate of degradation. 2. PROTAC degradation or efflux. 3. "Hook effect" at higher concentrations. | 1. Perform a time-course experiment to find the optimal degradation window. 2. Assess the metabolic stability of the PROTAC in microsomes. 3. Check the full dose-response curve; the Dₘₐₓ may occur at an intermediate concentration. |
| Inconsistent Biophysical Data | 1. Protein aggregation or inactivity. 2. Incorrect buffer conditions. 3. PROTAC insolubility at high concentrations. | 1. Confirm protein quality by size-exclusion chromatography (SEC) and check activity. 2. Ensure buffer pH and salt concentrations are optimal for protein stability. 3. Measure PROTAC solubility and include a co-solvent (e.g., DMSO) consistently across all experiments. |
Conclusion and Future Perspectives
The this compound linker represents a strategic design element for the next generation of PROTACs. Its unique combination of a polar, three-dimensional oxetane ring and a rigid pyrazole scaffold offers a rational approach to improving critical drug-like properties, such as solubility and permeability, while promoting the formation of a stable and productive ternary complex. The protocols outlined in this guide provide a comprehensive framework for the synthesis, biophysical characterization, and cellular evaluation of PROTACs incorporating this novel linker. By systematically applying these methods, researchers can accelerate the development of potent and selective protein degraders, ultimately expanding the druggable proteome and paving the way for new therapeutic interventions.
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Impact of Linker Composition on VHL PROTAC Cell Permeability. (Source: NIH National Library of Medicine)
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A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. (Source: Oxford Academic)
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Cellular Assays for characterization of PROTAC activity and... (Source: ResearchGate)
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (Source: MDPI)
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This compound. (Source: Chemz Vender)
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Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (Source: NIH National Library of Medicine)
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Application Note & Protocol: Versatile Coupling Strategies for 1-(oxetan-3-yl)-1H-pyrazol-5-amine in Drug Discovery
Introduction: The Strategic Importance of the Oxetane-Pyrazole Scaffold
In contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced physicochemical and pharmacokinetic properties is paramount. The 1-(oxetan-3-yl)-1H-pyrazol-5-amine scaffold has emerged as a privileged motif in drug discovery programs. The pyrazole core serves as a versatile pharmacophore, capable of engaging in a multitude of interactions with biological targets, while the oxetane moiety offers a unique combination of properties. Unlike more traditional functional groups, the strained four-membered ether ring of oxetane can act as a polar, metabolically stable, and non-planar bioisostere for gem-dimethyl or carbonyl groups.[1] This substitution can lead to significant improvements in aqueous solubility, lipophilicity, and metabolic stability, all critical parameters in the optimization of lead compounds.[1][2]
This application note provides detailed, field-proven protocols for the coupling of this compound to a variety of ligands, enabling the rapid generation of diverse compound libraries for screening and lead optimization. We will explore three of the most common and robust transformations in the medicinal chemist's toolkit: amide bond formation, Buchwald-Hartwig amination, and reductive amination. For each method, we will delve into the mechanistic rationale, provide step-by-step protocols, and discuss critical parameters and potential challenges, with a particular focus on maintaining the integrity of the oxetane ring.
Chemical Structures
I. Amide Bond Formation: Coupling to Carboxylic Acids
The formation of an amide bond is the most frequently utilized reaction in medicinal chemistry, and for good reason.[3] Its robustness and the vast commercial availability of carboxylic acids make it a primary strategy for library synthesis. For coupling this compound, several modern coupling reagents can be employed to efficiently generate the desired amide products under mild conditions that are compatible with the oxetane moiety.
A. Mechanistic Rationale
Amide bond formation from a carboxylic acid and an amine is not a spontaneous process due to the formation of a stable ammonium-carboxylate salt. Therefore, a coupling reagent is required to activate the carboxylic acid, converting the hydroxyl group into a better leaving group. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt), or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly effective.[4][5][6]
-
EDC/HOBt: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine or, preferably, with HOBt to form an active ester. This active ester is less prone to side reactions and racemization and reacts cleanly with the amine to form the amide bond.[7]
-
HATU: This reagent, a third-generation coupling agent, directly converts the carboxylic acid into a highly reactive OAt-active ester.[8][9] The pyridine nitrogen in the HOAt leaving group can provide anchimeric assistance, accelerating the coupling reaction, which is particularly useful for less nucleophilic amines or sterically hindered substrates.
B. Experimental Protocol: HATU-Mediated Amide Coupling
This protocol describes a general procedure for the coupling of a generic carboxylic acid (Ligand-COOH) to this compound using HATU.
Materials:
-
This compound
-
Ligand-COOH (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N2 or Ar), add the carboxylic acid (Ligand-COOH, 1.0 eq) and anhydrous DMF (0.1 M solution).
-
Stir the solution at room temperature and add this compound (1.05 eq).
-
To the resulting mixture, add HATU (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
C. Causality and Troubleshooting
-
Choice of Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and to deprotonate the amine, facilitating its nucleophilic attack.
-
Solvent: Anhydrous DMF is used to ensure all reagents are fully solvated and to prevent hydrolysis of the activated ester.
-
Reaction Monitoring: It is crucial to monitor the reaction as prolonged reaction times can sometimes lead to side products.
-
Oxetane Stability: The mild, generally neutral to slightly basic conditions of HATU coupling are well-tolerated by the oxetane ring. Avoid strongly acidic workup conditions to prevent potential ring-opening.[1]
II. Buchwald-Hartwig Amination: Coupling to Aryl/Heteroaryl Halides
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10][11] This method is indispensable for coupling amines to aryl or heteroaryl halides, significantly expanding the accessible chemical space.
A. Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination generally involves:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates its deprotonation to form an amido complex.
-
Reductive Elimination: The aryl group and the amido ligand reductively eliminate from the Pd(II) center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[11][12]
The choice of ligand is critical for the success of the reaction, as it influences the rate of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands like XPhos are often employed.[12]
B. Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the coupling of an aryl bromide (Ligand-Br) with this compound.
Materials:
-
This compound
-
Aryl bromide (Ligand-Br) (1.0 eq)
-
Pd(OAc)2 (0.05 eq)
-
XPhos (0.10 eq)
-
Cesium carbonate (Cs2CO3) (1.5 eq)
-
Anhydrous 1,4-dioxane or toluene
-
Schlenk tube or microwave vial
-
Magnetic stirrer
-
Inert atmosphere setup (N2 or Ar)
Procedure:
-
To a Schlenk tube or microwave vial, add the aryl bromide (1.0 eq), this compound (1.2 eq), Cs2CO3 (1.5 eq), Pd(OAc)2 (0.05 eq), and XPhos (0.10 eq).
-
Evacuate and backfill the reaction vessel with an inert gas (N2 or Ar) three times.
-
Add anhydrous 1,4-dioxane or toluene (to achieve a concentration of ~0.1 M).
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours. The reaction can often be accelerated using microwave irradiation.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the organic filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
C. Key Considerations and Optimization
-
Ligand and Catalyst Selection: The choice of ligand and palladium precatalyst is crucial and may require optimization for specific substrates.
-
Base: Strong, non-nucleophilic bases like Cs2CO3 or NaOt-Bu are typically used.
-
Oxetane Stability: The basic conditions of the Buchwald-Hartwig reaction are generally well-tolerated by the oxetane ring. However, prolonged heating at very high temperatures should be avoided if possible.[13]
III. Reductive Amination: Coupling to Aldehydes and Ketones
Reductive amination is a highly reliable and widely used method for the synthesis of amines.[14][15] It proceeds via the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine. This two-step, one-pot process is particularly useful for introducing alkyl substituents on the amine nitrogen.
A. Mechanistic Rationale
The reaction begins with the condensation of the primary amine of this compound with an aldehyde or ketone to form a carbinolamine intermediate. This intermediate then dehydrates to form an iminium ion, which is subsequently reduced by a mild reducing agent present in the reaction mixture. Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation as it is mild enough not to reduce the starting carbonyl compound but is reactive enough to reduce the intermediate iminium ion.
B. Experimental Protocol: Reductive Amination
This protocol provides a general method for the reductive amination of an aldehyde (Ligand-CHO) with this compound.
Materials:
-
This compound
-
Aldehyde (Ligand-CHO) (1.0 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic acid (catalytic amount, e.g., 1-2 drops)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 eq) and this compound (1.1 eq) in anhydrous DCM or DCE (0.1 M).
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
D. Data Presentation: Summary of Coupling Reactions
| Coupling Reaction | Ligand Type | Key Reagents | Typical Solvents | Temperature | Oxetane Stability |
| Amide Coupling | Carboxylic Acid | HATU, DIPEA | DMF | Room Temp. | Excellent |
| Buchwald-Hartwig | Aryl/Heteroaryl Halide | Pd(OAc)2, XPhos, Cs2CO3 | Dioxane, Toluene | 80-110 °C | Good |
| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)3, Acetic Acid | DCM, DCE | Room Temp. | Excellent |
E. Experimental Workflow Visualization
The following diagram illustrates the general workflow for the coupling and purification of this compound derivatives.
Caption: General experimental workflow for coupling reactions.
Conclusion
This compound is a valuable building block for modern drug discovery. Its successful incorporation into a diverse range of molecular scaffolds is readily achievable through standard and robust coupling methodologies. The protocols outlined in this application note for amide bond formation, Buchwald-Hartwig amination, and reductive amination are reliable, scalable, and, importantly, compatible with the oxetane moiety. By understanding the mechanistic principles and key experimental parameters, researchers can confidently utilize these methods to accelerate their drug discovery efforts.
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald–Hartwig amination. Inorganic Chemistry, 47(24), 11446-11457. [Link]
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Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
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Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of aldehydes and ketones with sodium triacetoxyborohydride. Organic Reactions, 59, 1-714. [Link]
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Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. [Link]
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Burés, J. (2015). A Complete Guide to the Buchwald–Hartwig Amination. Chemistry–A European Journal, 21(45), 15934-15946. [Link]
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Rogue Chem. (2024). Aldehydes & Ketones: Reductive Amination – Generating Amines Using Reducing Agents Like NaBH3CN. Retrieved from [Link]
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Stepan, A. F., et al. (2012). The impact of 2- and 3-substituted oxetanes on physicochemical and in vitro properties of medicinal interest. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]
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Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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Wikipedia. (n.d.). HATU. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
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Royal Society of Chemistry. (2018). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications. [Link]
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Ferreira, M., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5199. [Link]
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El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
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The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments. RSC Advances. [Link]
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DeRatt, L. G., Wang, C. Y., & Kuduk, S. D. (2021). Tandem Amination/Oxetane Ring Opening toward Benzomorpholines. The Journal of Organic Chemistry, 86(23), 17482–17486. [Link]
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Tarasenko, A. D., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4945–4949. [Link]
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ResearchGate. (2025). Reductive amination of selected ketones and aldehydes 1 a–1 k into the corresponding amines 2 a–2 k catalyzed by engineered nat‐AmDHs in this work. Retrieved from [Link]
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ResearchGate. (2025). An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 29(8), 1779. [Link]
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INEOS OPEN. (n.d.). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. Retrieved from [Link]
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ResearchGate. (n.d.). Ullmann coupling reactions of aryl halides with amines. Retrieved from [Link]
-
Ma, D., Zhang, Y., Yao, J., Wu, S., & Zhang, F. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. The Journal of Organic Chemistry, 68(11), 4423-4427. [Link]
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University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. Retrieved from [Link]
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Application Notes and Protocols: The Strategic Use of 1-(oxetan-3-yl)-1H-pyrazol-5-amine in the Synthesis of Advanced Kinase Inhibitors
Introduction: A Privileged Scaffold for Kinase Inhibition
The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in the design of potent and selective kinase inhibitors.[1] Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases makes it an ideal anchor for inhibitor design.[2] The strategic functionalization of the pyrazole core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This document provides a detailed guide on the application of a particularly valuable building block, 1-(oxetan-3-yl)-1H-pyrazol-5-amine , in the synthesis of next-generation kinase inhibitors, with a focus on Janus Kinase (JAK) inhibitors.
The incorporation of the oxetane moiety at the N1 position of the pyrazole ring is a deliberate design element aimed at improving the physicochemical properties of the resulting inhibitor. The oxetane ring, a four-membered cyclic ether, is increasingly utilized in drug discovery to enhance aqueous solubility, reduce metabolic liability, and improve oral bioavailability, without significantly increasing molecular weight.[3][4] This strategic substitution can lead to kinase inhibitors with superior drug-like properties.
Rationale for Use: The Advantage of the Oxetanyl Moiety
The selection of this compound as a starting material is underpinned by several key advantages that address common challenges in kinase inhibitor development:
-
Enhanced Solubility: The polar nature of the oxetane ring can significantly improve the aqueous solubility of the final compound, a critical factor for oral bioavailability.
-
Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other small alkyl groups, potentially leading to a longer half-life and improved pharmacokinetic profile.
-
Vectorial Exit and Selectivity: The three-dimensional nature of the oxetane ring can provide a specific vector out of the ATP binding pocket, allowing for the exploration of unique chemical space and potentially leading to improved selectivity against off-target kinases.
-
Reduced Lipophilicity: The introduction of the oxygen atom in the oxetane ring can help to mitigate the high lipophilicity often associated with potent kinase inhibitors, which can in turn reduce off-target toxicity.
Application Focus: Synthesis of a JAK1-Selective Inhibitor
This section details the synthesis of a potent and selective Janus Kinase 1 (JAK1) inhibitor, demonstrating the utility of this compound. Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[] The following protocol is adapted from established synthetic routes for pyrazolopyrimidine-based JAK inhibitors.[6][7]
Target Signaling Pathway: The JAK-STAT Pathway
The JAK-STAT signaling cascade is a critical pathway for transducing signals from cytokines and growth factors, thereby regulating cellular processes such as proliferation, differentiation, and immune responses.[8] Upon ligand binding, receptor-associated JAKs are activated, leading to the phosphorylation of STAT proteins, which then translocate to the nucleus to modulate gene expression.[9] Selective inhibition of JAK1 is a key therapeutic strategy for various inflammatory and autoimmune disorders.[10]
Caption: The JAK-STAT signaling pathway and the inhibitory action of a selective JAK1 inhibitor.
Experimental Workflow: Synthesis of a Pyrazolopyrimidine-based JAK1 Inhibitor
The synthesis involves a key Buchwald-Hartwig amination reaction to couple the this compound with a functionalized pyrimidine core.
Caption: General workflow for the synthesis of a pyrazolopyrimidine-based JAK1 inhibitor.
Detailed Protocol: Synthesis of a Representative JAK1 Inhibitor
This protocol describes the synthesis of a generic, yet representative, N-(1-(oxetan-3-yl)-1H-pyrazol-5-yl)pyrimidin-2-amine core, which is a common scaffold in many JAK inhibitors. Further functionalization of the pyrimidine ring would be required to achieve the final drug molecule.
Materials and Reagents:
-
This compound (1.0 eq)
-
2-Chloro-4-substituted-pyrimidine (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)
-
Xantphos (0.1 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the 2-chloro-4-substituted-pyrimidine (1.1 eq), cesium carbonate (2.0 eq), Xantphos (0.1 eq), and Pd₂(dba)₃ (0.05 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and anhydrous toluene to the flask. The typical solvent ratio is 4:1 dioxane:toluene.
-
Reaction: Heat the reaction mixture to reflux (typically 100-110 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(1-(oxetan-3-yl)-1H-pyrazol-5-yl)pyrimidin-2-amine derivative.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Causality behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent its deactivation.
-
Anhydrous Solvents: Water can interfere with the catalytic cycle of the Buchwald-Hartwig amination.
-
Cesium Carbonate: A strong base is required to deprotonate the amine and facilitate the catalytic cycle. Cesium carbonate is often used for its high solubility in organic solvents and its effectiveness in this type of coupling.
-
Xantphos: This bulky biaryl phosphine ligand is effective in promoting the reductive elimination step of the Buchwald-Hartwig reaction, leading to higher yields of the desired C-N coupled product.
-
Pd₂(dba)₃: A common and effective palladium(0) source for cross-coupling reactions.
Data Presentation: Expected Outcomes and Biological Activity
The synthesis described above is expected to produce the desired pyrazolopyrimidine core in moderate to good yields (typically 50-80%), depending on the specific substituents on the pyrimidine ring.
| Property | Expected Value/Range |
| Yield | 50 - 80% |
| Purity (post-chromatography) | >95% |
| JAK1 IC₅₀ | 1 - 100 nM |
| Selectivity (vs. JAK2/3, TYK2) | >10-fold |
Note: The biological activity (IC₅₀ and selectivity) will be highly dependent on the specific nature of the substituents on the pyrimidine ring.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of advanced kinase inhibitors. Its strategic incorporation can lead to compounds with improved physicochemical and pharmacokinetic properties. The detailed protocol for the synthesis of a pyrazolopyrimidine core via a Buchwald-Hartwig amination provides a robust and adaptable method for accessing a wide range of potent and selective kinase inhibitors, particularly for the JAK family. Further exploration of this scaffold is warranted to develop novel therapeutics for a multitude of diseases driven by aberrant kinase activity.
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. ACS Medicinal Chemistry Letters. [Link]
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3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]
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Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib. ResearchGate. [Link]
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Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PMC. [Link]
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Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. [Link]
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1-(Pyrimidin-4-yl)pyrazol-5(4H)-one derivatives: I. Synthesis of 3-methyl-1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-pyrazol-5-ol and specificity of its Knoevenagel reaction. ResearchGate. [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
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Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][1][11]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders. Google Patents.
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Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Journal of the Brazilian Chemical Society. [Link]
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Application Notes & Protocols: 1-(oxetan-3-yl)-1H-pyrazol-5-amine in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the E3 Ligase Toolbox for Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality with the potential to address disease-causing proteins previously considered "undruggable."[1][2] This strategy utilizes bifunctional molecules, most notably proteolysis-targeting chimeras (PROTACs), to hijack the cell's intrinsic ubiquitin-proteasome system (UPS).[3][4] PROTACs act as a bridge, simultaneously engaging a protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[5][6]
The vast majority of PROTACs developed to date recruit a very small fraction of the over 600 E3 ligases in the human genome, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL).[7][8][9] The discovery and validation of ligands for novel E3 ligases is a critical step to expand the scope of TPD, potentially enabling tissue-specific protein degradation and overcoming resistance mechanisms.[6][10]
This document introduces 1-(oxetan-3-yl)-1H-pyrazol-5-amine , a novel chemical entity with potential as a building block for developing PROTACs that engage new E3 ligases. Its unique structural features, including the oxetane ring and pyrazole-amine core, offer a distinct chemical space for exploring interactions with E3 ligases beyond the established repertoire. We present a series of detailed protocols and application notes for the characterization and utilization of this compound in TPD research, framed within the context of validating a novel E3 ligase ligand.
Principle of Action: PROTAC-Mediated Protein Degradation
A PROTAC synthesized using this compound as the E3 ligase-binding moiety would mediate the degradation of a target protein through the formation of a ternary complex. This complex brings the target protein into close proximity with the recruited E3 ligase, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the target.[5][11] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1]
Figure 1: General mechanism of PROTAC-mediated targeted protein degradation.
Application Notes
Biochemical Validation of a Novel E3 Ligase Ligand
Before incorporating this compound into a PROTAC, it is essential to confirm its binding to the intended E3 ligase. While this guide provides cellular characterization protocols, initial biochemical validation is crucial. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NMR-based screening can be employed to determine the binding affinity (KD) and kinetics of the ligand for the purified E3 ligase protein.[8]
PROTAC Synthesis and Design Considerations
Once binding is confirmed, this compound can be derivatized with a linker to a known ligand for a protein of interest. The amine group on the pyrazole ring serves as a convenient attachment point for various linker types (e.g., PEG, alkyl chains).[12] The nature and length of the linker are critical for optimal ternary complex formation and subsequent degradation efficiency.[4][12]
Cellular Characterization of a Novel PROTAC
The following protocols are designed to assess the cellular activity of a PROTAC derived from this compound. These experiments will determine the PROTAC's ability to induce degradation of the target protein, form the necessary ternary complex, and exert downstream biological effects.
Experimental Protocols
Protocol 1: Cell-Based Protein Degradation Assay Using Western Blot
This protocol details the quantification of target protein degradation in cells treated with a novel PROTAC.[1] Western blotting is a robust method to determine key parameters like DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[1]
Materials:
-
Cell line expressing the protein of interest
-
Complete cell culture medium
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[13][14]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC compound in cell culture medium. Aspirate the old medium and treat the cells with the different concentrations of the PROTAC. Include a vehicle-only control. For mechanistic validation, include a condition where cells are pre-treated with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.[13]
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well and incubate on ice for 15-30 minutes.[13][15]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[16]
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).[17]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal.[17]
-
Quantify the band intensities using densitometry software. Normalize the target protein level to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Figure 2: Workflow for Western Blot-based protein degradation assay.
Protocol 2: Ternary Complex Formation Assay in Live Cells (NanoBRET™)
This protocol describes a method to measure the formation of the [Target]-[PROTAC]-[E3 ligase] ternary complex in living cells using NanoBRET™ technology, which is crucial for confirming the PROTAC's mechanism of action.[18][19]
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-fused POI and HaloTag®-fused E3 ligase
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
White, opaque-walled 96-well or 384-well plates
-
PROTAC compound and vehicle control
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors. Seed the transfected cells into an opaque-walled multi-well plate.
-
Incubation: Incubate the cells for 24 hours to allow for protein expression.
-
Compound and Ligand Addition:
-
Prepare serial dilutions of the PROTAC compound.
-
Prepare a solution containing the HaloTag® NanoBRET™ 618 Ligand in Opti-MEM™.
-
Add the PROTAC dilutions and the HaloTag® ligand to the cells.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere for the desired time (e.g., 2-4 hours).
-
Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to all wells.
-
Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with the appropriate filters.
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Correct the ratios by subtracting the vehicle control ratio.
-
Plot the corrected NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve. This can reveal the potency of ternary complex formation and the characteristic "hook effect" at high concentrations.[18]
-
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the downstream effect of target protein degradation on cell health and proliferation by quantifying ATP levels, an indicator of metabolically active cells.[17][20]
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle control
-
Complete cell culture medium
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well.[17]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[17]
-
Compound Treatment: Prepare serial dilutions of the PROTAC and add them to the wells. Include a vehicle-only control.
-
Incubation: Incubate for a prolonged period, typically 48-72 hours, to allow for effects on cell viability to manifest.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescent signal against the PROTAC concentration to determine the GI50 (concentration for 50% growth inhibition).
Data Interpretation and Summary
The successful characterization of a PROTAC derived from this compound would yield the following data, which should be compiled for a comprehensive evaluation.
| Parameter | Assay | Description | Example Hypothetical Value |
| DC50 | Western Blot | Concentration of PROTAC that induces 50% degradation of the target protein. | 50 nM |
| Dmax | Western Blot | Maximum percentage of target protein degradation achieved. | >90% |
| Ternary Complex EC50 | NanoBRET™ | Concentration of PROTAC that promotes 50% of the maximal ternary complex formation. | 25 nM |
| GI50 | Cell Viability Assay | Concentration of PROTAC that causes 50% inhibition of cell growth. | 100 nM |
Conclusion
The quest for novel E3 ligase ligands is paramount to unlocking the full therapeutic potential of targeted protein degradation. Chemical scaffolds such as This compound represent valuable starting points for the development of next-generation PROTACs. The protocols outlined in this guide provide a robust framework for researchers to validate the cellular activity of novel degraders, from confirming target degradation and mechanism of action to assessing downstream functional consequences. By systematically applying these methods, the scientific community can accelerate the expansion of the E3 ligase toolbox and advance new TPD-based therapies.
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- Ternary Complex Form
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- The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology.MDPI.
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- 1H-Pyrazole-1-carboxylic acid, 3-amino-5-cyclobutyl-, 1,1-dimethylethyl ester (Synonyms: Protac cdk9-binding moiety 1).MedchemExpress.com.
- BTK/PROTAC.BLD Pharm.
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Application Notes & Protocols: Strategic Incorporation of Oxetane Linkers in Drug Development
Abstract
The oxetane ring, a four-membered cyclic ether, has become an invaluable tool in modern medicinal chemistry. Its unique combination of properties—low molecular weight, high polarity, metabolic stability, and a distinct three-dimensional structure—makes it a powerful linker or substituent for modulating the physicochemical and pharmacokinetic profiles of therapeutic candidates.[1][2] This guide provides an in-depth exploration of the strategic incorporation of oxetane linkers, moving beyond simple protocols to explain the underlying chemical principles and rationale. We present detailed, field-proven experimental procedures, comparative data, and troubleshooting insights to empower researchers, scientists, and drug development professionals to effectively leverage this versatile motif in their discovery campaigns.
The Rationale: Why Incorporate an Oxetane Linker?
The decision to incorporate an oxetane is driven by the need to overcome common liabilities in drug candidates. Oxetanes are not merely inert spacers; they are functional modules that can profoundly influence a molecule's behavior.
-
Improving Physicochemical Properties: Oxetanes serve as "hydrophilic handles." Replacing lipophilic groups like a gem-dimethyl or cyclobutyl moiety with an oxetane can significantly improve aqueous solubility and reduce lipophilicity (LogD), which is crucial for oral bioavailability.[3][4][5] The exposed oxygen lone pairs act as excellent hydrogen-bond acceptors.[4]
-
Enhancing Metabolic Stability: The strained oxetane ring is surprisingly robust in vivo. It can block metabolically labile sites without substantially increasing molecular weight or lipophilicity.[3] The 3,3-disubstituted pattern is particularly stable due to steric shielding of the ether oxygen and C-O bonds from enzymatic attack.[1][3]
-
Bioisosterism: Oxetanes are recognized as effective bioisosteres for carbonyl and gem-dimethyl groups.[1][2][3] This substitution can circumvent carbonyl-specific degradation, improve solubility, or open new intellectual property avenues.[3]
-
Conformational Rigidity and Vectorial Control: The rigid, three-dimensional structure of the oxetane ring can lock a molecule into a more favorable conformation for target binding, thereby increasing potency and selectivity.[2][6] This is particularly relevant in the design of linkers for Antibody-Drug Conjugates (ADCs), where precise spatial orientation between the antibody and the payload is critical.[6]
Comparative Impact of Oxetane Incorporation
The following table summarizes typical quantitative improvements observed when incorporating an oxetane linker in place of common structural motifs.
| Property | Original Moiety | Replacement Moiety | Typical Change | Rationale |
| Aqueous Solubility | gem-Dimethyl | 3,3-Dimethyl Oxetane | Increase (2-10 fold) | Introduction of a polar ether oxygen enhances H-bonding with water.[4][5] |
| Lipophilicity (cLogP) | Cyclohexyl | 3-Spiro-oxetane | Decrease (0.5-1.5 units) | Higher polarity and reduced nonpolar surface area.[1] |
| Metabolic Clearance | Isopropyl | 3-Oxetanyl | Decrease | Blocks potential sites of CYP450-mediated oxidation.[1][3] |
| Amine Basicity (pKa) | Propylamine | 3-(Aminomethyl)oxetane | Decrease (0.5-1.0 pKa unit) | The electron-withdrawing inductive effect of the oxetane oxygen reduces the basicity of proximal amines.[1][4] |
Strategic Synthesis: Pathways to Oxetane Incorporation
The choice of synthetic strategy depends on several factors: the desired substitution pattern, the complexity of the parent molecule, and whether the oxetane is being installed early or late in the synthetic sequence.
Caption: Decision workflow for selecting an oxetane synthesis strategy.
Protocol 1: Intramolecular Williamson Etherification
This is one of the most fundamental and reliable methods for forming the oxetane ring, proceeding via an intramolecular Sₙ2 reaction from a 1,3-diol derivative.[4][7] The key is to generate an alkoxide that displaces a leaving group at the 3-position.
Causality: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) is preferred to deprotonate the alcohol without competing in the substitution reaction. The reaction follows Baldwin's rules for ring closure, with the 4-exo-tet cyclization being favorable.
Caption: Mechanism of intramolecular Williamson etherification for oxetane synthesis.
Step-by-Step Methodology:
-
Objective: Synthesize 3,3-dimethyl-oxetane from 3-bromo-2,2-dimethylpropan-1-ol.
-
Materials:
-
3-bromo-2,2-dimethylpropan-1-ol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Safety First: Conduct the reaction under an inert atmosphere (Nitrogen or Argon). NaH is highly reactive with water and air.
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add NaH (1.2 eq).
-
Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, decanting the hexane carefully each time under inert gas flow.
-
Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.
-
Dissolve 3-bromo-2,2-dimethylpropan-1-ol (1.0 eq) in anhydrous THF in a separate flask.
-
Add the alcohol solution dropwise to the NaH slurry at 0 °C. Vigorous hydrogen gas evolution will be observed. Allow the mixture to stir for 30 minutes at 0 °C after the addition is complete.
-
Slowly warm the reaction mixture to room temperature and then heat to reflux (approx. 66 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to 0 °C.
-
Quenching: Carefully and slowly add saturated aqueous NH₄Cl to quench the excess NaH.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (use a cold trap due to the product's volatility).
-
Purify the crude product by distillation to yield the pure oxetane.
-
Protocol 2: The Paternò-Büchi [2+2] Photocycloaddition
This powerful reaction forms an oxetane ring in a single, atom-economical step by reacting a carbonyl compound with an alkene under photochemical irradiation.[7][8] It is particularly useful for accessing structurally complex or substituted oxetanes that are difficult to make via other routes.[9]
Causality: The reaction proceeds via the excited triplet state of the carbonyl compound, which adds to the ground-state alkene to form a 1,4-biradical intermediate. The regioselectivity is governed by the stability of this biradical. The use of a photosensitizer is often unnecessary if the carbonyl compound can be efficiently excited directly, but it can be required for carbonyls with low intersystem crossing efficiencies.
Step-by-Step Methodology:
-
Objective: Synthesize a 3-silyloxyoxetane from benzaldehyde and a silyl enol ether.[10][11]
-
Materials:
-
Benzaldehyde (1.0 eq)
-
Trimethyl(vinyloxy)silane (1.5 eq)
-
Anhydrous benzene or acetonitrile (as solvent)
-
Photochemical reactor with a high-pressure mercury lamp (e.g., 450W Hanovia lamp) and a Pyrex filter (to cut out wavelengths < 290 nm).
-
-
Procedure:
-
Safety First: Photochemical reactions should be performed in a well-ventilated fume hood. UV radiation is harmful; ensure the reactor is properly shielded.
-
In a quartz reaction vessel, dissolve benzaldehyde (1.0 eq) and trimethyl(vinyloxy)silane (1.5 eq) in anhydrous benzene. The concentration should be dilute (e.g., 0.05 M) to minimize side reactions.
-
Degas the solution for 15-20 minutes by bubbling Argon or Nitrogen through it to remove oxygen, which can quench the excited triplet state.
-
Place the vessel in the photochemical reactor and irradiate with the mercury lamp at room temperature.
-
Monitor the reaction by GC-MS or TLC. The reaction time can vary from 6 to 24 hours depending on the scale and lamp intensity.
-
Once the starting material is consumed, turn off the lamp and remove the reaction vessel.
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the diastereomeric oxetane products.
-
Protocol 3: Strain-Release-Driven Synthesis from a Building Block
For late-stage functionalization, using a commercially available building block like oxetan-3-one is highly efficient. This approach leverages the ring strain of the starting material to drive reactions forward.[12][13]
Causality: The carbonyl group of oxetan-3-one is highly reactive due to the ring strain. It readily forms intermediates (e.g., with benzotriazole) that can be displaced by organometallic reagents. This modular, two-step process allows for the introduction of diverse substituents at the 3-position.[12][13]
Step-by-Step Methodology:
-
Objective: Synthesize a 3-amino-3-phenyl-oxetane derivative.[12]
-
Materials:
-
Oxetan-3-one (1.0 eq)
-
A secondary amine (e.g., morpholine, 1.0 eq)
-
Benzotriazole (1.0 eq)
-
Toluene
-
Phenylmagnesium bromide (PhMgBr), 1.0 M in THF (1.5 eq)
-
Anhydrous THF
-
-
Procedure:
-
Part A: Formation of the Benzotriazole Adduct a. To a solution of oxetan-3-one (1.0 eq) in toluene, add the secondary amine (1.0 eq) and benzotriazole (1.0 eq). b. Heat the mixture to reflux with a Dean-Stark trap to remove water. c. After 4-6 hours, cool the reaction and concentrate under reduced pressure to obtain the crude amine-benzotriazole intermediate. This is often used directly in the next step.
-
Part B: Grignard Reagent Addition a. Dissolve the crude intermediate from Part A in anhydrous THF under an inert atmosphere and cool to 0 °C. b. Add the PhMgBr solution (1.5 eq) dropwise. The reaction is typically rapid. c. Stir for 10-20 minutes at 0 °C after the addition is complete. d. Quench the reaction by the slow addition of saturated aqueous NH₄Cl. e. Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. f. Purify by flash column chromatography to yield the desired 3-amino-3-phenyl-oxetane.
-
Application in Advanced Therapeutics: Oxetane Linkers in ADCs
Antibody-Drug Conjugates (ADCs) require linkers that are stable in systemic circulation but can efficiently release the cytotoxic payload inside the target cancer cell.[14][15] Oxetane-containing linkers are emerging as a superior design element.
Causality: The inherent stability of the oxetane ring prevents premature linker degradation in the bloodstream.[6] Its polarity can improve the overall solubility of the ADC, which is often a major challenge, especially with hydrophobic payloads. Furthermore, the rigid 3D structure of the oxetane can be used to control the spatial orientation of the payload, potentially improving its efficacy upon release.[6][16]
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Application Note: Characterizing Novel 1-(oxetan-3-yl)-1H-pyrazol-5-amine Derivatives in Cell-Based Assays for CDK8 Inhibition
Introduction: The Rationale for Targeting CDK8 in Oncology
Cyclin-Dependent Kinase 8 (CDK8) has emerged as a critical regulator of gene transcription and a high-interest target in oncology.[1][2] Unlike canonical CDKs that control cell cycle progression, CDK8, along with its paralog CDK19, functions as a transcriptional kinase.[3][4] It is a component of the Mediator complex, a crucial multi-protein assembly that bridges DNA-binding transcription factors and the RNA Polymerase II (Pol II) machinery.[4][5][6]
CDK8's role is highly context-dependent; it can act as both a transcriptional repressor and an activator.[1][6] Its oncogenic potential has been linked to its ability to potentiate several key cancer-driving signaling pathways, including Wnt/β-catenin, TGF-β, and STAT signaling.[2][6][7] For instance, CDK8 is frequently amplified in colorectal cancers where it drives β-catenin-dependent transcription and proliferation.[2][8] A key mechanism of CDK8's function is the direct phosphorylation of transcription factors. One of its well-validated substrates is the Signal Transducer and Activator of Transcription 1 (STAT1), which CDK8 phosphorylates at the serine 727 residue (Ser727) to enhance its transcriptional activity.[8][9][10]
The 1-(oxetan-3-yl)-1H-pyrazol-5-amine scaffold represents a promising chemical starting point for the development of potent and selective kinase inhibitors. This application note describes a comprehensive suite of cell-based assays to characterize a novel derivative from this class, hereafter referred to as Compound X , as a selective CDK8 inhibitor. We will detail three key experimental workflows:
-
Cellular Target Engagement: To confirm that Compound X directly binds to CDK8 in a live-cell context.
-
Downstream Pathway Modulation: To quantify the inhibition of CDK8-mediated phosphorylation of its substrate, STAT1.
-
Phenotypic Anti-Proliferative Effects: To measure the functional consequence of CDK8 inhibition on cancer cell viability.
This integrated approach provides a robust framework for validating the mechanism of action and therapeutic potential of novel CDK8 inhibitors.
Principle of the Assays
Our characterization strategy follows a logical progression from target binding to cellular phenotype. First, we confirm direct interaction between Compound X and CDK8 within the complex intracellular environment. Next, we measure the immediate biochemical consequence of this binding—the inhibition of the kinase's catalytic activity on a known substrate. Finally, we assess the broader biological impact on cell proliferation.
Caption: Experimental workflow for characterizing Compound X.
Experimental Protocols
Cellular Target Engagement using NanoBRET® Assay
This protocol confirms that Compound X binds to CDK8 in living cells using Promega's NanoBRET® Target Engagement (TE) technology.[11][12] The assay measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-CDK8 fusion protein (energy donor) and a fluorescently labeled ATP-competitive tracer (energy acceptor). A test compound that binds to the CDK8 active site will displace the tracer, leading to a dose-dependent decrease in the BRET signal.[11]
Materials:
-
HEK293 cells (ATCC® CCL-1573™)
-
DMEM with 10% FBS
-
Opti-MEM™ I Reduced Serum Medium (Thermo Fisher, Cat. No. 31985062)
-
NanoLuc®-CDK8 Fusion Vector (Promega)
-
Cyclin C (CCNC) Expression Vector (required for CDK8 activity)
-
Transfection Carrier DNA (Promega, Cat. No. E4881)
-
FuGENE® HD Transfection Reagent (Promega, Cat. No. E2311)
-
NanoBRET® TE Intracellular Kinase Assay, K-8 (Promega, Cat. No. N2620)
-
White, 96-well assay plates (Corning®, Cat. No. 3917)
-
Luminometer with BRET-compatible filters (e.g., GloMax® Discover)
Protocol Steps:
-
Cell Transfection (Day 1):
-
Prepare a transfection mix in Opti-MEM™ containing NanoLuc®-CDK8 vector, CCNC vector, and carrier DNA at a 1:9:10 ratio. Add FuGENE® HD reagent at a 3:1 ratio (µl reagent: µg DNA).
-
Incubate the mix for 10 minutes at room temperature.
-
Add the transfection mix to a suspension of HEK293 cells to achieve 2 x 10^5 cells/mL.
-
Plate 100 µL of the cell suspension per well into the 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound and Tracer Addition (Day 2):
-
Prepare a serial dilution of Compound X in DMSO, then dilute further in Opti-MEM™ to create 10X final concentrations.
-
Prepare the NanoBRET® Tracer K-8 and Extracellular NanoLuc® Inhibitor solution in Opti-MEM™ according to the manufacturer's protocol.[13] The recommended tracer concentration for CDK8 is typically around 0.125 µM.[14]
-
Add 10 µL of each 10X Compound X dilution to the appropriate wells. Add 10 µL of 10X DMSO vehicle to control wells.
-
Add 10 µL of the 10X tracer/inhibitor mix to all wells.
-
-
Signal Detection (Day 2):
-
Incubate the plate for 2 hours at 37°C, 5% CO₂.
-
Prepare the NanoBRET® Nano-Glo® Substrate according to the manufacturer's protocol.[15]
-
Add 25 µL of the substrate solution to each well.
-
Read the plate within 10 minutes on a luminometer equipped with a 450 nm BP filter (donor) and a 610 nm LP filter (acceptor).
-
Data Analysis: Calculate the NanoBRET® ratio by dividing the acceptor signal (610 nm) by the donor signal (450 nm). Plot the corrected BRET ratio against the logarithm of the Compound X concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
| Parameter | Expected Result |
| Compound X IC₅₀ | < 100 nM |
| Z'-factor | > 0.5 |
Inhibition of STAT1 Phosphorylation by Western Blot
This assay directly measures the ability of Compound X to inhibit the kinase activity of CDK8 on its downstream substrate, STAT1. We will use the human colorectal cancer cell line HCT116, which has high basal CDK8 activity, and measure the phosphorylation of STAT1 at Ser727 using a phospho-specific antibody.
Materials:
-
HCT116 cells (ATCC® CCL-247™)
-
McCoy's 5A Medium with 10% FBS
-
Compound X
-
DMSO (Vehicle control)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors (e.g., Halt™ Protease and Phosphatase Inhibitor Cocktail, Thermo Fisher, Cat. No. 78440)
-
BCA Protein Assay Kit (Thermo Fisher, Cat. No. 23225)
-
4-12% Bis-Tris Gels (e.g., NuPAGE™, Thermo Fisher)
-
PVDF membrane
-
Blocking Buffer: 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[16]
-
Primary Antibodies:
-
Rabbit anti-phospho-STAT1 (Ser727) (Cell Signaling Technology®, Cat. No. 9177)
-
Rabbit anti-STAT1 (Cell Signaling Technology®, Cat. No. 9172)
-
Mouse anti-β-Actin (Loading control) (Sigma-Aldrich®, Cat. No. A5441)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
Protocol Steps:
-
Cell Treatment:
-
Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with increasing concentrations of Compound X (e.g., 0, 10, 100, 1000 nM) for 4 hours at 37°C. Include a DMSO vehicle control.
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly in the well by adding 150 µL of ice-cold RIPA buffer with inhibitors. Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using the BCA assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) and add Laemmli sample buffer. Denature at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-pSTAT1 Ser727 and anti-β-Actin) overnight at 4°C, diluted in 5% BSA/TBST.
-
Wash the membrane 3x for 10 minutes with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x for 10 minutes with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Strip the membrane and re-probe for total STAT1 to confirm that changes in phosphorylation are not due to changes in total protein levels.
-
Data Analysis: Quantify the band intensity for p-STAT1 (Ser727) and total STAT1 using densitometry software. Normalize the p-STAT1 signal to the total STAT1 signal for each lane. Plot the normalized p-STAT1 levels against the Compound X concentration to determine the IC₅₀ for pathway inhibition.
Caption: Western Blot workflow for pSTAT1 analysis.
Cell Viability and Proliferation Assay
This protocol measures the effect of Compound X on the viability of a cancer cell line known to be dependent on CDK8 activity, such as the HCT116 colorectal cancer line. The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is a homogeneous method that quantifies ATP, an indicator of metabolically active, viable cells.[17][18]
Materials:
-
HCT116 cells
-
McCoy's 5A Medium with 10% FBS
-
Compound X
-
DMSO (Vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570)
-
White, opaque-walled 96-well plates suitable for luminescence (Corning®, Cat. No. 3917)
-
Luminometer
Protocol Steps:
-
Cell Seeding (Day 1):
-
Trypsinize and count HCT116 cells.
-
Seed 5,000 cells in 100 µL of medium per well into a 96-well opaque plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Treatment (Day 2):
-
Prepare a 2X serial dilution of Compound X in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the appropriate concentration of Compound X or vehicle control.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Assay and Measurement (Day 5):
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.[18]
-
Add 100 µL of CellTiter-Glo® Reagent directly to each well.[17]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[18]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[17][18]
-
Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal of treated wells to the vehicle control wells (defined as 100% viability). Plot the percentage of cell viability against the logarithm of Compound X concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
| Parameter | Expected Result |
| Compound X GI₅₀ | < 500 nM |
| Assay Window (S/B) | > 10 |
Conclusion and Future Directions
The suite of assays described in this application note provides a rigorous and multi-faceted approach to characterize novel this compound derivatives as CDK8 inhibitors. By confirming direct target engagement, quantifying the inhibition of a key downstream signaling event, and measuring the resulting anti-proliferative phenotype, researchers can build a comprehensive data package to validate their mechanism of action. Successful validation of Compound X using these protocols would establish it as a promising lead compound for further preclinical development as a targeted cancer therapeutic.
References
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Donner, A. J., Szostek, S., Rameh, L. E., & Espinosa, J. M. (2010). CDK8 is a positive regulator of transcription. Transcription, 1(1), 4–12. [Link]
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Galbraith, M. D., Donner, A. J., & Espinosa, J. M. (2010). CDK8: a positive regulator of transcription. Transcription, 1(1), 4-12. [Link]
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Wikipedia contributors. (2023). Cyclin-dependent kinase 8. In Wikipedia, The Free Encyclopedia. [Link]
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Possik, K., & Muller, J. (2023). CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins. Nucleic Acids Research. [Link]
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Knuesel, M. T., & Espinosa, J. M. (2010). CDK8: a positive regulator of transcription. PubMed Central, 1(1), 4-12. [Link]
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Hsieh, J. J., & Chen, F. D. (2017). Cyclin-Dependent Kinase 8: A New Hope in Targeted Cancer Therapy? Journal of Medicinal Chemistry, 60(19), 7975-7981. [Link]
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Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies. (2024). Journal of Translational Medicine, 22(1), 296. [Link]
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CDK8+Cyclin C NanoBRET Kinase Assay. Reaction Biology. [Link]
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Decker, T., & Kovarik, P. (2004). Phosphorylation of the Stat1 transactivating domain is required for the response to type I interferons. EMBO reports, 5(8), 819–824. [Link]
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Al-Aas, S., & Tretter, T. (2020). Distinct Phosphorylation of STAT1 Confers Distinct DNA Binding and Gene-regulatory Properties. Scientific Archives. [Link]
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Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies. (2024). Journal of Translational Medicine. [Link]
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Porter, D. C., et al. (2012). Cyclin-dependent kinase 8 mediates chemotherapy-induced tumor-promoting paracrine activities. Proceedings of the National Academy of Sciences, 109(34), 13799-13804. [Link]
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Kim, A. L., & He, Y. Y. (2007). Evidence of STAT1 phosphorylation modulated by MAPKs, MEK1 and MSK1. Carcinogenesis, 28(10), 2118-2125. [Link]
-
Zhu, X., Wen, Z., Xu, L. Z., & Darnell, J. E. (1997). Stat1 serine phosphorylation occurs independently of tyrosine phosphorylation and requires an activated Jak2 kinase. Molecular and cellular biology, 17(11), 6618–6623. [Link]
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Khodarev, N. N., & Weichselbaum, R. R. (2012). Molecular Pathways: Interferon/Stat1 Pathway: Role in the Tumor Resistance to Genotoxic Stress and Aggressive Growth. Clinical Cancer Research, 18(11), 3015–3021. [Link]
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Dale, T., et al. (2019). Characterizing CDK8/19 Inhibitors through a NFκB-Dependent Cell-Based Assay. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(3), 289-296. [Link]
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Schematic representation of CDK8's functions in transcription and... (n.d.). ResearchGate. [Link]
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Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. (2023, January 5). YouTube. [Link]
-
Chemi-Verse™ CDK8/Cyclin C Kinase Assay Kit. BPS Bioscience. [Link]
-
Pelish, H. E., Liau, B. B., Nitulescu, I. I., Ho, S. P., & Shair, M. D. (2015). Identification of Mediator kinase substrates in human cells using cortistatin A and quantitative phosphoproteomics. Proceedings of the National Academy of Sciences, 112(45), 13871-13876. [Link]
-
Allen, B. L., & Taatjes, D. J. (2015). Regulatory functions of the Mediator kinases CDK8 and CDK19. Transcription, 6(2), 23-28. [Link]
-
Chen, Y., et al. (2022). CDK8 and CDK19 regulate intestinal differentiation and homeostasis via the chromatin remodeling complex SWI/SNF. Journal of Clinical Investigation, 132(18). [Link]
-
CDK8 Gene - Ma'ayan Lab – Computational Systems Biology. Ma'ayan Lab. [Link]
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Ron, I., et al. (2022). Inhibition of CDK8/19 Mediator kinase potentiates HER2-targeting drugs and bypasses resistance to these agents in vitro and in vivo. Proceedings of the National Academy of Sciences, 119(32). [Link]
-
How to successfully phosphorylate STAT1? (2024). ResearchGate. [Link]
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Lähde, M., et al. (2010). Enhanced phosphorylation of STAT1 is dependent on PKR signaling in HLA-B27 expressing U937 monocytic cells. PLoS One, 5(5), e10881. [Link]
-
Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]
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Application Note: Strategic Deployment of 1-(oxetan-3-yl)-1H-pyrazol-5-amine in Fragment-Based Screening Campaigns
Audience: Researchers, scientists, and drug development professionals.
Abstract: Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient methodology for identifying high-quality starting points for novel therapeutics, particularly for challenging biological targets.[1][2] The success of an FBDD campaign is critically dependent on the quality and diversity of the fragment library. This document provides a detailed guide on the application of a specific, high-value fragment, 1-(oxetan-3-yl)-1H-pyrazol-5-amine , in screening cascades. We will explore the chemical rationale for its inclusion in a screening library, provide detailed protocols for its use in primary biophysical screening and orthogonal validation, and discuss strategies for data interpretation and hit progression.
Introduction: The Rationale for a Superior Fragment
Traditional high-throughput screening (HTS) relies on screening large libraries of drug-like molecules, a process that samples a vast but still limited portion of chemical space.[3] FBDD offers a more efficient alternative by screening smaller, lower-complexity molecules ("fragments") to identify weak but highly efficient binding interactions.[4] These initial "hits," typically with binding affinities in the high micromolar to millimolar range, serve as starting points for rational, structure-guided optimization into potent lead compounds.[5][6]
This compound represents a new generation of fragments designed to overcome the limitations of flat, aromatic-rich libraries. Its value stems from a combination of desirable physicochemical properties and versatile structural features.
-
Physicochemical Profile: The fragment adheres to the well-established "Rule of Three," a guideline for selecting compounds with favorable properties for FBDD.[7]
-
Three-Dimensionality: The incorporation of a strained oxetane ring introduces a significant 3D character. This is a critical feature for exploring complex binding pockets and improving properties like solubility, which can be challenging for traditional flat fragments.[8]
-
Rich Pharmacophore: The 5-aminopyrazole core is a privileged scaffold in medicinal chemistry, presenting multiple points for hydrogen bonding (both donors and acceptors) and providing clear vectors for synthetic elaboration.[9]
This guide will detail a robust workflow for leveraging these features to identify and validate novel chemical matter for drug discovery programs.
Physicochemical Properties of the Fragment
A thorough understanding of a fragment's properties is essential for designing effective screening experiments and interpreting results.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃O | [10] |
| Molecular Weight | 139.16 g/mol | [10] |
| XLogP3 | -0.5 | [10] |
| Hydrogen Bond Donors | 1 | [10] |
| Hydrogen Bond Acceptors | 3 | [10] |
| Rotatable Bond Count | 1 | [10] |
| Topological Polar Surface Area | 68.9 Ų | [10] |
Solubility Note: The fragment's low LogP and high polar surface area suggest good aqueous solubility, a critical prerequisite for the high concentrations used in biophysical screening assays.[8] However, experimental solubility should always be confirmed in the specific buffer systems to be used.
The FBDD Screening Cascade: A Strategic Workflow
A successful FBDD campaign relies on a tiered approach that efficiently identifies true binders while eliminating false positives. We propose a cascade involving a high-throughput primary screen followed by rigorous orthogonal validation and structural characterization.
Caption: A typical FBDD screening cascade.
Experimental Protocol 1: Primary Screening with Surface Plasmon Resonance (SPR)
Expertise & Rationale: SPR is an ideal primary screening technique due to its high sensitivity for detecting weak interactions, its real-time data acquisition which provides kinetic information, and its relatively high throughput.[11][12] It directly measures binding to a target protein immobilized on a sensor chip, reducing the likelihood of artifacts common in activity-based assays.[13]
Methodology:
-
Protein Immobilization:
-
Covalently immobilize the purified target protein onto a CM5 sensor chip (or similar) via amine coupling to achieve a target density of 8,000-12,000 Response Units (RU).
-
Causality: This density provides a robust signal for fragment binding while minimizing mass transport effects. A reference flow cell should be prepared by activating and deactivating the surface without protein to enable background signal subtraction.
-
-
Fragment Preparation:
-
Prepare a stock solution of this compound at 100 mM in 100% DMSO.
-
Create a dilution series in the running buffer (e.g., HBS-EP+) to achieve final screening concentrations, typically ranging from 100 µM to 1 mM. The final DMSO concentration should be kept constant and low (≤1%) across all samples to avoid solvent effects.
-
-
SPR Screening Run:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Inject the fragment solutions over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
Causality: The contact and dissociation times are chosen to allow for the observation of binding equilibrium and initial off-rate for weak, fast-kinetics binders typical of fragments.
-
-
Data Analysis and Hit Triage:
-
Subtract the reference flow cell data from the target flow cell data.
-
A fragment is considered a primary hit if it elicits a dose-dependent binding response that is significantly above the background noise.
-
Fit the steady-state response levels against concentration to estimate the equilibrium dissociation constant (KD). Hits are typically in the 10 µM - 5 mM range.[2]
-
Typical SPR Parameters:
| Parameter | Recommended Value | Rationale |
| Running Buffer | HBS-EP+ (HEPES, NaCl, EDTA, P20) | Standard, low non-specific binding buffer. |
| Protein Concentration | Target-dependent | Sufficient for immobilization. |
| Fragment Concentration | 100 µM - 1 mM | Spans the expected affinity range for fragments. |
| Flow Rate | 30 µL/min | Minimizes mass transport limitations. |
| Temperature | 25°C | Standard, ensures consistency. |
Experimental Protocol 2: Orthogonal Hit Validation with NMR Spectroscopy
Expertise & Rationale: Nuclear Magnetic Resonance (NMR) is a powerful method for validating hits from primary screens.[14] It is a solution-based technique that directly observes the binding event, making it highly reliable for eliminating false positives, especially those related to protein aggregation or surface-based artifacts in SPR.[11] Ligand-observed methods like Saturation Transfer Difference (STD) NMR are particularly well-suited as they do not require isotopic labeling of the protein and consume less protein.[14]
Methodology:
-
Sample Preparation:
-
Prepare two NMR samples in a deuterated buffer (e.g., 50 mM phosphate buffer in 99.9% D₂O, pH 7.4).
-
Sample A (Reference): 500 µM of this compound.
-
Sample B (Binding): 500 µM of the fragment plus 10-20 µM of the target protein.
-
Causality: A high ligand-to-protein ratio (e.g., 50:1) is crucial for ligand-observed experiments to ensure a detectable fraction of the fragment is bound at any given time.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D proton spectrum for both samples to confirm fragment integrity and concentration.
-
Perform an STD NMR experiment on Sample B. This involves selectively saturating a region of the protein's proton spectrum and observing the transfer of this saturation to the bound fragment's protons.
-
Acquire an "off-resonance" spectrum where no protein saturation occurs as a control.
-
-
Data Processing and Interpretation:
-
Subtract the "on-resonance" spectrum from the "off-resonance" spectrum. The resulting difference spectrum will only show signals from the protons of the fragment that were in close proximity to the protein.
-
The presence of signals in the STD difference spectrum is direct evidence of binding.
-
The relative intensity of the signals can provide information about which part of the fragment is most intimately interacting with the protein (the "group epitope map").
-
Data Interpretation and Hit Progression
A fragment that demonstrates a clear, dose-dependent response in SPR and is subsequently confirmed to bind directly to the target in solution via NMR is considered a validated hit . The next crucial step is to assess the quality of this interaction and plan for its optimization.
Ligand Efficiency (LE): LE is a key metric in FBDD that normalizes binding affinity for the size of the molecule (heavy atom count, HAC).[6][7] It helps prioritize fragments that have the most efficient interactions per atom, making them better starting points for optimization.
-
Formula: LE = -RT * ln(KD) / HAC
-
Example Calculation: If this compound (HAC = 10) is found to have a KD of 200 µM, its LE would be approximately 0.38 kcal/mol per heavy atom. A value > 0.3 is generally considered a strong starting point.
Structure-Based Design and Growth Vectors: The ultimate validation comes from obtaining a high-resolution X-ray crystal structure of the fragment bound to the target protein.[15] This structural information is invaluable as it reveals the precise binding mode and highlights potential vectors for chemical elaboration.
Caption: Potential growth vectors on the fragment scaffold.
The structure of this compound offers several clear opportunities for synthetic chemistry:
-
The Primary Amine (Vector 1): This is a prime location for amide coupling or reductive amination to extend the fragment into adjacent sub-pockets identified from the crystal structure.
-
The Pyrazole Ring (Vector 2): The C3 and C4 positions of the pyrazole are accessible for substitution to improve binding affinity or modulate properties.
-
The Oxetane Ring (Vector 3): If solvent-exposed, this position could be modified to enhance solubility or engage in further interactions.
Conclusion
This compound is a high-quality fragment that combines desirable physicochemical properties with a 3D-rich structure and versatile chemical handles. Its thoughtful application within a robust screening cascade, as detailed in this guide, provides a powerful strategy for identifying novel, high-quality starting points for drug discovery. By combining sensitive biophysical techniques like SPR with confirmatory methods such as NMR and grounding the subsequent optimization in high-resolution structural biology, researchers can maximize the potential of this fragment to unlock new therapeutic avenues.
References
-
Frontiers. (n.d.). Application of Fragment-Based Drug Discovery to Versatile Targets. Retrieved from [Link]
-
Ciulli, A., et al. (2011). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Fragment Screening. Retrieved from [Link]
-
Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2021). Fragment Based Drug Design: A Review. Retrieved from [Link]
-
Wiley Online Library. (2022). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. Retrieved from [Link]
-
ACS Publications. (2024). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2011). Fragment-based screening by biochemical assays: Systematic feasibility studies with trypsin and MMP12. Retrieved from [Link]
-
National Institutes of Health. (2015). Fragment-Based Drug Discovery Using NMR Spectroscopy. Retrieved from [Link]
-
Oxford Academic. (2019). Biophysical screening in fragment-based drug design: a brief overview. Retrieved from [Link]
-
Springer Link. (2021). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Retrieved from [Link]
-
ResearchGate. (2006). Fragment screening by biochemical assay. Retrieved from [Link]
-
RG Discovery. (n.d.). Fragment Screening for Hit Identification & Lead Discovery. Retrieved from [Link]
-
National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]
-
National Institutes of Health. (2016). Optimization of a Fragment-Based Screening Hit toward Potent DOT1L Inhibitors Interacting in an Induced Binding Pocket. Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
National Institutes of Health. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
-
Frontiers. (2023). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a′–b′. Retrieved from [Link]
-
MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
-
PubMed Central. (2020). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
-
MDPI. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Exploring Fragment-Based Approaches in Drug Discovery. Retrieved from [Link]
-
Drug Discovery Chemistry. (2015). Fragment-Based Drug Discovery. Retrieved from [Link]
-
MDPI. (2023). Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. Retrieved from [Link]
-
ResearchGate. (2020). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]
-
BMC Chemistry. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]
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- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 5. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
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- 7. mdpi.com [mdpi.com]
- 8. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C6H9N3O | CID 56604366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Fragment-based screening by biochemical assays: Systematic feasibility studies with trypsin and MMP12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note & Protocols: Strategic Synthesis of 1-(Oxetan-3-yl)-1H-pyrazol-5-amine Derivatives for Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Value of the Oxetane-Pyrazolamine Scaffold
In modern medicinal chemistry, the pursuit of novel chemical entities with optimized drug-like properties is paramount. The strategic incorporation of specific structural motifs can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide focuses on the synthesis and application of 1-(oxetan-3-yl)-1H-pyrazol-5-amine derivatives, a scaffold that combines two highly valuable heterocycles for drug design.
The 5-aminopyrazole core is a well-established "privileged" structure in medicinal chemistry, forming the basis of numerous FDA-approved drugs.[1][2] Its unique arrangement of nitrogen atoms allows it to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets such as kinases, enzymes, and receptors.[1] The amino group at the 5-position provides a versatile synthetic handle for introducing diversity and modulating biological activity.[3]
The oxetane ring , a four-membered cyclic ether, has emerged as a revolutionary tool for enhancing physicochemical properties.[4][5] Once a synthetic curiosity, it is now strategically employed to:
-
Improve Aqueous Solubility: The polar oxygen atom and compact, three-dimensional structure significantly boost water solubility, a critical factor for bioavailability.[6] Replacing a non-polar gem-dimethyl group with an oxetane can increase solubility by orders of magnitude.[6]
-
Enhance Metabolic Stability: The strained ring is robust against degradation by metabolic enzymes, often extending a drug's half-life when used to replace more labile groups.[6]
-
Modulate Lipophilicity and Basicity: The strong inductive electron-withdrawing effect of the oxetane oxygen can reduce the basicity (pKa) of adjacent amines, which is often desirable for optimizing cell permeability and reducing off-target effects.[4]
-
Provide Three-Dimensionality: Moving away from flat, aromatic structures, the sp³-rich, puckered oxetane ring provides structural rigidity and promotes more specific, higher-affinity binding to protein targets.[6][7]
By conjugating the oxetane moiety to the N1 position of the pyrazole ring, we create a novel class of compounds poised for exploration in SAR studies. This guide provides a robust synthetic protocol for accessing these derivatives and outlines their application in building small, focused libraries for lead discovery and optimization.
Synthetic Strategy: Cyclocondensation Pathway
The most direct and versatile method for constructing the 5-aminopyrazole core is the cyclocondensation reaction between a hydrazine derivative and a β-ketonitrile.[8] This reaction proceeds via nucleophilic attack of the hydrazine on the ketone, forming a hydrazone intermediate, which then undergoes intramolecular cyclization onto the nitrile carbon to yield the stable, aromatic 5-aminopyrazole ring.
For the synthesis of the target 1-(oxetan-3-yl) scaffold, the key precursors are oxetan-3-ylhydrazine and a diverse range of β-ketonitriles (R-COCH₂CN) . The variability in the 'R' group of the β-ketonitrile is the primary source of chemical diversity for subsequent SAR studies.
Figure 1: General workflow for the synthesis of this compound derivatives.
Experimental Protocols
Trustworthiness: These protocols include specific checkpoints (e.g., TLC monitoring) and detailed purification steps to ensure the isolation of high-purity compounds, which is critical for generating reliable biological data.
Protocol 1: Synthesis of 1-(Oxetan-3-yl)-3-phenyl-1H-pyrazol-5-amine (A Representative Example)
This protocol details the synthesis of a specific analog where the 'R' group is phenyl, derived from benzoylacetonitrile.
Materials:
-
Oxetan-3-ylhydrazine (or its hydrochloride salt)
-
Benzoylacetonitrile (3-oxo-3-phenylpropanenitrile)
-
Ethanol (Absolute)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (Saturated aq. solution)
-
Ethyl Acetate
-
Brine (Saturated aq. NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Hexanes (for chromatography)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzoylacetonitrile (1.45 g, 10.0 mmol, 1.0 eq).
-
Reagent Addition: Add absolute ethanol (20 mL) to dissolve the starting material. Add oxetan-3-ylhydrazine (1.08 g, 12.0 mmol, 1.2 eq).
-
Causality Note: A slight excess of the hydrazine component is used to ensure complete consumption of the limiting β-ketonitrile.
-
-
Catalysis: Add 3-4 drops of glacial acetic acid to the mixture.
-
Causality Note: The acid catalyzes the formation of the initial hydrazone intermediate, accelerating the reaction rate.[9]
-
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour (Mobile phase: 50% Ethyl Acetate / 50% Hexanes). The reaction is typically complete within 3-5 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate (30 mL) and saturated sodium bicarbonate solution (30 mL) to neutralize the acetic acid catalyst.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine all organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 20% to 60% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (visualized by TLC) and concentrate to yield 1-(oxetan-3-yl)-3-phenyl-1H-pyrazol-5-amine as a solid.
-
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: General Procedure for Parallel Synthesis of a Derivative Library
This protocol is adapted for generating a library of analogs for SAR studies by varying the β-ketonitrile starting material.
-
Arrange a parallel synthesis array (e.g., 24-well plate with reflux caps or individual vials).
-
In each designated well or vial, place a unique β-ketonitrile (0.2 mmol, 1.0 eq). See Table 1 for examples.
-
Prepare a stock solution of oxetan-3-ylhydrazine (1.2 eq) and acetic acid (0.1 eq) in ethanol.
-
Dispense the stock solution into each well/vial.
-
Seal the array and heat to 80 °C with stirring for 4-6 hours.
-
After cooling, the solvent can be removed in vacuo using a centrifugal evaporator.
-
The crude products can be purified using parallel flash chromatography or preparative HPLC to yield the final compounds for biological screening.
Application in Structure-Activity Relationship (SAR) Studies
The synthesized library of derivatives serves as the foundation for an SAR campaign. The core principle is to systematically modify the structure (specifically the 'R' group at the 3-position) and measure the corresponding change in biological activity.
Key Steps in an SAR Study:
-
Library Synthesis: Produce a diverse set of analogs using Protocol 2. Diversity can be achieved by varying aromatic, heteroaromatic, and aliphatic 'R' groups.
-
Biological Screening: Test all purified compounds in a primary biological assay (e.g., enzyme inhibition assay, cell viability assay) at a fixed concentration to identify initial "hits."
-
Dose-Response Analysis: For active compounds, perform dose-response experiments to determine key potency metrics like IC₅₀ or EC₅₀.
-
Data Analysis & Iteration: Correlate the structural features of the 'R' group (e.g., size, electronics, hydrogen bonding capacity) with biological potency. This analysis informs the design of the next generation of compounds to further probe the SAR and optimize for potency, selectivity, and drug-like properties.
Figure 2: The logical workflow of a Structure-Activity Relationship (SAR) study.
Data Presentation
Clear tabulation of synthetic and biological results is essential for effective SAR analysis.
Table 1: Example Scope of β-Ketonitrile Starting Materials for Library Synthesis
| Entry | β-Ketonitrile (R-COCH₂CN) | R Group | Corresponding Product ID |
|---|---|---|---|
| 1 | Benzoylacetonitrile | Phenyl | SAR-OX-001 |
| 2 | 3-Oxo-3-(4-fluorophenyl)propanenitrile | 4-Fluorophenyl | SAR-OX-002 |
| 3 | 3-Oxo-3-(pyridin-3-yl)propanenitrile | 3-Pyridyl | SAR-OX-003 |
| 4 | 4,4-Dimethyl-3-oxopentanenitrile | tert-Butyl | SAR-OX-004 |
| 5 | 3-Cyclohexyl-3-oxopropanenitrile | Cyclohexyl | SAR-OX-005 |
Table 2: Representative Characterization and Hypothetical Biological Data
| Product ID | Yield (%) | ¹H NMR (δ for pyrazole-H) | ESI-MS [M+H]⁺ (m/z) | IC₅₀ (nM) |
|---|---|---|---|---|
| SAR-OX-001 | 78 | 5.85 (s, 1H) | 216.1135 | 150 |
| SAR-OX-002 | 81 | 5.88 (s, 1H) | 234.1041 | 75 |
| SAR-OX-003 | 65 | 5.92 (s, 1H) | 217.1091 | 210 |
| SAR-OX-004 | 72 | 5.61 (s, 1H) | 196.1448 | 850 |
| SAR-OX-005 | 75 | 5.64 (s, 1H) | 222.1601 | 620 |
References
-
Wuitschik, G. et al. (2010). Oxetanes in Drug Discovery: A New Tool for Modulating Physicochemical Properties and Drug Safety. Angewandte Chemie International Edition, 49(26), 4516–4520. [Link]
-
Burkhard, J. A. et al. (2010). Oxetanes as Amine Isosteres in Drug Discovery. Angewandte Chemie International Edition, 49(48), 9052–9067. [Link]
-
Falcão, K. S. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
-
de la Torre, A. et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12613–12638. [Link]
-
de la Torre, A. et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12613–12638. [Link]
-
Liashuk, O. et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
El-Faham, A. et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 64. [Link]
-
Liashuk, O. et al. (2024). 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Chemistry – A European Journal. [Link]
-
Stepan, A. F. et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(11), 1163–1168. [Link]
-
Stepan, A. F. et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(11), 1163–1168. [Link]
-
Aggarwal, N. et al. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Medicinal Chemistry Research, 22(7), 3064–3079. [Link]
-
Liashuk, O. et al. (2024). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]
-
The Organic Chemistry Tutor. (2019). Synthesis of Pyrazoles. YouTube. [Link]
-
Odeh, D. M. et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(13), 3093. [Link]
-
Zhang, L. et al. (2022). Pyrazole-containing pharmaceuticals: Target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(11), 1300–1321. [Link]
-
El-Ghanam, A. M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6509. [Link]
-
Vitale, P. et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3747. [Link]
-
Semantic Scholar. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Semantic Scholar. [Link]
-
ResearchGate. (2022). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. ResearchGate. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Oxetane Building Blocks: Essential Guide for Modern Drug Discovery - AiFChem [aifchem.com]
- 7. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Troubleshooting guide for 1-(oxetan-3-yl)-1H-pyrazol-5-amine synthesis side reactions
Technical Support Center: Synthesis of 1-(oxetan-3-yl)-1H-pyrazol-5-amine
Welcome to the technical support guide for the synthesis of this compound. This document addresses common challenges, side reactions, and purification issues encountered during the synthesis of this important building block. The guidance is presented in a question-and-answer format to directly tackle specific experimental problems.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Synthesis Strategy & Precursor Challenges
Question 1: What are the primary synthetic routes to this compound, and what are the key strategic considerations?
There are two principal retrosynthetic approaches to this target molecule. The choice between them depends largely on the availability of starting materials and the stereoelectronic profile of the specific substrates being used.
-
Route A: Cyclocondensation. This is the most common and often preferred method. It involves the condensation of an oxetane-substituted hydrazine, namely 3-hydrazinyloxetane , with a suitable three-carbon electrophile containing a nitrile group, such as a β-ketonitrile (e.g., 3-oxopropanenitrile derivatives).[1] This approach builds the pyrazole ring with the oxetane moiety already in place.
-
Route B: N-Alkylation. This route involves the alkylation of a pre-existing pyrazol-5-amine core with an electrophilic oxetane derivative, such as oxetan-3-yl tosylate or a 3-halooxetane.
The primary challenge in Route A is controlling regioselectivity during the cyclization step. For Route B , the main difficulty lies in achieving selective N1-alkylation of the pyrazole ring without competing alkylation at the exocyclic amine or the N2 position, and avoiding potential ring-opening of the strained oxetane electrophile.
Question 2: My synthesis of the 3-hydrazinyloxetane precursor from oxetan-3-one is low-yielding and generates a stable, unwanted byproduct. What is happening?
The synthesis of 3-hydrazinyloxetane typically proceeds via the reaction of oxetan-3-one with hydrazine.[2] The most common issue is the formation of a stable oxetan-3-one hydrazone intermediate. Over-reduction or harsh reaction conditions, such as those used in a classic Wolff-Kishner reduction (high heat, strong base), can lead to the degradation of the strained oxetane ring.[3]
Troubleshooting Steps:
-
Hydrazone Formation: The initial reaction between oxetan-3-one and hydrazine hydrate will form the hydrazone. This is often a stable, isolable intermediate.
-
Protocol: Stir oxetan-3-one with 1.1 equivalents of hydrazine hydrate in ethanol at room temperature for 2-4 hours. Monitor by TLC or GC-MS until the ketone is consumed. The hydrazone can be precipitated or isolated upon solvent removal.
-
-
Reduction of the Hydrazone: A mild reducing agent is crucial to prevent oxetane ring cleavage.
-
Recommended Reductant: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) under weakly acidic conditions (e.g., acetic acid in methanol) are effective for reducing hydrazones to hydrazines without damaging acid-sensitive groups.
-
Avoid: Do not use high temperatures or strong bases like potassium hydroxide in diethylene glycol, as is typical for Wolff-Kishner conditions.
-
Section 2: Cyclocondensation & Regioselectivity
Question 3: I am performing the cyclocondensation of 3-hydrazinyloxetane with 3-aminocrotononitrile (or a similar β-enaminonitrile) and getting a mixture of two isomeric pyrazoles. How do I control this and identify the correct product?
This is the most critical challenge in this synthesis. The reaction of a substituted hydrazine with an unsymmetrical three-carbon unit can lead to two regioisomers: the desired 1,5-disubstituted pyrazole and the unwanted 1,3-disubstituted pyrazole .[4] The outcome is dictated by which nitrogen of the hydrazine attacks which electrophilic center of the reaction partner.
-
Desired Product: this compound
-
Isomeric Side Product: 1-(oxetan-3-yl)-1H-pyrazol-3-amine
Mechanism & Control:
The cyclocondensation with a β-enaminonitrile typically proceeds via initial attack of a hydrazine nitrogen atom at the C2 position of the enaminonitrile, followed by intramolecular cyclization onto the nitrile carbon.
-
Steric Hindrance: The nitrogen atom of hydrazine attached to the bulky oxetane ring (N1) is more sterically hindered than the terminal NH₂ group (N2). Therefore, the terminal, more nucleophilic NH₂ group is more likely to initiate the attack.
-
Reaction Conditions: The regioselectivity can be influenced by solvent, temperature, and pH.
-
Acidic Conditions: Mildly acidic conditions (e.g., acetic acid as a solvent or catalyst) often favor the formation of the desired 1,5-disubstituted product. The acid can protonate the enamine, activating the C2 position for nucleophilic attack by the less-hindered terminal nitrogen of the hydrazine.
-
Basic/Neutral Conditions: These conditions can sometimes lead to mixtures as the relative nucleophilicity of the two hydrazine nitrogens becomes more competitive.
-
Table 1: Influence of Reaction Conditions on Regioselectivity
| Parameter | Condition | Expected Outcome | Rationale |
| Solvent/Catalyst | Acetic Acid, Ethanol | Higher selectivity for 1,5-isomer | Acid catalysis activates the electrophile and directs the attack of the terminal NH₂ group. |
| Refluxing Ethanol (Neutral) | Potential for isomer mixture | Less control over the site of initial nucleophilic attack. | |
| Temperature | Lower Temperature (e.g., 60-80°C) | Often improves selectivity | Favors the kinetically controlled pathway, which is typically governed by the less sterically hindered attack. |
Identification of Isomers:
-
NMR Spectroscopy: ¹H and ¹³C NMR are definitive. The chemical shifts of the pyrazole ring protons (H3 and H4) are distinct for each isomer. In the desired 5-amino isomer, the C4 proton is typically a doublet coupled to the C3 proton. In the 3-amino isomer, the C4 proton is a triplet (if coupled to a C5 proton). NOESY or HMBC experiments can confirm the connectivity between the oxetane CH proton and the pyrazole ring protons.
-
Chromatography: The two isomers usually have different polarities and can be separated by column chromatography on silica gel. The 5-amino isomer is often more polar than the 3-amino isomer.
Question 4: My reaction mixture turns dark yellow or red, and the final product is difficult to decolorize. What is causing this?
The formation of colored impurities is a frequent issue in reactions involving hydrazines.[4]
Potential Causes:
-
Hydrazine Decomposition: Hydrazine and its derivatives can undergo air oxidation, especially at elevated temperatures or in the presence of trace metal catalysts, to form diimide (HN=NH) and other colored species.
-
Side Reactions of Intermediates: Acyclic hydrazone intermediates or other condensation byproducts can be colored and may persist if the cyclization is incomplete.[4]
-
Starting Material Impurities: Impurities in the β-ketonitrile or enaminonitrile starting material can sometimes lead to colored polymeric byproducts under reaction conditions.
Troubleshooting & Purification:
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidative side reactions.
-
Purify Starting Materials: Ensure the purity of your 3-hydrazinyloxetane and the three-carbon coupling partner before starting the reaction.
-
Monitor Reaction Closely: Avoid unnecessarily long reaction times or excessive temperatures. Monitor by TLC to stop the reaction once the limiting reagent is consumed.
-
Purification Protocol:
-
Charcoal Treatment: A common method to remove colored impurities is to dissolve the crude product in a suitable solvent (e.g., ethyl acetate or methanol) and stir with a small amount of activated charcoal for 15-30 minutes, followed by filtration through Celite.
-
Column Chromatography: This is usually necessary to separate the product from both colored impurities and any regioisomers.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent final step to obtain a high-purity, colorless product.
-
Experimental Protocol Example
Synthesis of this compound via Regioselective Cyclocondensation
This protocol is provided as a representative example and may require optimization.
-
Reaction Setup: To a solution of 3-hydrazinyloxetane (1.0 eq) in glacial acetic acid (5-10 volumes), add 3-aminocrotononitrile (1.05 eq).
-
Heating: Heat the reaction mixture to 80°C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 4-8 hours). Look for the disappearance of the hydrazine starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acetic acid by slowly adding the mixture to a cooled, saturated solution of sodium bicarbonate (NaHCO₃). Ensure the final pH is ~8-9.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., 20% to 80%) is often effective.
-
Combine the fractions containing the desired product and remove the solvent.
-
If necessary, recrystallize the solid from a solvent system like ethyl acetate/heptane to yield the final product as a crystalline solid.
-
References
- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- PubChem. This compound.
- ResearchGate. (2019). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a.
- Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles.
- ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
- LibreTexts Chemistry. (2025). Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
- MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
Sources
Technical Support Center: Optimizing the Synthesis of 1-(oxetan-3-yl)-1H-pyrazol-5-amine
Welcome to the technical support resource for the synthesis of 1-(oxetan-3-yl)-1H-pyrazol-5-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and optimize your reaction yields for this valuable building block.
Introduction to the Synthesis
The synthesis of this compound presents a unique set of challenges due to the incorporation of a strained oxetane ring and the desired regiochemistry of the pyrazole core. The oxetane moiety is a desirable feature in medicinal chemistry, often used to improve physicochemical properties, but its synthesis and stability require careful consideration.[1][2] This guide will focus on a common and logical synthetic approach: the cyclocondensation of an oxetane-substituted hydrazine with a suitable three-carbon electrophile.
Below is a proposed synthetic pathway that will form the basis of our troubleshooting guide.
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific issues you may encounter during the synthesis.
Part 1: Synthesis of Oxetan-3-ylhydrazine (Intermediate)
Q1: My reductive amination of oxetan-3-one with hydrazine is giving very low yield. What are the likely causes and how can I improve it?
A1: Low yields in this step often stem from the inherent instability of oxetan-3-one and competing side reactions. Here are the key areas to investigate:
-
Instability of Oxetan-3-one: Oxetan-3-one can be prone to polymerization or decomposition, especially under harsh conditions. Ensure it is of high purity and stored correctly.
-
Choice of Reducing Agent: The choice of reducing agent is critical.
-
Sodium cyanoborohydride (NaBH₃CN): This is often a good choice as it is selective for the iminium ion intermediate and can be used in protic solvents. However, its toxicity is a concern.
-
Sodium triacetoxyborohydride (STAB): A milder and less toxic alternative to NaBH₃CN, often providing better yields in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE).
-
Catalytic Hydrogenation: While effective, this may lead to over-reduction or ring-opening of the oxetane under certain catalyst and pressure conditions.
-
-
Reaction Conditions:
-
pH Control: Maintaining a slightly acidic pH (around 5-6) is crucial for the formation of the intermediate hydrazone without causing significant degradation of the oxetane ring.
-
Temperature: This reaction should be performed at low temperatures (0 °C to room temperature) to minimize side reactions.
-
-
Side Reactions: The formation of the azine by-product (from the reaction of two molecules of oxetan-3-one with one of hydrazine) can be a significant issue. Using a large excess of hydrazine can help to favor the formation of the desired monosubstituted product.
Troubleshooting Summary Table: Oxetan-3-ylhydrazine Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Degradation of oxetan-3-one | Use freshly purified starting material. |
| Inefficient reduction | Switch to a milder reducing agent like STAB. | |
| Incorrect pH | Buffer the reaction to maintain a pH of 5-6. | |
| Azine By-product Formation | Stoichiometry | Use a significant excess of hydrazine hydrate (5-10 equivalents). |
Q2: I am observing the formation of an unexpected product that appears to be an alkene. What is happening?
A2: The formation of an alkene suggests a competing elimination reaction, such as a Grob fragmentation, which is a known challenge in the chemistry of four-membered rings.[3] This is more likely to occur under harsh basic or acidic conditions, or at elevated temperatures.
-
To mitigate this:
-
Ensure your reaction is not overly acidic or basic.
-
Maintain a low reaction temperature throughout the process.
-
Choose a non-nucleophilic, sterically hindered base if a base is required for any step.[3]
-
Part 2: Cyclocondensation to form this compound
Q3: The cyclization reaction to form the pyrazole is not proceeding to completion, and I have a low yield of the final product.
A3: Incomplete conversion and low yields in pyrazole synthesis are common and can be addressed by optimizing several factors.[4]
-
Reactivity of the Three-Carbon Synthon: The choice of the three-carbon piece is critical. While β-ketonitriles are commonly used, other options exist. For this synthesis, 3-ethoxyacrylonitrile is a good starting point.
-
Ensure the purity of your acrylonitrile derivative. Impurities can inhibit the reaction.[5]
-
-
Solvent Choice: The solvent can significantly impact the reaction rate and outcome.
-
Protic Solvents (e.g., Ethanol, Acetic Acid): These are commonly used for pyrazole synthesis and can facilitate the necessary proton transfers in the mechanism. Acetic acid can also act as a catalyst.
-
Aprotic Polar Solvents (e.g., DMF, DMSO): These can sometimes lead to better results, especially with aryl hydrazines.[5]
-
-
Temperature and Reaction Time: Many cyclocondensation reactions require heat to proceed at a reasonable rate.[4]
-
Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
If the reaction is sluggish at room temperature, consider heating to reflux. Microwave-assisted synthesis can also be a powerful tool to reduce reaction times and improve yields.[6]
-
-
Catalysis: The reaction is often catalyzed by acid.
-
A catalytic amount of a protic acid like acetic acid or a mineral acid can be beneficial.
-
Q4: I am getting a mixture of regioisomers. How can I control the regioselectivity to favor the desired 5-amino product?
A4: The reaction of a substituted hydrazine with an unsymmetrical three-carbon electrophile can potentially lead to two regioisomers. In the case of reacting oxetan-3-ylhydrazine with a β-ketonitrile or its equivalent, the formation of the 5-aminopyrazole is generally favored due to the reaction pathway. The initial nucleophilic attack of the more nucleophilic nitrogen of the hydrazine onto the carbonyl or equivalent carbon, followed by cyclization onto the nitrile, directs the regioselectivity.
-
To ensure the desired outcome:
-
Carefully control the reaction conditions (temperature, solvent) as these can sometimes influence the regiochemical outcome.
-
Thorough characterization of the final product by 2D NMR techniques (HMBC, NOESY) is essential to confirm the structure.
-
Troubleshooting Workflow: Low Yield in Cyclization
Caption: A workflow for troubleshooting low yields in the pyrazole formation step.
Frequently Asked Questions (FAQs)
Q1: How can I effectively purify the final product, this compound?
A1: Purification can be challenging due to the polar nature of the amine and the potential for impurities.
-
Column Chromatography: This is the most common method. Use a silica gel stationary phase with a gradient elution of a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine to prevent streaking of the amine).
-
Crystallization of an Acid Addition Salt: A highly effective method for purifying pyrazoles is to form an acid addition salt.[7][8]
-
Dissolve the crude product in a suitable organic solvent.
-
Add an equimolar amount of an acid (e.g., HCl in ether, oxalic acid, or phosphoric acid).
-
The resulting salt will often crystallize out, leaving impurities in the solution.
-
The salt can then be filtered, washed, and the free base can be regenerated by treatment with a mild base.
-
Q2: Is the oxetane ring stable under the reaction and workup conditions?
A2: The oxetane ring is generally stable to neutral and basic conditions but can be susceptible to ring-opening under strong acidic conditions.[9]
-
During the reaction: If using an acid catalyst, use only a catalytic amount.
-
During workup: Avoid strong acidic washes. If an acidic wash is necessary, use a dilute, weak acid and perform the extraction quickly at low temperatures.
-
During purification: Be mindful of the pH if using reverse-phase HPLC with acidic modifiers.
Q3: What are the best analytical techniques to characterize the final product and confirm its structure?
A3: A combination of techniques is essential for unambiguous characterization:
-
¹H and ¹³C NMR: Will confirm the presence of the oxetane and pyrazole protons and carbons.
-
2D NMR (COSY, HSQC, HMBC): Crucial for confirming the connectivity and regiochemistry of the substituents on the pyrazole ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[10]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch of the amine.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[5]
Experimental Protocols
Protocol 1: Synthesis of Oxetan-3-ylhydrazine
-
To a solution of oxetan-3-one (1.0 eq) in methanol at 0 °C, add hydrazine hydrate (5.0 eq).
-
Adjust the pH of the solution to 5-6 using glacial acetic acid.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be used in the next step or purified by vacuum distillation.
Protocol 2: Synthesis of this compound
-
In a round-bottom flask, dissolve crude oxetan-3-ylhydrazine (1.0 eq) in absolute ethanol.
-
Add 3-ethoxyacrylonitrile (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a gradient of 0-10% methanol in dichloromethane to afford the title compound.
Reagent Stoichiometry and Typical Yields
| Step | Reactant 1 | Reactant 2 | Key Reagent/Catalyst | Solvent | Typical Yield |
| 1 | Oxetan-3-one (1 eq) | Hydrazine hydrate (5 eq) | NaBH₃CN (1.5 eq) | Methanol | 40-60% |
| 2 | Oxetan-3-ylhydrazine (1 eq) | 3-ethoxyacrylonitrile (1.1 eq) | Acetic Acid (cat.) | Ethanol | 50-70% |
References
-
Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(5), 713–716. [Link]
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Generation of Bioisosteres. Angewandte Chemie International Edition, 49(48), 9052–9067. [Link]
- DE102009060150A1 - Process for the purification of pyrazoles. (2011).
-
El-Abadelah, M. M., Hussein, A. Q., & Al-Adhami, K. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 229–250. [Link]
-
Fader, L. D. (2018). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 14, 2848–2894. [Link]
-
GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. [Link]
-
Kaur, N., & Kishore, D. (2014). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Heliyon, 10(20), e38894. [Link]
-
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]
- WO2011076194A1 - Method for purifying pyrazoles. (2011).
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736–7739. [Link]
-
Zapadinsky, E., et al. (2020). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56604366, this compound. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Recent advances in the synthesis of pyrazole derivatives. Journal of Medicinal Chemistry, 57(23), 9813–9830. [Link]
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Technical Support Center: Purification of Pyrazole-Containing Compounds
Welcome to the technical support center for the purification of pyrazole-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable heterocyclic scaffolds. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their unique physicochemical properties can present significant purification hurdles.[1][2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities effectively.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of pyrazole-containing compounds, offering probable causes and actionable solutions.
Issue 1: Oily Product or Failure to Crystallize
You've completed your reaction and after work-up and solvent removal, you are left with a persistent oil instead of the expected solid product. Attempts to induce crystallization have been unsuccessful.
Probable Causes:
-
Residual Solvent: Trace amounts of high-boiling point solvents (e.g., DMSO, DMF) can trap your product in an oily state.
-
Hygroscopic Nature: Some pyrazole derivatives readily absorb atmospheric moisture, leading to the formation of a viscous oil.[5]
-
Presence of Impurities: Unreacted starting materials or byproducts can act as "crystallization inhibitors," disrupting the formation of a crystal lattice.
-
Low Melting Point: Your synthesized pyrazole derivative may simply have a low melting point, existing as an oil or a low-melting solid at room temperature.
Solutions:
-
Azeotropic Removal of Solvents: If high-boiling solvents are suspected, dissolve the oil in a suitable solvent like toluene and evaporate the solvent under reduced pressure. Repeat this process several times to azeotropically remove the residual high-boiling solvent.
-
High Vacuum Drying: Place the oily product under high vacuum for an extended period, possibly with gentle heating, to remove volatile impurities and residual solvents.
-
Solvent-Induced Precipitation/Crystallization:
-
Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate).
-
Slowly add a poor solvent (e.g., hexane, pentane) dropwise until turbidity persists.
-
Gently warm the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then to 0-4 °C.
-
If no crystals form, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
-
-
Seed Crystals: If a small amount of solid product has been previously obtained, adding a seed crystal to the supersaturated solution can induce crystallization.
Issue 2: Poor Separation on Silica Gel Chromatography
You are attempting to purify your pyrazole-containing compound using silica gel column chromatography, but you are observing streaking, co-elution of your product with impurities, or complete retention of the product on the column.
Probable Causes:
-
Acidic Nature of Silica Gel: The lone pairs on the nitrogen atoms of the pyrazole ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to streaking and irreversible adsorption.[6]
-
Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in poor separation.
-
Chelation with Metal Impurities: Pyrazoles can act as ligands and chelate to trace metal ions present in the silica gel, causing tailing and retention.
Solutions:
-
Deactivation of Silica Gel:
-
Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent.[6] This will neutralize the acidic sites on the silica gel and minimize strong interactions with your basic pyrazole compound.
-
Pre-treatment of Silica: Prepare a slurry of silica gel in the chosen eluent containing the basic modifier and pack the column with this slurry.
-
-
Alternative Stationary Phases:
-
Solvent System Optimization:
-
Systematically screen different solvent systems with varying polarities using Thin Layer Chromatography (TLC) before running the column.[1]
-
Consider using a gradient elution, starting with a nonpolar solvent and gradually increasing the polarity.
-
Issue 3: Difficulty in Separating Regioisomers
Your synthesis has produced a mixture of pyrazole regioisomers (e.g., 1,3- and 1,5-disubstituted pyrazoles), and they are proving difficult to separate by standard purification techniques. [8]
Probable Causes:
-
Similar Physicochemical Properties: Regioisomers often have very similar polarities, solubilities, and boiling points, making their separation challenging.[2][9]
Solutions:
-
High-Performance Liquid Chromatography (HPLC):
-
Normal Phase HPLC: Can provide better resolution than standard column chromatography for isomers with small polarity differences.
-
Reversed-Phase HPLC: Particularly useful for separating isomers with different hydrophobic characteristics.[10]
-
-
Fractional Crystallization: This technique can be effective if the regioisomers have different solubilities in a particular solvent system.[7]
-
Dissolve the mixture in a minimum amount of a suitable hot solvent.
-
Allow the solution to cool slowly. The less soluble isomer should crystallize out first.
-
Filter the crystals and recrystallize them to improve purity.
-
The more soluble isomer can be recovered from the mother liquor.
-
-
Derivatization: In some cases, it may be possible to selectively derivatize one of the isomers, which will alter its physical properties and allow for easier separation. The protecting group can then be removed after separation.
Issue 4: Product Decomposition During Purification
You observe that your pyrazole-containing compound is degrading during purification, as indicated by the appearance of new spots on TLC or a decrease in the overall yield.
Probable Causes:
-
Acid or Base Sensitivity: The pyrazole ring or functional groups on your molecule may be sensitive to acidic or basic conditions encountered during purification (e.g., acidic silica gel, basic modifiers in the eluent).[11]
-
Thermal Instability: Some pyrazole derivatives may be thermally labile and can decompose upon heating, for example, during solvent evaporation at high temperatures.
-
Oxidative Degradation: The compound may be sensitive to air or oxidizing agents.
Solutions:
-
Neutral Purification Conditions:
-
Use neutral alumina for chromatography.
-
If using silica gel, ensure it is thoroughly deactivated.
-
-
Temperature Control:
-
Evaporate solvents at the lowest possible temperature using a rotary evaporator with a water bath.
-
Avoid prolonged heating of the compound.
-
-
Inert Atmosphere: If your compound is sensitive to oxidation, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).
II. Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of pyrazoles that influence their purification?
A1: The purification of pyrazoles is significantly influenced by their:
-
Basicity: The pyridine-like nitrogen atom imparts basic properties to the pyrazole ring, with the pKa of the conjugate acid being around 2.5.[3][12] This basicity can lead to strong interactions with acidic stationary phases like silica gel.
-
Aromaticity: The pyrazole ring is aromatic, which generally confers good thermal stability.[13]
-
Hydrogen Bonding Capability: The pyrrole-like NH group in unsubstituted or N1-unsubstituted pyrazoles can act as a hydrogen bond donor, while the pyridine-like nitrogen can act as a hydrogen bond acceptor. This influences their solubility in various solvents.
-
Chelating Ability: Pyrazoles can act as bidentate ligands and form complexes with metal ions, which can sometimes complicate purification.[14][15]
Q2: How can I use the acidic/basic properties of pyrazoles to my advantage during purification?
A2: The amphoteric nature of pyrazoles can be exploited for purification:[11]
-
Acid-Base Extraction: You can selectively extract your pyrazole-containing compound from an organic solvent into an acidic aqueous solution by forming the corresponding salt. After separating the layers, the pyrazole can be recovered by basifying the aqueous layer and extracting it back into an organic solvent.
-
Salt Crystallization: Pyrazoles can be converted into their acid addition salts (e.g., hydrochloride, phosphate) which often have different crystallization properties than the free base.[16] This can be an effective method for purifying the compound and removing non-basic impurities.[16] The free base can then be regenerated by treatment with a suitable base.
Q3: Are there any "green" or more sustainable purification methods for pyrazole-containing compounds?
A3: Yes, there are several approaches to make the purification of pyrazoles more environmentally friendly:
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical carbon dioxide as the mobile phase, often with a small amount of a co-solvent like methanol. This significantly reduces the consumption of organic solvents.
-
Solvent-Free Reactions and Purifications: In some cases, reactions can be carried out in the absence of a solvent, and the product can be purified by direct crystallization from the reaction mixture.
-
Flow Chemistry: Continuous flow synthesis can minimize side reactions and often leads to cleaner crude products, simplifying the subsequent purification steps.[17]
Q4: My pyrazole compound is very polar and water-soluble. How can I purify it?
A4: Purifying highly polar, water-soluble pyrazoles can be challenging. Here are some strategies:
-
Reversed-Phase Chromatography (C18): This is often the method of choice for polar compounds. A mobile phase of water and a polar organic solvent (e.g., methanol, acetonitrile) is typically used.
-
Ion-Exchange Chromatography: If your pyrazole has a net charge (e.g., it is a salt or has acidic/basic functional groups), ion-exchange chromatography can be a powerful purification technique.
-
Lyophilization (Freeze-Drying): After purification by a method such as reversed-phase HPLC, lyophilization can be used to remove the aqueous mobile phase without heating, which is ideal for thermally sensitive compounds.
III. Experimental Protocols & Data
Protocol 1: General Procedure for Deactivating Silica Gel for Column Chromatography
-
Prepare the Eluent: Choose an appropriate solvent system based on TLC analysis. Add 0.5-1% (v/v) of triethylamine or a saturated solution of ammonia in methanol to the eluent.
-
Prepare the Slurry: In a beaker, add the calculated amount of silica gel for your column. Slowly add the modified eluent and gently stir to create a uniform slurry.
-
Pack the Column: Pour the slurry into the chromatography column and allow the silica gel to settle. Drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Load the Sample: Dissolve your crude pyrazole compound in a minimal amount of the eluent and load it onto the column.
-
Elute: Begin the elution process with the modified eluent, collecting fractions and monitoring by TLC.
Table 1: Common Solvent Systems for Pyrazole Purification
| Polarity of Pyrazole Derivative | Stationary Phase | Recommended Eluent System (Starting Point) |
| Nonpolar to Moderately Polar | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol |
| Polar | Silica Gel (deactivated) | Dichloromethane/Methanol with 0.5% Triethylamine |
| Very Polar | Reversed-Phase (C18) | Water/Acetonitrile or Water/Methanol with 0.1% TFA |
| Basic | Alumina (Neutral/Basic) | Hexane/Ethyl Acetate, Dichloromethane |
Protocol 2: Purification by Acid Addition Salt Formation and Recrystallization
-
Dissolution: Dissolve the crude pyrazole compound in a suitable organic solvent such as ethanol, isopropanol, or acetone.[16]
-
Acid Addition: Slowly add an equimolar amount of an acid (e.g., phosphoric acid, sulfuric acid, or oxalic acid) to the solution.[16]
-
Crystallization: The acid addition salt may precipitate or crystallize out of the solution upon standing at room temperature or cooling.[16]
-
Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent.
-
Recrystallization (Optional): For higher purity, the salt can be recrystallized from a suitable solvent system.
-
Regeneration of Free Base: Dissolve the purified salt in water and add a base (e.g., sodium bicarbonate, sodium hydroxide) until the solution is basic. Extract the free pyrazole into an organic solvent, dry the organic layer, and evaporate the solvent.
IV. Visualization of Purification Workflow
Diagram 1: Decision Tree for Pyrazole Purification Strategy
Caption: A logical workflow for selecting an initial purification strategy for a crude pyrazole product.
Diagram 2: Troubleshooting Chromatography Issues
Caption: A troubleshooting guide for common issues encountered during silica gel chromatography of pyrazoles.
V. References
-
Polshettiwar, V., & Varma, R. S. (2008). Greener and rapid access to biologically active 4-aryl-5-propoxy-2H-pyrazol-3-one derivatives. Green Chemistry, 10(7), 743-745. [Link]
-
Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
National Center for Biotechnology Information. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. [Link]
-
ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]
-
International Journal of Research and Applied Science and Engineering Technology. A Comprehensive Review on Pyrazole and It's Pharmacological Properties. [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
International Journal of Trend in Scientific Research and Development. Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. [Link]
-
ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
National Center for Biotechnology Information. Current status of pyrazole and its biological activities. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
-
YouTube. synthesis of pyrazoles. [Link]
-
ACS Publications. Inorganic Chemistry Journal. [Link]
-
PubMed. Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. [Link]
-
Encyclopedia.pub. Synthesis and Properties of Pyrazoles. [Link]
-
National Center for Biotechnology Information. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. [Link]
-
ResearchGate. Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. [Link]
-
ACS Publications. Pyrazole-Infused Metal Complexes: Anticancer Activity, DNA Cleavage, and Biophysical Insights into DNA/BSA Interactions. [Link]
-
RSC Publishing. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. [Link]
-
Synfacts. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]
-
ResearchGate. Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. [Link]
-
Journal of Chemical Health Risks. Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. [Link]
-
ResearchGate. Substances yield after recrystallization from different solvents. [Link]
-
MDPI. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. [Link]
-
MDPI. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]
-
Holzer Group. 4-METHOXYBENZYL (PMB) PROTECTED PYRAZOLONES. [Link]
-
mocedes.org. Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O). [Link]
-
Arkivoc. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]
-
Scientific Research Publishing. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. [Link]
-
Signal Transduction and Targeted Therapy. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
ResearchGate. PYRAZOLE AS A PRIVILEGED HETEROCYCLIC SCAFFOLD: SYNTHETIC INNOVATIONS, STRUCTURE ACTIVITY RELATIONSHIPS, AND TRANSLATIONAL CHALLENGES. [Link]
-
MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]
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Stability assay for 1-(oxetan-3-yl)-1H-pyrazol-5-amine under physiological conditions
Technical Support Center: Stability of 1-(oxetan-3-yl)-1H-pyrazol-5-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of this compound under physiological conditions. Our goal is to equip you with the scientific rationale and practical steps to ensure the integrity of your experiments.
Introduction: Why Stability Matters
The stability of a compound under physiological conditions (pH, temperature, and ionic strength resembling those in the body) is a critical parameter in drug discovery and development. It directly impacts a compound's bioavailability, efficacy, and safety profile. For a molecule like this compound, which contains both a strained oxetane ring and a nucleophilic aminopyrazole moiety, understanding its degradation pathways is paramount. Instability can lead to the formation of inactive or even toxic byproducts, compromising preclinical and clinical outcomes.
This guide is structured to address common challenges and questions encountered when performing stability assays for this specific molecule, grounding our advice in established scientific principles and regulatory expectations.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under physiological conditions?
A1: The main concerns stem from the two key structural motifs: the oxetane ring and the aminopyrazole group.
-
Oxetane Ring: While generally more stable than epoxides, the four-membered oxetane ring is strained and susceptible to ring-opening reactions, particularly under acidic conditions.[4][5][6] In a physiological context (pH ~7.4), this is less of a concern than in highly acidic environments, but it's a potential degradation pathway to investigate. The substitution pattern on the oxetane ring significantly influences its stability.[7][8]
-
Aminopyrazole Moiety: The amine group can be susceptible to oxidation. The pyrazole ring itself is generally stable, but the overall electronic nature of the molecule can influence its reactivity.
-
Hydrolysis: The molecule could be susceptible to hydrolysis, although this is less likely to be the primary degradation pathway under neutral physiological pH. Forced degradation studies across a range of pH values are recommended to assess this.[9]
Q2: I'm observing rapid degradation of my compound in my assay. What are the likely causes?
A2: Rapid degradation can be due to several factors. Here's a troubleshooting approach:
-
Confirm Buffer Integrity: Ensure your physiological buffer (e.g., PBS, Simulated Intestinal Fluid) is correctly prepared and the pH is verified. Minor pH shifts can significantly impact stability.
-
Analyze for Degradants: Use a stability-indicating analytical method, such as HPLC-MS, to identify the degradation products. The mass of the degradants can provide clues. For example, an increase in mass corresponding to the addition of a water molecule would suggest hydrolysis.
-
Consider Oxidative Stress: If not already included, add an antioxidant to a control sample to see if it prevents degradation. This can help determine if oxidation is a primary pathway.
-
Evaluate Light Exposure: Protect your samples from light, as photolytic degradation can occur.[9]
Q3: How do I design a robust stability assay for this compound?
A3: A robust assay design should be guided by ICH guidelines on stability testing.[1][3][9][10] Key elements include:
-
Appropriate Physiological Media: Use well-defined buffers such as Phosphate-Buffered Saline (PBS) at pH 7.4. For more specific applications, consider Simulated Gastric Fluid (SGF) or Simulated Intestinal Fluid (SIF).[11][12][13][14]
-
Controlled Temperature: Maintain a constant temperature of 37°C to mimic physiological conditions.
-
Time Points: Select appropriate time points for sampling based on the expected stability. A common starting point is 0, 1, 2, 4, 8, and 24 hours.
-
Analytical Method: A validated, stability-indicating HPLC or UPLC method is essential to separate the parent compound from any potential degradants.
-
Forced Degradation: Conduct forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to understand potential degradation pathways and confirm the specificity of your analytical method.[15][16][17][18][19]
Experimental Protocol: Stability Assay in Simulated Intestinal Fluid (SIF)
This protocol outlines a typical procedure for assessing the stability of this compound in SIF.
1. Preparation of Simulated Intestinal Fluid (pH 6.8)
-
Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water.
-
Add 77 mL of 0.2 N NaOH and 500 mL of water.
-
Adjust the pH to 6.8 with either 0.2 N NaOH or 0.2 N HCl.
-
Dilute to a final volume of 1 L with water.
-
For a more physiologically relevant medium, pancreatin can be added just before use.[13]
2. Sample Preparation and Incubation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
Spike the stock solution into pre-warmed SIF (37°C) to a final concentration of 10 µM. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.
-
Incubate the samples in a light-protected container at 37°C with gentle agitation.
3. Time-Point Sampling and Analysis
-
At each designated time point (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by a validated stability-indicating RP-HPLC method with UV or MS detection.
4. Data Analysis
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration at time zero.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
Visualizing the Workflow
Caption: Workflow for the stability assay of this compound.
Data Presentation: Example Stability Data
The following table summarizes hypothetical data from a stability study.
| Time (hours) | % Remaining (pH 7.4, 37°C) | % Remaining (pH 1.2, 37°C) | % Remaining (3% H₂O₂, 25°C) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 98.5 | 85.2 | 92.1 |
| 2 | 97.1 | 72.8 | 85.6 |
| 4 | 94.3 | 55.1 | 73.4 |
| 8 | 88.9 | 30.7 | 55.9 |
| 24 | 75.6 | <5 | <10 |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape in HPLC | Inappropriate mobile phase pH; column degradation. | Adjust mobile phase pH; use a new column. |
| High Variability Between Replicates | Inconsistent sample handling; pipetting errors. | Ensure consistent timing and technique for quenching and sample processing. |
| No Degradation Observed in Forced Degradation | Stress conditions are too mild. | Increase the strength of the stressor (e.g., higher acid/base concentration, longer exposure).[18] |
| Mass Balance is Less Than 90% | Degradants are not being detected (e.g., no chromophore, volatile). | Use a more universal detector like a Charged Aerosol Detector (CAD) or MS. |
References
- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
- ICH guideline for stability testing. SlideShare.
- Preparation and in vitro evaluation of enteric-coated tablets of rosiglitazone sodium.
- Preparation of simulated digestion mediums. Royal Society of Chemistry.
- ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
- ICH STABILITY TESTING GUIDELINES. SNS Courseware.
- OFFICIAL METHOD - Determination of the Disintegr
- Impact of the Simulated Gastric Digestion Methodology on the In Vitro Intestinal Proteolysis and Lipolysis of Emulsion Gels. MDPI.
- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency.
- preventing decomposition of oxetane ring during synthesis. Benchchem.
- Table S1. Preparation of simulated solutions: simulated saliva fluid (SSF), simulated gastric fluid (SGF)
- Oxetanes in Drug Discovery Campaigns.
- Oxetanes: formation, reactivity and total syntheses of natural products.
- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- Regulating Protein Stability in Mammalian Cells Using Small Molecules.
- Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP. JOCPR.
- Forced degradation studies of Brexpiprazole.
- This compound. Labsolu.
- This compound. PubChem.
- Assessing Protein Stability: Analytical Strategies for Biomolecular Research. Linseis.
- Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
- Development of forced degradation and stability indicating studies of drugs—A review.
- Stability Testing for Small-Molecule Clinical Trial M
- Analytical Methods. RSC Publishing.
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chrom
- A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
- 1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine. Sigma-Aldrich.
- Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model.
- 1h-pyrazol-5-amine. Sigma-Aldrich.
- 5-(Oxetan-3-yl)-1H-pyrazol-3-amine. BLDpharm.
Sources
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Ich guideline for stability testing | PPTX [slideshare.net]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 6. pubs.acs.org [pubs.acs.org]
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- 9. snscourseware.org [snscourseware.org]
- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
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Degradation of 1-(oxetan-3-yl)-1H-pyrazol-5-amine in acidic vs basic conditions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(oxetan-3-yl)-1H-pyrazol-5-amine. This document provides in-depth guidance on the stability of this molecule under acidic and basic conditions, offering troubleshooting advice and validated experimental protocols to address challenges encountered during forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound in acidic versus basic conditions?
A1: The molecule exhibits significantly different stability profiles under these two conditions. It is highly susceptible to degradation in acidic media but is generally stable under basic conditions.[1][2] The primary site of instability is the oxetane ring, which is prone to acid-catalyzed hydrolysis due to its inherent ring strain.[3][4] In contrast, both the oxetane and pyrazole moieties are resilient to base-catalyzed hydrolysis under standard forced degradation conditions.[1][2][5]
Q2: What is the primary degradation pathway observed under acidic stress?
A2: The predominant degradation mechanism is the acid-catalyzed ring-opening of the oxetane moiety. The process begins with the protonation of the oxetane oxygen atom, which makes the ring's carbon atoms more electrophilic and susceptible to nucleophilic attack. A water molecule then attacks one of the methylene carbons of the oxetane ring, leading to the cleavage of a C-O bond and the formation of a 1,3-diol. The major degradation product is therefore (5-amino-1H-pyrazol-1-yl)propane-1,3-diol .
Q3: Is the pyrazole ring or the 5-amino group susceptible to degradation?
A3: The pyrazole ring is an aromatic heterocycle and is generally very stable under the hydrolytic conditions used in forced degradation studies.[5][6] Similarly, while the primary amine at the 5-position will be protonated to form an ammonium salt under acidic conditions, the C-N bond itself is not typically labile to hydrolysis. Therefore, degradation of the core pyrazole-amine structure is not an expected outcome.
Q4: What analytical techniques are recommended for monitoring the degradation of this compound?
A4: Reversed-phase High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV detector is the standard for quantifying the parent compound and its degradation products. For definitive identification of the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[7][8][9][10] An LC-MS method will allow for the determination of the mass of the degradation products, confirming the proposed structures (e.g., the 1,3-diol).[7][9]
Troubleshooting Guides
Issue 1: Rapid and Extensive Degradation in Acidic Conditions
-
Symptom: Upon analysis, the peak for the parent compound is very small or completely absent, even at early time points, with one or more major degradant peaks present.
-
Causality: The acidic conditions (concentration, temperature) are too harsh for the labile oxetane ring. The rate of hydrolysis is too fast to allow for a controlled study of the degradation profile over time.
-
Solutions:
-
Reduce Acid Concentration: Begin with a milder acid concentration, such as 0.01 M HCl, before escalating to 0.1 M or 1 M if no degradation is observed.[11][12]
-
Lower the Temperature: Perform the study at room temperature before increasing to elevated temperatures like 40°C or 60°C. The kinetics of the hydrolysis are highly temperature-dependent.
-
Shorten Time Points: Sample at earlier time points (e.g., 0.5, 1, and 2 hours) to capture the initial phase of the degradation.
-
Issue 2: No Degradation Observed in Basic Conditions
-
Symptom: The peak area of the parent compound remains unchanged even after prolonged exposure to basic conditions (e.g., 0.1 M NaOH at 60°C for 24 hours).
-
Causality: This is the expected outcome. The oxetane ring is known to be stable to basic conditions, as there is no efficient mechanism for base-catalyzed ring-opening without a potent nucleophile.[1][2]
-
Solutions:
-
Confirm the Result: This result validates the intrinsic stability of the molecule under basic stress and is a crucial piece of data for a stability-indicating method.
-
Apply More Forcing Conditions (Optional): If required for regulatory purposes to demonstrate stability under extreme stress, you may consider increasing the base concentration (e.g., 1 M NaOH) or temperature (e.g., 80°C). However, the lack of degradation under standard conditions is the key finding.
-
Issue 3: Multiple Degradant Peaks Appear in the Chromatogram
-
Symptom: In addition to the expected primary degradant, several other smaller peaks are observed in the chromatograms from acidic stress samples.
-
Causality: These could be secondary degradation products, impurities from the starting material that are also degrading, or isomers formed during the reaction. While the 1,3-diol is the major product, further reactions are possible under harsh conditions.
-
Solutions:
-
Utilize Mass Spectrometry: Employ LC-MS to obtain the mass-to-charge ratio (m/z) for each peak. This is the most effective way to identify the molecular weight of the unknown species and propose potential structures.[7][9]
-
Perform a Time-Course Study: Analyze samples at multiple time points. Peaks that grow and then shrink over time are likely intermediates, while those that continuously increase are more stable, final products.
-
Analyze a Control Sample: Always run a "time zero" sample (drug substance dissolved in the reaction medium and immediately neutralized) to rule out impurities present in the starting material.
-
Data Presentation
The following table summarizes the expected outcomes from forced degradation studies on this compound.
| Stress Condition | Reagent/Parameters | Expected Degradation Rate | Major Degradation Product(s) |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Rapid | (5-amino-1H-pyrazol-1-yl)propane-1,3-diol |
| Basic Hydrolysis | 0.1 M NaOH, 60°C | Negligible / Very Slow | None Expected |
| Oxidative | 3% H₂O₂, RT | To be determined | Potential for N-oxidation or ring oxidation |
| Thermal | 60°C (in solution) | Negligible | None Expected |
| Photolytic | ICH Q1B conditions | To be determined | Dependent on chromophore absorption |
Mandatory Visualizations
The following diagrams illustrate the key chemical pathways and the experimental workflow.
Caption: Acid-catalyzed degradation pathway of this compound.
Caption: General experimental workflow for a forced degradation study.
Experimental Protocols
Protocol 1: Forced Degradation in Acidic Conditions
-
Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Stress Initiation: In a sealed vial, mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Prepare a parallel control sample with 1 mL of stock and 1 mL of water.
-
Incubation: Place the vials in a thermostatically controlled environment (e.g., water bath or oven) at 60°C.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from the vial.
-
Quenching: Immediately neutralize the aliquot by adding an equivalent amount of base (e.g., 100 µL of 0.1 M NaOH) and dilute with the mobile phase to a suitable concentration for analysis (e.g., 50 µg/mL).
-
Analysis: Analyze the quenched samples by a validated stability-indicating HPLC-UV method. If unknown peaks are observed, analyze using LC-MS.
Protocol 2: Forced Degradation in Basic Conditions
-
Preparation: Use the same 1.0 mg/mL stock solution as described in Protocol 1.
-
Stress Initiation: In a sealed vial, mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Incubation: Place the vial in a thermostatically controlled environment at 60°C.
-
Sampling: Withdraw aliquots at the same time points as the acidic study.
-
Quenching: Immediately neutralize the aliquot by adding an equivalent amount of acid (e.g., 100 µL of 0.1 M HCl) and dilute with the mobile phase.
-
Analysis: Analyze the samples using the same HPLC method as for the acidic study.
References
-
Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC - NIH. Available at: [Link]
-
Chemistry Stack Exchange. (2014). Mechanism of hydrolysis of polycyclic oxetan. Available at: [Link]
-
Li, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
-
Wrobleski, S. T., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications - Chemical Reviews. Available at: [Link]
-
Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. Available at: [Link]
-
Huestis, M. P., et al. (2019). Oxetanes in Drug Discovery Campaigns. PMC - NIH. Available at: [Link]
-
Iannelli, F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]
-
ResearchGate. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol and Derivatives Thereof as Bio-isosteres of the Carboxylic Acid Functional Group. Available at: [Link]
-
Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. PubMed. Available at: [Link]
-
ChemRxiv. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Available at: [Link]
-
Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. ACS Publications. Available at: [Link]
-
ResearchGate. (2003). On the relationships between basicity and acidity in azoles. Available at: [Link]
-
ElectronicsAndBooks. (1974). THE ACID-CATALYZED HYDROLYSIS OF 3-OXETANOLS. Available at: [Link]
-
Grivas, S., & Nyhammar, T. (1985). Analysis of heterocyclic amines using reversed-phase high performance liquid chromatography with electrochemical detection. Semantic Scholar. Available at: [Link]
-
Knize, M. G., et al. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. Available at: [Link]
-
Ravi, P., et al. (2018). Stability Indicating Forced Degradation Studies. RJPT. Available at: [Link]
-
Sharma, M. C., & Sharma, S. (2016). Forced degradation studies. MedCrave online. Available at: [Link]
-
ResearchGate. (2020). Forced degradation studies of Brexpiprazole. Available at: [Link]
-
Ballatore, C., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. NIH. Available at: [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Patel, K., & Patel, J. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Overcoming Solubility Challenges of Oxetane-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxetane-containing compounds. The introduction of an oxetane moiety is a powerful strategy in modern medicinal chemistry to enhance key physicochemical properties, most notably aqueous solubility.[1][2][3] The unique structural and electronic features of the oxetane ring—its polarity, three-dimensionality, and hydrogen bond accepting capability—often lead to significant improvements in a compound's solubility profile compared to non-polar isosteres like gem-dimethyl groups.[2][4][5] However, solubility is a multifaceted property, and challenges can still arise depending on the overall molecular scaffold.
This guide is designed to provide you with practical, evidence-based solutions to the solubility issues you may encounter during your experiments. It is structured to offer both immediate troubleshooting guidance and a deeper understanding of the underlying chemical principles.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific solubility problems in a question-and-answer format, providing not just solutions, but also the scientific rationale behind them.
Problem 1: My oxetane-containing compound, which was designed to be soluble, is precipitating out of my aqueous buffer during my biological assay.
Root Cause Analysis: While the oxetane group itself enhances hydrophilicity, the overall solubility of a molecule is dictated by the interplay of all its functional groups.[6] If the parent molecule is highly lipophilic, the solubilizing effect of the oxetane may not be sufficient to maintain solubility in a purely aqueous system, especially at higher concentrations. Furthermore, if your compound has ionizable groups, its solubility will be highly dependent on the pH of the buffer.[6]
Immediate Solutions:
-
pH Adjustment: For compounds with basic or acidic functional groups, altering the pH of the buffer can dramatically increase solubility by forming a more soluble salt.[6]
-
For basic compounds: Lowering the pH will lead to protonation and increased solubility.
-
For acidic compounds: Increasing the pH will result in deprotonation and the formation of a more soluble salt.
-
-
Co-solvent Introduction: The addition of a water-miscible organic co-solvent can disrupt the hydrogen-bonding network of water, reducing its polarity and making it a more favorable environment for your compound.
-
Commonly used co-solvents include DMSO, ethanol, and PEG 400.[7] It is crucial to start with a low percentage of the co-solvent (e.g., 1-5%) and assess its impact on your assay, as high concentrations can interfere with biological experiments.
-
Experimental Protocol: pH-Dependent Solubility Assessment
This protocol will help you determine the optimal pH for solubilizing your ionizable oxetane-based compound.
Materials:
-
Your oxetane-containing compound
-
A series of buffers with varying pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9)
-
Vortex mixer
-
Centrifuge
-
HPLC-UV or LC-MS for quantification
Procedure:
-
Prepare stock solutions of your compound in a suitable organic solvent (e.g., DMSO).
-
In separate microcentrifuge tubes, add an aliquot of the stock solution to each buffer to a final desired concentration. Ensure the final concentration of the organic solvent is low and consistent across all samples.
-
Vortex the samples vigorously for 1-2 minutes.
-
Equilibrate the samples at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 24 hours) to ensure the solution has reached saturation.
-
Centrifuge the samples to pellet any undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.[1]
-
Plot the measured solubility against the pH to identify the pH range of maximum solubility.
Problem 2: My compound shows poor solubility in common organic solvents, making purification and stock solution preparation difficult.
Root Cause Analysis: The high polarity of the oxetane ring, which is beneficial for aqueous solubility, can sometimes lead to poor solubility in non-polar organic solvents.[8] The crystalline nature of the solid-state compound can also play a significant role, with a highly stable crystal lattice requiring more energy to break down and dissolve.
Solutions:
-
Solvent Screening: A systematic screening of a diverse range of organic solvents is the most effective approach. This should include polar aprotic solvents (e.g., DMF, NMP), polar protic solvents (e.g., methanol, ethanol), and ethereal solvents (e.g., THF, 1,4-dioxane).
-
Temperature Modification: Gently heating the solvent can increase the kinetic energy of the solvent molecules, aiding in the dissolution of the compound. However, be mindful of the compound's stability at elevated temperatures.
-
Amorphous vs. Crystalline Forms: If possible, investigate whether your compound can exist in an amorphous form. Amorphous solids generally have higher solubility than their crystalline counterparts due to their less ordered structure.[9]
Frequently Asked Questions (FAQs)
Q1: By how much can I expect the aqueous solubility to increase when I replace a gem-dimethyl group with an oxetane?
A1: The magnitude of the solubility increase is highly dependent on the structural context of the parent molecule.[4][5] However, studies have shown that this substitution can lead to a dramatic increase in aqueous solubility, ranging from a factor of 4 to over 4000.[4] For highly lipophilic scaffolds, the effect is generally more pronounced.[4]
Q2: Can the position of the oxetane ring on my molecule affect its solubility?
A2: Yes, the position of the oxetane moiety can influence the overall physicochemical properties of the molecule, including solubility.[4] For instance, placing the oxetane at a metabolically vulnerable site can also improve metabolic stability, which is another critical drug-like property.[10] The proximity of the oxetane to other functional groups can also impact properties like the pKa of a nearby amine.[8]
Q3: Are there any potential stability issues with oxetane-containing compounds that I should be aware of?
A3: While generally stable, the strained four-membered ring of oxetane can be susceptible to ring-opening under harsh acidic conditions.[8][11] This is particularly true for 3,3-disubstituted oxetanes with an internal nucleophile.[8] It is advisable to avoid strongly acidic environments during synthesis, purification, and formulation if possible.
Q4: What formulation strategies can be employed for poorly soluble oxetane-based drug candidates?
A4: For preclinical and clinical development, several advanced formulation strategies can be utilized to enhance the oral bioavailability of poorly soluble compounds. These include:
-
Solid Dispersions: Dispersing the drug in a polymer matrix can create an amorphous form with improved solubility and dissolution.[12]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can form microemulsions in the gastrointestinal tract, enhancing drug solubilization.[12][13]
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with the drug, masking its lipophilic character and increasing its aqueous solubility.[12][14]
Visualizing Key Concepts
To further clarify some of the principles discussed, the following diagrams illustrate important concepts and workflows.
Caption: Impact of pH on the solubility of a basic oxetane compound.
Caption: A streamlined workflow for co-solvent screening.
Data Summary
The following table provides a hypothetical example of how to present solubility data from a co-solvent screening experiment.
| Co-solvent System | Concentration (%) | Solubility (µg/mL) |
| Aqueous Buffer (pH 7.4) | 0 | 5 |
| Ethanol in Buffer | 2 | 25 |
| Ethanol in Buffer | 5 | 75 |
| PEG 400 in Buffer | 2 | 40 |
| PEG 400 in Buffer | 5 | 150 |
References
- The Impact of Oxetane on Aqueous Solubility: A Comparative Guide. Benchchem.
- Oxetanes in Drug Discovery Campaigns. PMC - NIH.
-
Useful physicochemical features of the oxetane core. A) Structural... - ResearchGate. Available at: [Link]
-
Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews - ACS Publications. Available at: [Link]
-
Oxetane - Wikipedia. Available at: [Link]
-
An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group. Available at: [Link]
-
Oxetanes in drug discovery: structural and synthetic insights. Available at: [Link]
-
Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available at: [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry. PMC - PubMed Central. Available at: [Link]
-
Formulation of poorly soluble compounds. EMA. Available at: [Link]
-
Strategies for the synthesis of oxetanes as desirable fragments for drug discovery. Spiral. Available at: [Link]
-
(PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Scale-Up of 1-(oxetan-3-yl)-1H-pyrazol-5-amine Synthesis
Prepared by: Senior Application Scientist, Chemical Process Development
This guide is designed for researchers, scientists, and drug development professionals encountering challenges when transitioning the synthesis of 1-(oxetan-3-yl)-1H-pyrazol-5-amine from laboratory scale to pilot or manufacturing scale. We will address common problems with scientifically grounded explanations and provide actionable, field-proven solutions.
Overview of the Synthetic Challenge
The synthesis of 5-aminopyrazoles, such as this compound, most commonly involves the condensation reaction between a hydrazine derivative and a β-ketonitrile or a related 1,3-dielectrophilic species.[1][2] While often straightforward on a gram scale, this reaction class presents significant scale-up challenges related to reaction kinetics, thermal management, and mixing dynamics. Physical parameters that are negligible in small flasks become process-defining in large reactors.[3]
A probable synthetic route involves the reaction of oxetan-3-ylhydrazine with a cyano-ketone equivalent, which cyclizes to form the desired 5-aminopyrazole ring.[2][4] The primary concerns during scale-up revolve around managing the exothermic nature of the condensation and cyclization steps, ensuring reaction homogeneity, and controlling the impurity profile.[5][6]
Caption: A generalized synthetic pathway for 5-aminopyrazoles.
Frequently Asked Questions (FAQs)
Q1: My reaction is highly exothermic and difficult to control at a larger scale. What can I do?
A1: This is the most critical safety and quality issue in scaling up pyrazole synthesis.[5] The root cause is the change in the surface-area-to-volume ratio; larger reactors are less efficient at dissipating heat.[6] To manage this, you must shift from a "reaction control" mindset to an "addition control" mindset.
-
Slow, Controlled Addition: Add the hydrazine reagent dropwise or via a syringe pump while rigorously monitoring the internal reaction temperature. This makes the addition rate the limiting factor of heat generation.[5][7]
-
Adequate Cooling: Ensure your reactor's cooling system is sufficient for the batch size. Pre-chilling the initial mixture can provide a thermal buffer. For instance, maintaining a temperature below 5°C is often crucial for related diazotization and condensation reactions.[5]
-
Dilution: Increasing the solvent volume can help absorb the heat of reaction, though this may impact reaction kinetics and downstream processing.[7]
Q2: I'm observing a decrease in yield and the formation of new impurities upon scaling up. What are the likely causes?
A2: A drop in yield and new impurities are classic symptoms of inadequate mixing.[6] In large reactors, inefficient stirring creates localized "hot spots" or areas of high reagent concentration, which promotes side reactions.[5][6] For example, a localized excess of hydrazine could lead to dimer formation or other secondary reactions. It is essential to re-optimize reaction parameters like temperature and stirring speed for the larger scale.[5]
Q3: The final product has a persistent yellow or red color that was not present at the lab scale. How can I prevent this?
A3: Discoloration in aminopyrazole syntheses often arises from the degradation of the hydrazine starting material or the formation of minor, highly colored byproducts from side reactions.[8] This is exacerbated by prolonged reaction times or temperature excursions, which are more common at scale. Ensure your hydrazine starting material is of high quality and consider running the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.[7]
Q4: Is the oxetane ring on my starting material stable during the reaction and work-up?
A4: The oxetane ring is generally stable under neutral and moderately basic or acidic conditions. However, it can be susceptible to ring-opening under harsh acidic conditions (e.g., strong mineral acids like HCl or H₂SO₄) or at elevated temperatures, especially in the presence of nucleophiles. This could lead to impurities. It is crucial to carefully control the pH during the reaction and any acidic or basic work-up steps.
Detailed Troubleshooting Guide
Problem Area 1: Thermal Management & Reaction Control
-
Symptoms: Uncontrolled temperature increase (>10°C spike), rapid pressure change, dark discoloration of the reaction mixture, significant drop in yield and purity.
-
Causality: The condensation of hydrazines is often exothermic.[7] Without proper control, the reaction rate can accelerate, leading to a thermal runaway where heat is generated faster than it can be removed.[7]
-
Solutions & Protocol:
-
Process Safety Assessment: Before scaling, perform a Differential Scanning Calorimetry (DSC) analysis on the reaction mixture to understand the onset temperature and energy of the exothermic event.
-
Implement Semi-Batch Operation: This is the most reliable method for controlling an exotherm at scale.
-
| Parameter | Lab Scale (100 mL) | Pilot Scale (100 L) | Rationale |
| Addition Mode | All at once (Batch) | Slow addition over 2-4 hours (Semi-batch) | Controls the rate of heat generation.[5] |
| Cooling | Ice bath | Jacketed reactor with thermal fluid | Ensures efficient and uniform heat removal.[6] |
| Monitoring | External thermometer | Internal thermocouple probe | Provides an accurate reading of the reaction mass temperature.[6] |
| Concentration | 1.0 M | 0.5 - 0.8 M | Provides a larger thermal mass to absorb heat.[7] |
Table 1: Comparison of lab vs. pilot scale thermal management strategies.
Problem Area 2: Yield Loss & Impurity Formation
-
Symptoms: Isolated yield is <80% of the lab-scale result; new spots appear on LC-MS or TLC analysis.
-
Causality: Inefficient mixing is the primary cause. This leads to non-uniform reaction conditions, promoting side reactions such as dimerization, regioisomer formation, or degradation.[6][7] The change from acidic lab-scale conditions to different conditions during scale-up can also lead to condensation byproducts.[3]
-
Solutions & Workflow:
Caption: Workflow for troubleshooting yield loss during scale-up.
Problem Area 3: Work-up and Purification at Scale
-
Symptoms: Chromatography is no longer practical or economical; product fails to crystallize or "oils out"; poor recovery from recrystallization.
-
Causality: Purification methods must be adapted for larger quantities. Flash chromatography, common in the lab, is often not viable at scale due to cost and time.[9][10] Crystallization becomes the primary purification method, but it is highly sensitive to impurity levels and solvent choice.
-
Solutions & Decision Tree:
Sources
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biotage.com [biotage.com]
Technical Support Center: Navigating Exothermic Pyrazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to the safe and efficient synthesis of pyrazoles. Pyrazole and its derivatives are cornerstones in medicinal chemistry and drug development, valued for their diverse biological activities.[1] However, their synthesis, particularly through classical methods like the Knorr synthesis involving the condensation of hydrazines with 1,3-dicarbonyl compounds, often involves highly exothermic reactions.[2][3] Failure to manage the heat generated can lead to diminished yields, an increase in impurities, and potentially hazardous runaway reactions.[2]
This guide provides practical, in-depth troubleshooting advice in a question-and-answer format to address the specific challenges you may encounter during your experiments. Our goal is to equip you with the knowledge to not only solve problems but also to understand the underlying chemical principles for robust and safe process development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Managing Reaction Exotherms and Ensuring Safety
Q1: My pyrazole synthesis reaction is showing a rapid and uncontrolled temperature increase. What should I do, and what are the signs of a runaway reaction?
An uncontrolled temperature spike is a critical indicator of a potential runaway reaction, where the heat generated by the reaction exceeds the rate of heat removal.[4][5] Immediate and decisive action is paramount for personal and laboratory safety.[2]
Immediate Actions:
-
Alert Personnel: Immediately inform all colleagues in the vicinity of the hazardous situation.[2]
-
Remove Heat Source: If external heating is being used, remove it instantly.[2]
-
Enhance Cooling: Immerse the reaction vessel in an ice-water bath if not already in use. Exercise caution to prevent thermal shock to glassware.[2][6]
-
Cease Reagent Addition: Immediately stop the addition of any reagents.[2][7]
-
Emergency Shutdown: If the temperature continues to escalate rapidly, evacuate the immediate area and adhere to your laboratory's established emergency shutdown procedures.[2]
Visual and Physical Indicators of a Runaway Reaction: [2]
-
A swift and accelerating rise in reaction temperature that is unresponsive to standard cooling measures.
-
Sudden and vigorous boiling or refluxing of the solvent.
-
A noticeable increase in pressure within the reaction vessel.
-
Rapid changes in the color or viscosity of the reaction mixture, which may indicate decomposition or polymerization.
-
The evolution of large volumes of gas or fumes.
Causality and Prevention:
Runaway reactions in pyrazole synthesis are often a consequence of the highly exothermic nature of the condensation reaction between hydrazines and 1,3-dicarbonyl compounds.[2][8] The risk is significantly amplified during scale-up due to the decrease in the surface-area-to-volume ratio, which hinders efficient heat dissipation.[6][8][9]
Preventative Measures & Best Practices:
| Parameter | Recommendation | Rationale |
| Reagent Addition | Implement slow, dropwise addition of the limiting reagent (often the hydrazine derivative) using an addition funnel or a syringe pump.[6][7][10] | Controls the reaction rate and the rate of heat generation, allowing the cooling system to effectively dissipate the evolved heat.[5][10] |
| Cooling | Ensure adequate cooling capacity. For larger scale reactions, a cryostat or a larger cooling bath may be necessary.[6][11] | Maintains the desired reaction temperature and prevents the accumulation of heat that can lead to a thermal runaway. |
| Monitoring | Continuously monitor the internal reaction temperature using a calibrated thermometer or thermocouple.[8][10] | Provides real-time feedback on the reaction's progress and allows for immediate intervention if the temperature deviates from the setpoint. |
| Solvent Choice | Select a solvent with a boiling point that is appropriate for the desired reaction temperature and can help to dissipate heat through reflux. | A solvent with a suitable boiling point can act as a heat sink, providing an additional layer of safety. |
| Scale-Up Considerations | Perform a thorough thermal hazard assessment before scaling up any exothermic reaction.[12] | The thermal behavior of a reaction can change dramatically with scale.[8][9] |
Experimental Protocol: Controlled Addition of Phenylhydrazine
-
Set up the reaction vessel equipped with a magnetic stirrer, a thermometer, a reflux condenser, and an addition funnel.
-
Charge the reaction vessel with the 1,3-dicarbonyl compound and the solvent.
-
Cool the mixture to the desired initial temperature (e.g., 0-5 °C) using an ice bath.
-
Dissolve the phenylhydrazine in a small amount of the reaction solvent and load it into the addition funnel.
-
Add the phenylhydrazine solution dropwise to the stirred dicarbonyl solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed the set limit.
-
After the addition is complete, continue to stir the reaction at the desired temperature and monitor its progress by TLC or LC-MS.
Section 2: Troubleshooting Yield and Purity
Q2: The yield of my pyrazole synthesis is consistently low. What are the potential causes and how can I improve it?
Low yields in pyrazole synthesis can be attributed to several factors, from incomplete reactions to the formation of side products.[13]
Troubleshooting Low Yields:
-
Incomplete Reaction: The reaction may not be proceeding to completion. To address this, consider increasing the reaction time and monitoring the consumption of starting materials using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13] For many condensation reactions, heating may be necessary; refluxing the reaction mixture or employing microwave-assisted synthesis can enhance yields and shorten reaction times.[13][14]
-
Suboptimal Catalyst: The choice and quantity of an acid or base catalyst can be pivotal. In Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are frequently used.[13]
-
Side Reactions and Byproduct Formation: The generation of undesired side products can significantly diminish the yield of the target pyrazole.[13] For instance, in the Knorr synthesis, the use of an unsymmetrical 1,3-dicarbonyl compound can lead to the formation of regioisomers, complicating purification and reducing the yield of the desired isomer.[15]
Q3: I am observing significant byproduct formation in my reaction. How can I minimize impurities?
Byproduct formation is a common challenge, often linked to reaction conditions and the reactivity of the substrates.
Strategies to Minimize Byproducts:
-
Temperature Control: As discussed, maintaining a consistent and optimal reaction temperature is crucial.[16][17][18] Uncontrolled temperature fluctuations can promote the formation of side products.[8]
-
Control of Regioselectivity: When using an unsymmetrical 1,3-dicarbonyl compound, controlling the regioselectivity is key to preventing the formation of isomeric byproducts.[8][15] This can often be influenced by the reaction conditions, such as the pH and the nature of the substituents on the reactants.
-
Atmosphere Control: Some hydrazines are sensitive to air oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of starting materials and the formation of oxidative side products.[19]
-
Purification Techniques: If byproduct formation is unavoidable, optimizing the purification strategy is essential. This may involve recrystallization, column chromatography, or the use of a silica plug to remove colored impurities.[19]
Section 3: Scale-Up Considerations
Q4: I am scaling up my pyrazole synthesis and experiencing a drop in yield and an increase in impurities. What are the likely reasons?
Scaling up a reaction is not always a linear process, and new challenges often emerge.[6][9]
Common Scale-Up Challenges:
-
Inefficient Heat Transfer: The most significant challenge in scaling up exothermic reactions is the reduced surface-area-to-volume ratio in larger reactors, which impedes efficient heat dissipation.[6][9] This can lead to localized "hot spots" and an overall increase in reaction temperature, promoting side reactions and degradation.[6][8]
-
Inadequate Mixing: What constitutes effective mixing on a small scale may be insufficient in a larger vessel.[8] Poor mixing can lead to localized high concentrations of reagents, which can also favor the formation of byproducts.[6]
-
Reagent Addition Rate: The rate of reagent addition becomes even more critical on a larger scale to manage the exotherm effectively.[8]
Strategies for Successful Scale-Up:
-
Optimize Reagent Addition: The slow, controlled addition of reagents is paramount.[6] Consider diluting highly reactive reagents before addition to better control the reaction rate.[7]
-
Enhance Mixing: Evaluate and optimize the stirring speed and impeller design to ensure homogenous mixing throughout the reaction vessel.[8]
-
Consider Flow Chemistry: For highly exothermic or hazardous reactions, transitioning to a continuous flow setup can offer superior heat transfer and temperature control, significantly improving safety and consistency.[6][20]
References
- Troubleshooting common issues in pyrazole synthesis - Benchchem.
- Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis - Benchchem.
- Troubleshooting guide for the scale-up synthesis of pyrazole compounds. - Benchchem.
- Troubleshooting guide for scaling up pyrazole synthesis reactions - Benchchem.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - MDPI.
- How to Add Reagents to A Reaction - Department of Chemistry : University of Rochester.
- Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
- Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis - Benchchem.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed.
- (PDF) Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - ResearchGate.
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI.
- Best Practices for Working with Chemical Reactions in the Lab.
- Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions.
- Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal.
- Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited.
- synthesis of pyrazoles - YouTube.
- Safe Automated Dosing with Exothermic Reactions - Case Study - Pharma IQ.
- Knorr Pyrazole Synthesis advice : r/Chempros - Reddit.
- Synthesis of Pyrazole Compounds by Using Sonication Method.
- Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques - ACS Publications.
- Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.
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- 4. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
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- 7. How To [chem.rochester.edu]
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- 9. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labproinc.com [labproinc.com]
- 11. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
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- 14. researchgate.net [researchgate.net]
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- 16. mdpi.com [mdpi.com]
- 17. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. reddit.com [reddit.com]
- 20. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [mdpi.com]
Technical Support Center: Navigating NMR Analysis of Oxetane-Containing Molecules
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxetane-containing molecules. The unique structural properties of the oxetane ring, while beneficial in medicinal chemistry, introduce specific challenges in NMR analysis.[1][2] This guide provides in-depth troubleshooting advice and practical protocols to help you acquire and interpret high-quality NMR data for these strained heterocyclic systems.
FAQs: Quick Answers to Common Problems
Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the oxetane ring?
A: The protons and carbons of the oxetane ring appear in characteristic regions of the NMR spectrum. Due to the electronegativity of the ring oxygen, the α-protons (at C2 and C4) are deshielded and typically resonate between 4.5 and 4.9 ppm . The β-protons (at C3) are more shielded and usually appear between 2.5 and 2.8 ppm .[3] In the ¹³C NMR spectrum, the α-carbons are found further downfield (approx. 70-80 ppm ) compared to the β-carbon (approx. 30-40 ppm ). These ranges can be influenced by substituents and the solvent used.
Q2: Why do the proton signals for my oxetane look so complex and overlapping?
A: The complexity arises from the puckered, non-planar conformation of the oxetane ring.[4][5][6] This rigid structure often makes the two protons on a given methylene group (-CH2-) diastereotopic, meaning they are in chemically non-equivalent environments. Consequently, they will have different chemical shifts and will couple to each other (geminal coupling), as well as to adjacent protons (vicinal coupling), leading to complex multiplets that can be difficult to interpret, especially at lower field strengths.
Q3: How can I definitively confirm the presence of the oxetane ring in my molecule?
A: A combination of 1D and 2D NMR experiments is the most reliable method.
-
¹H NMR: Look for the characteristic downfield signals of the α-protons (4.5-4.9 ppm).
-
¹³C NMR: Identify the corresponding α-carbon signals (70-80 ppm).
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded protons and carbons. It will show a cross-peak connecting the α-protons to the α-carbons, providing unambiguous confirmation.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, helping to piece together the molecular structure around the oxetane ring.
Q4: My oxetane compound appears to be degrading in the NMR tube. What precautions should I take?
A: Oxetanes can be susceptible to ring-opening, particularly under acidic conditions.[2][7] Trace amounts of acid in deuterated solvents (especially CDCl₃) or on the surface of NMR tubes can catalyze this degradation. To ensure sample stability:
-
Use high-purity NMR solvents.
-
Consider passing CDCl₃ through a small plug of basic alumina immediately before use to remove acidic impurities.
-
Use alternative, less acidic solvents like benzene-d₆, acetone-d₆, or DMSO-d₆.[7][8]
-
Ensure NMR tubes are scrupulously clean and dry.
Troubleshooting Guide: A Deep Dive into Oxetane NMR Challenges
This section addresses specific experimental issues in a structured, problem-solution format, providing the underlying scientific reasoning and detailed protocols.
Problem 1: Signal Overlap and Poor Spectral Resolution
Symptoms:
-
Broad, poorly defined peaks.
-
Overlapping multiplets in the 4.5-4.9 ppm and 2.5-2.8 ppm regions.
-
Inability to accurately determine coupling constants or integrate signals.
Causality: Signal overlap is a common issue when analyzing complex molecules, and it is exacerbated in oxetanes by the small chemical shift dispersion of the ring protons.[8] Broadening can result from several factors, including sample concentration, instrument shimming, or intermediate conformational exchange on the NMR timescale.[8]
Solutions & Protocols:
-
Workflow for Improving Resolution
Caption: Decision workflow for troubleshooting poor spectral resolution.
-
Protocol 1: Optimizing Solvent and Temperature
-
Solvent Screening: If the initial spectrum (e.g., in CDCl₃) shows significant overlap, prepare new samples in aromatic (benzene-d₆) and polar aprotic (acetone-d₆, DMSO-d₆) solvents. Aromatic solvents often induce different chemical shifts (Aromatic Solvent Induced Shift - ASIS) that can resolve overlapping signals.[8]
-
Rationale: Changing the solvent alters the local magnetic environment of the protons, causing their resonance frequencies to shift. Benzene-d₆, for example, can cause significant upfield or downfield shifts depending on the solute's geometry.
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures (e.g., from 25°C up to 60°C). If peak broadening is due to conformational exchange, increasing the temperature can cause the exchange rate to increase, resulting in sharper, averaged signals.[8]
-
-
Protocol 2: Application of 2D NMR for Unambiguous Assignment When resolution cannot be improved sufficiently in 1D spectra, 2D NMR is essential.[9][10][11]
-
Acquire a ¹H-¹H COSY Spectrum: This experiment identifies protons that are coupled to each other (typically over 2-3 bonds). Cross-peaks will appear between the α- and β-protons of the oxetane ring, confirming their connectivity.[12]
-
Acquire a ¹H-¹³C HSQC Spectrum: This experiment correlates each proton with the carbon it is directly attached to. It provides an unambiguous link between the proton and carbon assignments for each position on the oxetane ring.[9][12]
-
Acquire a ¹H-¹³C HMBC Spectrum: This experiment reveals longer-range correlations (2-3 bonds) between protons and carbons. It is crucial for connecting the oxetane ring to the rest of the molecule by showing correlations from oxetane protons to carbons on adjacent substituents, and vice-versa.
-
Problem 2: Deciphering Complex Coupling Patterns
Symptoms:
-
Multiplets that do not follow simple first-order (n+1) rules.
-
Difficulty in extracting accurate coupling constants (J-values).
-
Presence of small, long-range couplings that complicate the spectrum.
Causality: The fixed, puckered geometry of the oxetane ring dictates specific dihedral angles between protons, which in turn determines the magnitude of their vicinal (³J) coupling constants, as described by the Karplus relationship. The diastereotopic nature of the methylene protons means their chemical shifts can be very close, leading to second-order effects (e.g., "roofing") that distort the intensity and spacing of the multiplet lines.
-
Key Coupling Interactions in an Oxetane Ring
Caption: Visualization of geminal (²J) and vicinal (³J) couplings in an oxetane.
Solutions & Protocols:
-
Protocol 3: Spectral Simulation
-
Initial Estimation: From the experimental spectrum, estimate the chemical shifts (ν) and coupling constants (J) for the spin system.
-
Software Input: Use NMR simulation software (e.g., MestReNova, TopSpin) to input these estimated parameters.
-
Iterative Refinement: Compare the simulated spectrum to the experimental one. Iteratively adjust the ν and J values until the simulated spectrum closely matches the experimental data, including the line shapes and intensities of the second-order multiplets.
-
Validation: This process validates the extracted coupling constants and provides a high degree of confidence in the assignment.
-
-
Data Table: Typical Coupling Constants in Oxetanes
| Coupling Type | Notation | Typical Range (Hz) | Structural Dependence |
| Geminal | ²JH-H | 6 - 9 Hz | Dependent on the H-C-H bond angle. |
| Vicinal (cis) | ³JH-H | 7 - 10 Hz | Dihedral angle is typically small. |
| Vicinal (trans) | ³JH-H | 5 - 8 Hz | Dihedral angle is larger than for cis. |
| Long-Range | ⁴JH-H | 0 - 2 Hz | Often observed as a "W" or planar coupling path. |
Note: These values are approximate and can vary significantly with substitution.
Problem 3: Determination of Stereochemistry
Symptoms:
-
Difficulty in assigning the relative stereochemistry (cis vs. trans) of substituents on the oxetane ring.
-
Inability to differentiate between enantiomers.
Causality: For substituted oxetanes, isomers can have very similar NMR spectra. Distinguishing them requires experiments that probe through-space proximity rather than through-bond connectivity.
Solutions & Protocols:
-
Protocol 4: NOE/ROE for Relative Stereochemistry The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å).[13]
-
Experiment Choice: For small molecules like many oxetane derivatives, a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is often more reliable than a NOESY, as it avoids the issue of zero-crossing NOEs. For larger molecules, NOESY is appropriate.
-
Acquisition: Acquire a 2D ROESY or NOESY spectrum.
-
Interpretation: Look for cross-peaks between protons on the oxetane ring and protons on a substituent. For example, a cross-peak between a proton on a substituent at C2 and a cis proton at C3 would confirm their relative stereochemistry. The absence of a cross-peak to the trans C3 proton would provide further evidence.
-
Confirmation: Use molecular models or computational chemistry to correlate the observed NOE/ROE correlations with the expected distances in the possible stereoisomers.
-
-
Decision Tree for Stereochemical Assignment
Caption: Logical workflow for assigning relative stereochemistry using NMR.
References
-
Natural Products Containing the Oxetane and Related Moieties Present Additional Challenges for Structure Elucidation: A DU8+ Computational Case Study . The Journal of Organic Chemistry. [Link]
-
Troubleshooting 1H NMR Spectroscopy . University of Rochester, Department of Chemistry. [Link]
- One-Step Conversion of Oxetane-Fused to 1,3-Oxazine-Fused Steroids. Source Not Available.
-
Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks . ChemRxiv. [Link]
-
Chemical Space Exploration of Oxetanes . MDPI. [Link]
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Oxetanes in Drug Discovery: Structural and Synthetic Insights . Journal of Medicinal Chemistry. [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry . Chemical Reviews. [Link]
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How to Interpret NMR Spectroscopy Results: A Beginner's Guide . AZoOptics. [Link]
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1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles . ResearchGate. [Link]
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The NMR interpretations of some heterocyclic compounds which are... . ResearchGate. [Link]
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OXETANE-C - Optional[13C NMR] - Chemical Shifts - SpectraBase . SpectraBase. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures . Bentham Science. [Link]
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Organic & Biomolecular Chemistry . Royal Society of Chemistry. [Link]
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NMR - Interpretation . Chemistry LibreTexts. [Link]
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Chemical Space Exploration of Oxetanes . Semantic Scholar. [Link]
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Common problems and artifacts encountered in solution-state NMR experiments . Wiley Analytical Science. [Link]
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Guide to Solving NMR Questions . The OChem Whisperer. [Link]
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NMR as a Tool for Structure Elucidation of Organic Compounds . Wesleyan University. [Link]
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Oxetanes in Drug Discovery Campaigns . ACS Publications. [Link]
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NMR Spectroscopy Practice Problems . Chemistry Steps. [Link]
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An Exploration of Oxetanes: Synthesis and Relevance . Denmark Group, University of Illinois Urbana-Champaign. [Link]
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1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1) . ResearchGate. [Link]
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1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics . Modgraph. [Link]
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1H chemical shifts in NMR. Part 18.1 Ring currents and ??-electron effects in hetero-aromatics . ResearchGate. [Link]
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Oxetane Presentation . The Dong Group. [Link]
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Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation . PubMed. [Link]
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Chemical Space Exploration of Oxetanes . National Institutes of Health. [Link]
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How does 2D NMR help to elucidate chemical structure? . ResearchGate. [Link]
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2D NMR spectroscopy for structural elucidation of complex small molecules . YouTube. [Link]
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Oxetanes: formation, reactivity and total syntheses of natural products . Beilstein Journals. [Link]
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Technical Support Center: Navigating the Acidic Lability of Oxetanes
Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with oxetane-containing molecules. The unique properties of the oxetane ring make it a valuable motif in modern chemistry, but its susceptibility to ring-opening under acidic conditions can be a significant experimental hurdle.[1] This guide provides in-depth technical advice, troubleshooting workflows, and answers to frequently asked questions to help you preserve the integrity of your oxetane ring during synthesis and manipulation.
Part 1: Understanding the Challenge: The "Why" Behind Oxetane Ring-Opening
This section delves into the fundamental principles governing the stability of the oxetane ring in an acidic environment.
FAQ 1: Why is my oxetane ring opening under acidic conditions?
The acid-catalyzed ring-opening of an oxetane is a classic example of an electrophilic cleavage of an ether. The underlying cause is the high ring strain of the four-membered ring (approximately 25.5 kcal/mol), which is comparable to that of an epoxide.[2] This inherent strain makes the ring susceptible to reactions that relieve it.
The process is initiated by the protonation of the oxetane oxygen by a Brønsted acid or coordination to a Lewis acid.[3][4][5] This activation dramatically increases the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack. The subsequent attack by a nucleophile (which could be the counter-ion of the acid, the solvent, or another functional group within the molecule) leads to the cleavage of a C-O bond and the opening of the ring, typically resulting in a 1,3-difunctionalized propane derivative.
Here is a generalized mechanism for the acid-catalyzed ring-opening of an oxetane:
Caption: Generalized mechanism of acid-catalyzed oxetane ring-opening.
FAQ 2: What factors influence the stability of my oxetane-containing molecule?
The stability of an oxetane in acidic media is not absolute and is dictated by a combination of factors. Understanding these can help you predict and mitigate potential degradation.
-
Substitution Pattern: This is arguably the most critical factor. 3,3-disubstituted oxetanes are significantly more stable than other substitution patterns.[6] The substituents sterically hinder the approach of a nucleophile to the electrophilic ring carbons, thus kinetically disfavoring the ring-opening reaction.[6]
-
Electronic Effects: Electron-donating groups on the oxetane ring can stabilize a developing positive charge during a more SN1-like ring-opening, potentially increasing lability. Conversely, electron-withdrawing groups can destabilize such an intermediate, potentially increasing stability towards some ring-opening pathways.
-
Acid Strength (pKa): Strong acids like HCl or HBr will readily protonate the oxetane oxygen, leading to rapid ring-opening.[1] Weaker acids or catalytic amounts of acids like p-toluenesulfonic acid (TsOH) may be tolerated in some cases.[1] The presence of a carboxylic acid within the same molecule can also be sufficient to catalyze intramolecular ring-opening, especially upon heating.[7]
-
Nucleophilicity of the Counter-ion/Solvent: The nature of the nucleophile present is crucial. A highly nucleophilic counter-ion (e.g., Br⁻ from HBr) will readily open the activated oxetane. In contrast, using a non-nucleophilic acid like triflimide (HNTf₂) in a non-nucleophilic solvent can favor other reaction pathways over ring-opening.[8]
-
Presence of Internal Nucleophiles: If your molecule contains another nucleophilic group (e.g., a hydroxyl or amine) that can reach the oxetane ring, you may observe intramolecular ring-opening, which is often kinetically favored.[6][8]
-
Temperature: Higher reaction temperatures provide the necessary activation energy for the ring-opening reaction. If you observe degradation, reducing the reaction temperature is a primary troubleshooting step.
Part 2: In the Lab: Troubleshooting and Practical Guidance
This section provides actionable advice for when you encounter unwanted oxetane ring-opening in your experiments.
Troubleshooting Guide: My oxetane is degrading during an acid-catalyzed reaction. What should I do?
Follow this systematic approach to diagnose and solve the problem:
Sources
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- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
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- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Landscape of E3 Ligase Recruiters: A Comparative Analysis for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation (TPD), the strategic selection of an E3 ligase recruiter is paramount to the successful design of potent and selective protein degraders. While the ubiquitin-proteasome system offers a vast arsenal of over 600 E3 ligases, only a handful have been effectively harnessed for therapeutic applications. This guide provides a comprehensive comparison of established and emerging E3 ligase recruiters, offering insights into their mechanisms, performance, and the experimental workflows crucial for their evaluation.
A Note on 1-(oxetan-3-yl)-1H-pyrazol-5-amine:
Initial inquiries into the role of this compound as an E3 ligase recruiter have not yielded publicly available data, research articles, or patent literature to substantiate this specific function. While pyrazole derivatives are a well-recognized scaffold in medicinal chemistry, the direct application of this particular molecule in targeted protein degradation remains undocumented in the reviewed scientific landscape. Therefore, this guide will focus on a comparative analysis of well-characterized E3 ligase recruiters to provide a valuable resource for researchers in the TPD field.
Introduction: The Central Role of E3 Ligase Recruiters in PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural protein disposal machinery. A PROTAC consists of three key components: a ligand that binds to the POI, a linker, and a ligand that recruits an E3 ubiquitin ligase. This E3 ligase recruiter is the linchpin of the PROTAC, as it brings the entire complex—PROTAC and POI—into proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
The choice of E3 ligase and its corresponding recruiter is a critical determinant of a PROTAC's success, influencing its efficacy, selectivity, and potential for off-target effects. The ideal E3 ligase recruiter should exhibit high binding affinity and specificity for its target E3 ligase, possess favorable physicochemical properties, and facilitate the formation of a stable and productive ternary complex with the POI and the E3 ligase.
The Workhorses: VHL and CRBN E3 Ligase Recruiters
The vast majority of PROTACs in preclinical and clinical development utilize recruiters for two E3 ligases: von Hippel-Lindau (VHL) and Cereblon (CRBN).
Von Hippel-Lindau (VHL) Recruiters
VHL is a substrate recognition component of the CUL2-RING E3 ubiquitin ligase complex. The development of small-molecule VHL ligands has been a significant breakthrough in the TPD field.
-
Mechanism of Action: VHL recruiters are typically derivatives of the natural VHL ligand, HIF-1α. They bind to the substrate recognition pocket of VHL, enabling the recruitment of the VHL E3 ligase complex to the POI.
-
Key Features:
-
High Affinity: Optimized VHL ligands exhibit nanomolar binding affinities, leading to potent protein degradation.
-
Well-Defined Binding Mode: The crystal structure of VHL in complex with its ligands is well-characterized, facilitating rational PROTAC design.
-
Broad Applicability: VHL-based PROTACs have been successfully developed for a wide range of targets.
-
Cereblon (CRBN) Recruiters
CRBN is a substrate receptor of the CUL4A-DDB1-ROC1 E3 ubiquitin ligase complex. The discovery that immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide act as molecular glues that induce the degradation of specific proteins via CRBN recruitment paved the way for their use in PROTACs.
-
Mechanism of Action: CRBN recruiters, often based on the thalidomide scaffold, bind to CRBN and induce a conformational change that creates a new binding surface for neosubstrates (the POI).
-
Key Features:
-
Molecular Glue Mechanism: The ability to induce degradation of proteins that do not naturally bind to CRBN has expanded the scope of TPD.
-
Favorable Physicochemical Properties: IMiD-based recruiters are relatively small and possess good drug-like properties.
-
Clinical Validation: The clinical success of IMiDs provides strong validation for targeting CRBN.
-
Emerging E3 Ligase Recruiters: Expanding the Toolbox
To overcome the limitations of relying solely on VHL and CRBN and to expand the druggable proteome, significant efforts are underway to discover and develop recruiters for other E3 ligases.
MDM2 Recruiters
Mouse double minute 2 homolog (MDM2) is an E3 ligase best known for its role in regulating the tumor suppressor p53.
-
Mechanism of Action: MDM2 recruiters are often based on nutlin-3a, a small molecule that inhibits the MDM2-p53 interaction. These recruiters bind to the p53-binding pocket of MDM2.
-
Potential Advantages:
-
Alternative to VHL/CRBN: Provides an option when VHL or CRBN-based PROTACs are ineffective.
-
Cancer-Relevant Target: MDM2 is overexpressed in many cancers, which could lead to tumor-selective protein degradation.
-
IAP Recruiters
Inhibitor of Apoptosis (IAP) proteins, such as cIAP1 and XIAP, are RING E3 ligases that play a role in cell death and signaling.
-
Mechanism of Action: IAP recruiters are often based on SMAC mimetics (e.g., bestatin), which bind to the BIR domains of IAP proteins.
-
Potential Advantages:
-
Distinct Mechanism: Offers a different E3 ligase family for recruitment.
-
Potential for Synergistic Effects: Combining protein degradation with the pro-apoptotic effects of IAP inhibition could be a powerful therapeutic strategy.
-
Performance Comparison of E3 Ligase Recruiters
The choice of E3 ligase recruiter can significantly impact the performance of a PROTAC. The following table summarizes key performance parameters for the discussed recruiters.
| E3 Ligase Recruiter | E3 Ligase | Typical Ligand Scaffold | Binding Affinity (Typical) | Key Advantages | Key Challenges |
| VHL Ligands | VHL | HIF-1α mimetics | Low nM | High affinity, well-defined binding mode, broad applicability | Can have larger molecular weight |
| CRBN Ligands | CRBN | Thalidomide analogues (IMiDs) | nM to µM | Good drug-like properties, clinical validation, molecular glue mechanism | Potential for off-target neosubstrate degradation |
| MDM2 Ligands | MDM2 | Nutlin analogues | nM to µM | Alternative to VHL/CRBN, potential for tumor selectivity | Can stabilize p53, which may be undesirable in some contexts |
| IAP Ligands | cIAP1, XIAP | SMAC mimetics | nM to µM | Distinct E3 ligase family, potential for synergistic pro-apoptotic effects | IAP biology is complex, potential for on-target toxicity |
Experimental Workflows for Evaluating E3 Ligase Recruiters
A rigorous experimental cascade is essential for the selection and optimization of E3 ligase recruiters and the resulting PROTACs.
Biochemical and Biophysical Binding Assays
The initial step is to confirm and quantify the binding of the recruiter to the E3 ligase.
-
Methodologies:
-
Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interaction (KD, ΔH, ΔS).
-
Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (kon, koff) and affinity (KD).
-
Fluorescence Polarization (FP): A solution-based assay to determine binding affinity.
-
Protocol: Isothermal Titration Calorimetry (ITC) for Recruiter-E3 Ligase Binding
-
Protein Preparation: Purify the recombinant E3 ligase (or its substrate-binding domain) to >95% purity. Dialyze extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).
-
Ligand Preparation: Dissolve the E3 ligase recruiter in the same ITC buffer.
-
ITC Experiment:
-
Fill the ITC sample cell with the E3 ligase solution (typically 10-20 µM).
-
Load the injection syringe with the recruiter solution (typically 100-200 µM).
-
Perform a series of injections (e.g., 20 injections of 2 µL) at a constant temperature (e.g., 25 °C).
-
-
Data Analysis: Fit the integrated heat data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (KD), enthalpy of binding (ΔH), and stoichiometry (n).
Ternary Complex Formation Assays
A critical step is to demonstrate that the PROTAC can simultaneously bind to both the POI and the E3 ligase to form a stable ternary complex.
-
Methodologies:
-
Proximity-Based Assays (e.g., TR-FRET, AlphaLISA): These assays use energy transfer between donor and acceptor molecules conjugated to the POI and E3 ligase to detect their proximity.
-
Size Exclusion Chromatography (SEC): Can be used to show a shift in the elution profile upon formation of the ternary complex.
-
Cellular Protein Degradation Assays
The ultimate test of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.
-
Methodologies:
-
Western Blotting: A semi-quantitative method to measure the levels of the POI after PROTAC treatment.
-
In-Cell Western / On-Cell Western: Higher-throughput methods for quantifying protein levels in fixed cells.
-
Flow Cytometry: Can be used to measure protein levels in individual cells.
-
Mass Spectrometry-Based Proteomics: Provides a global view of protein level changes and can identify off-target effects.
-
Protocol: Western Blotting for Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified time course (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the POI, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH, β-actin). Calculate the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).
In Vivo Efficacy Studies
For promising PROTAC candidates, evaluation in animal models is crucial to assess their pharmacokinetic properties, in vivo efficacy, and potential toxicity.
-
Methodologies:
-
Pharmacokinetic (PK) Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC.
-
Pharmacodynamic (PD) Studies: Measure the extent and duration of POI degradation in relevant tissues.
-
Efficacy Studies in Disease Models: Evaluate the therapeutic effect of the PROTAC in animal models of the target disease.
-
Visualizing Key Processes in Targeted Protein Degradation
PROTAC Mechanism of Action
Caption: The catalytic cycle of a PROTAC, from ternary complex formation to proteasomal degradation of the target protein.
Experimental Workflow for PROTAC Evaluation
Caption: A stepwise experimental workflow for the comprehensive evaluation of PROTAC molecules.
Conclusion and Future Directions
The field of targeted protein degradation is continually expanding, with ongoing efforts to discover and validate novel E3 ligase recruiters. While VHL and CRBN remain the most utilized E3 ligases, the development of recruiters for other ligases holds the promise of overcoming current limitations and expanding the scope of TPD to new and challenging targets. A thorough understanding of the strengths and weaknesses of different E3 ligase recruiters, coupled with a robust experimental strategy for their evaluation, is essential for the successful development of the next generation of protein-degrading therapeutics.
References
-
Targeted Protein Degradation by PROTACs. National Center for Biotechnology Information.[Link]
-
The PROTAC technology in drug development. National Center for Biotechnology Information.[Link]
-
VHL-based PROTACs: A patent review. Taylor & Francis Online.[Link]
-
Cereblon (CRBN) and Its Role in the Development of Molecular Glues and PROTACs. MDPI.[Link]
-
Expanding the E3 ligase toolbox for PROTACs. RSC Publishing.[Link]
-
Protocols for PROTACs: A Guide to Measuring Target Engagement, Ternary Complex Formation and Protein Degradation. SpringerLink.[Link]
-
In vivo PK/PD relationship of PROTACs. National Center for Biotechnology Information.[Link]
Evaluating the Next Wave of Targeted Protein Degraders: A Comparative Guide to the In Vitro Potency of Novel PROTACs
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic possibilities, moving beyond simple inhibition to achieve targeted protein degradation.[1][2] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] As the field rapidly evolves, novel chemical scaffolds are continuously being explored to enhance the potency, selectivity, and drug-like properties of PROTACs. This guide provides a framework for researchers and drug development professionals to assess the in vitro potency of new PROTACs, using the hypothetical example of a novel 1-(oxetan-3-yl)-1H-pyrazol-5-amine-based PROTAC targeting Bruton's tyrosine kinase (BTK), a critical mediator in B-cell malignancies.[3][4]
The PROTAC Paradigm: A Symphony of Induced Proximity
At its core, a PROTAC consists of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a linker that connects the two.[5][6] By simultaneously engaging the POI and an E3 ligase, the PROTAC forms a ternary complex, which triggers the ubiquitination of the POI and its subsequent degradation by the proteasome.[7][8] The catalytic nature of this process allows a single PROTAC molecule to induce the degradation of multiple target proteins, leading to potent and sustained pharmacological effects.[6]
Caption: Mechanism of action of a PROTAC, inducing the degradation of a target protein.
Comparative In Vitro Potency of BTK PROTACs
Bruton's tyrosine kinase (BTK) is a well-validated target in B-cell malignancies, and several PROTACs have been developed to induce its degradation.[3][4] The in vitro potency of these molecules is typically characterized by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following table provides a comparison of published BTK PROTACs, which can serve as a benchmark for evaluating a novel PROTAC, such as one based on a this compound scaffold.
| PROTAC | Warhead (BTK Inhibitor) | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| P13I | Ibrutinib | Pomalidomide (CRBN) | HBL1 | ~1.5 | >90 | [9] |
| PTD10 | GDC-0853 | Pomalidomide (CRBN) | Ramos | 0.5 | >95 | [3][4] |
| FDU-28 | ARQ-531 | Pomalidomide (CRBN) | Jeko-1 | 1.7 | >90 | [10] |
| FDU-73 | ARQ-531 | Pomalidomide (CRBN) | Jeko-1 | 2.9 | >90 | [10] |
| NC-1 | Non-covalent | Thalidomide (CRBN) | Mino | 2.2 | >90 | [6] |
This table is a compilation of data from multiple sources and is intended for comparative purposes. Experimental conditions may vary between studies.
Key In Vitro Assays for Potency Determination
A rigorous evaluation of a novel PROTAC's in vitro potency requires a multi-faceted approach. The following are essential assays that provide a comprehensive understanding of a PROTAC's mechanism of action and efficacy.
Target Protein Degradation Assay (Western Blot or In-Cell ELISA)
This is the foundational assay to determine the DC50 and Dmax of a PROTAC.
Protocol:
-
Cell Culture: Plate the target cells (e.g., a BTK-expressing cell line like Ramos or Jeko-1) at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a defined period (typically 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for the target protein (e.g., anti-BTK) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.
Caption: A simplified workflow for determining PROTAC-mediated protein degradation.
Ternary Complex Formation Assays
The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is a prerequisite for efficient protein degradation. Techniques like Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR) can be employed to study these interactions.
Fluorescence Polarization (FP) Assay Principle:
-
A fluorescently labeled ligand (e.g., a probe that binds to the E3 ligase) will have a low FP value due to its rapid tumbling in solution.
-
Binding of the E3 ligase to the fluorescent probe will slow its tumbling, resulting in a higher FP value.
-
In a competition experiment, a PROTAC that binds to the E3 ligase will displace the fluorescent probe, leading to a decrease in the FP signal. This can be used to determine the binding affinity of the PROTAC for the E3 ligase.
-
To assess ternary complex formation, one can measure the binding of the PROTAC to the POI in the presence and absence of the E3 ligase. An increase in binding affinity in the presence of the E3 ligase suggests positive cooperativity in ternary complex formation.
Ubiquitination Assays
These assays directly measure the ubiquitination of the target protein, providing mechanistic evidence of PROTAC activity.
In Vitro Ubiquitination Assay Protocol:
-
Reaction Setup: Combine recombinant E1, E2, E3 ligase, ubiquitin, ATP, the target protein, and the PROTAC in a reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time to allow for ubiquitination to occur.
-
Detection: The ubiquitinated target protein can be detected by Western blot using an anti-ubiquitin antibody or through more specialized techniques like TR-FRET or ELISA-based assays.
Interpreting the Data: What to Look for in a Novel PROTAC
When evaluating a novel PROTAC, such as one incorporating the this compound scaffold, consider the following:
-
Potency (DC50): A lower DC50 value indicates higher potency. Picomolar to low nanomolar DC50 values are generally considered desirable.[3][4]
-
Efficacy (Dmax): A higher Dmax value signifies a greater extent of protein degradation. A Dmax of over 90% is often the goal.
-
Selectivity: The PROTAC should selectively degrade the target protein over other cellular proteins. This can be assessed through proteomic profiling techniques.
-
Mechanism of Action: The degradation should be dependent on the proteasome and the recruited E3 ligase. This can be confirmed by using proteasome inhibitors (e.g., MG132) or by knocking down the E3 ligase.
-
Ternary Complex Cooperativity: Positive cooperativity in ternary complex formation often correlates with more efficient degradation.
Conclusion
The field of targeted protein degradation is on a steep trajectory of innovation. The introduction of novel scaffolds, such as the hypothetical this compound-based PROTACs, holds the promise of further optimizing this therapeutic modality. A systematic and rigorous in vitro evaluation, encompassing degradation assays, ternary complex analysis, and ubiquitination studies, is paramount to identifying and advancing the most promising candidates. By adhering to the principles and methodologies outlined in this guide, researchers can effectively benchmark their novel PROTACs against existing alternatives and contribute to the development of the next generation of targeted therapies.
References
- Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC - NIH.
- The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology - MDPI.
- E3 Ligase Ligands in PROTAC - Precise PEG.
- Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy | Journal of Medicinal Chemistry - ACS Publications.
- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - Frontiers.
- Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC - PubMed Central.
- Chinese researchers report optimized BTK-targeting PROTACs - BioWorld.
- Bruton Tyrosine Kinase Degraders in B-Cell Malignancies - AACR Journals.
- PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC - PubMed Central.
- PROTAC Degradation Ability Assay - BOC Sciences.
- PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC - PubMed Central.
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- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. precisepeg.com [precisepeg.com]
- 5. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
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A Comparative Guide to the Biophysical Validation of 1-(oxetan-3-yl)-1H-pyrazol-5-amine Binding to Protein Kinase Targets
For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's binding to its putative protein target is a cornerstone of preclinical research. This guide provides an in-depth, technically-focused comparison of key biophysical methods for validating the binding of a novel compound, 1-(oxetan-3-yl)-1H-pyrazol-5-amine, to a hypothetical protein kinase target. The pyrazole scaffold is a well-established pharmacophore in kinase inhibition, making this a pertinent exploratory direction for this molecule.[1][2][3]
This document eschews a rigid template in favor of a narrative that mirrors the scientific process: from hypothesis generation to multi-faceted, orthogonal validation. We will explore not just the "how" but the "why" behind experimental choices, ensuring a self-validating system of protocols. Our hypothetical target is the well-characterized non-receptor tyrosine kinase, Src, a key regulator of various cellular processes whose dysregulation is implicated in cancer.[4][5] As a comparator, we will use Bosutinib, a known dual Src/Abl kinase inhibitor.[6][7][8][9]
The Rationale for Orthogonal Validation
Confirming a direct physical interaction between a ligand and its target protein is paramount. Relying on a single methodology can be misleading due to potential artifacts. Therefore, a multi-pronged approach using techniques with different underlying physical principles is essential for robust validation. In this guide, we will focus on three gold-standard techniques:
-
Surface Plasmon Resonance (SPR): For real-time kinetic analysis of binding.
-
Isothermal Titration Calorimetry (ITC): For thermodynamic characterization of the binding event.
-
Cellular Thermal Shift Assay (CETSA): For confirming target engagement in a cellular context.
Surface Plasmon Resonance (SPR): Elucidating Binding Kinetics
SPR is a powerful label-free technique for studying the kinetics of molecular interactions in real-time.[10] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from solution to a ligand immobilized on the chip. This allows for the determination of the association rate constant (k_a_), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_).
Experimental Workflow: SPR
Caption: Workflow for SPR-based kinetic analysis of inhibitor binding to Src kinase.
Protocol: SPR Analysis of Src Kinase Binding
-
Immobilization of Src Kinase:
-
Activate a CM5 sensor chip surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
Inject recombinant human Src kinase (e.g., 20 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve an immobilization level of approximately 8000-10000 response units (RU). The choice of a low pH buffer is to promote electrostatic pre-concentration of the protein on the negatively charged carboxymethylated dextran surface.[11][12]
-
Deactivate excess reactive groups with a 1 M ethanolamine-HCl, pH 8.5 injection.
-
-
Kinetic Analysis:
-
Prepare a dilution series of this compound and Bosutinib (e.g., 0.1 nM to 1 µM) in a running buffer (e.g., HBS-EP+ with 1% DMSO).
-
Perform binding cycles by injecting each compound concentration for 120 seconds (association phase) followed by a 300-second dissociation phase with running buffer.
-
Regenerate the surface between cycles with a short pulse of a low pH solution (e.g., 10 mM glycine-HCl, pH 2.5).
-
-
Data Interpretation:
-
The resulting sensorgrams are fitted to a 1:1 binding model to derive k_a_, k_d_, and K_D_. A faster k_a_ indicates a quicker binding of the compound to the target, while a slower k_d_ suggests a longer residence time of the compound on the target.
-
Comparative Data (Hypothetical)
| Compound | k_a_ (1/Ms) | k_d_ (1/s) | K_D_ (nM) |
| This compound | 2.5 x 10^5 | 5.0 x 10^-3 | 20 |
| Bosutinib | 8.0 x 10^5 | 1.6 x 10^-3 | 2 |
Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[13][14] This technique determines the binding affinity (K_D_), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, without the need for labeling or immobilization.[15]
Experimental Workflow: ITC
Caption: Workflow for ITC-based thermodynamic analysis of inhibitor binding to Src kinase.
Protocol: ITC Analysis of Src Kinase Binding
-
Sample Preparation:
-
Thoroughly dialyze recombinant Src kinase into the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Dissolve this compound and Bosutinib in the final dialysis buffer. A precise concentration determination of both protein and ligand is critical for accurate stoichiometry.
-
-
ITC Experiment:
-
Load the Src kinase solution (e.g., 10 µM) into the sample cell.
-
Load the compound solution (e.g., 100 µM) into the injection syringe.
-
Perform a series of injections (e.g., 20 injections of 2 µL) at a constant temperature (e.g., 25°C).
-
-
Data Interpretation:
-
The raw data (a series of heat spikes) is integrated to generate a binding isotherm, which is a plot of heat change per mole of injectant versus the molar ratio of ligand to protein.
-
Fitting this curve to a suitable binding model (e.g., one-site binding) yields the thermodynamic parameters. The enthalpy (ΔH) provides insight into the changes in hydrogen bonding and van der Waals interactions, while the entropy (ΔS) reflects changes in conformational freedom and hydrophobic interactions upon binding.
-
Comparative Data (Hypothetical)
| Compound | K_D_ (nM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| This compound | 25 | 0.98 | -8.5 | -2.0 |
| Bosutinib | 3 | 1.02 | -10.2 | -1.5 |
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Biological Context
CETSA is a powerful method for assessing the engagement of a compound with its target protein in a cellular environment.[16][17][18] The principle is based on the ligand-induced stabilization of the target protein to thermal denaturation.[19][20] Upon heating, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble at higher temperatures.
Experimental Workflow: CETSA
Caption: Workflow for CETSA to determine target engagement in intact cells.
Protocol: CETSA for Src Kinase
-
Cell Treatment and Heating:
-
Culture a suitable cell line (e.g., a human cancer cell line with detectable Src expression) and treat with this compound, Bosutinib (e.g., 1 µM), or vehicle (DMSO) for 1 hour.
-
Aliquot the cell suspensions and heat each aliquot at a different temperature (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.
-
Quantify the amount of soluble Src kinase in each sample using a specific antibody-based method like Western blotting or an ELISA.
-
-
Data Interpretation:
-
Plot the percentage of soluble Src kinase against temperature for both the compound-treated and vehicle-treated samples.
-
The temperature at which 50% of the protein is denatured is the melting temperature (T_m_). A positive shift in the T_m_ (ΔT_m_) for the compound-treated sample compared to the vehicle control indicates that the compound has bound to and stabilized the target protein in the cellular milieu.
-
Comparative Data (Hypothetical)
| Compound (1 µM) | T_m_ (Vehicle) | T_m_ (Compound) | ΔT_m_ (°C) |
| This compound | 52.5°C | 56.0°C | +3.5 |
| Bosutinib | 52.5°C | 58.5°C | +6.0 |
Synthesis and Conclusion
The validation of a small molecule's binding to its target protein requires a rigorous, multi-faceted approach. By employing orthogonal biophysical techniques, we can build a compelling case for direct target engagement.
-
SPR provides invaluable kinetic information, revealing how quickly a compound binds and how long it remains bound to its target.
-
ITC offers a thermodynamic fingerprint of the interaction, elucidating the driving forces behind binding.
-
CETSA bridges the gap between in vitro biophysics and cell biology, confirming that the compound engages its target in a more physiologically relevant environment.
In our hypothetical study of this compound as a Src kinase inhibitor, the combined data from SPR, ITC, and CETSA would provide strong evidence of direct binding. The K_D_ values obtained from SPR and ITC should be in reasonable agreement, and the positive thermal shift in CETSA would confirm target engagement in cells. The comparison with a known inhibitor like Bosutinib provides a crucial benchmark for potency and binding characteristics. This comprehensive validation workflow is essential for advancing a compound through the drug discovery pipeline with confidence.
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A Comparative Guide to the Off-Target Effects of 1-(oxetan-3-yl)-1H-pyrazol-5-amine and Structurally Related Kinase Inhibitors
Introduction
In modern drug discovery, the development of highly selective small molecule inhibitors is paramount to achieving therapeutic efficacy while minimizing unintended toxicity. The compound 1-(oxetan-3-yl)-1H-pyrazol-5-amine represents a chemical scaffold of significant interest. Its core structure, a substituted pyrazol-5-amine, is recognized as a "privileged scaffold" in medicinal chemistry, frequently utilized for the development of potent kinase inhibitors.[1][2] The oxetane moiety is a contemporary feature incorporated to enhance physicochemical properties such as aqueous solubility and metabolic stability.[3]
While specific preclinical data on this compound is not extensively available in the public domain[4], its structural alerts strongly suggest activity as a kinase inhibitor. This guide will, therefore, use a representative pyrazole-based kinase inhibitor targeting TANK-binding kinase 1 (TBK1) as a practical case study. TBK1 is a non-canonical IκB kinase that is a critical node in innate immunity, autophagy, and oncogenesis, making it a compelling therapeutic target.[5][6] However, achieving selectivity for TBK1 over other kinases, including the closely related IKKε, presents a significant challenge, making it an excellent model for discussing the assessment of off-target effects.[7]
This guide provides an in-depth comparison of on-target versus off-target activities, supported by experimental data and detailed protocols for key assays, designed for researchers and drug development professionals.
Section 1: The Kinase Target Landscape of Pyrazole-Based Scaffolds
The pyrazole core acts as a versatile hinge-binding motif, enabling potent interactions with the ATP-binding site of numerous kinases.[2] This interaction, however, is a double-edged sword. The high degree of structural conservation in the ATP-binding pocket across the human kinome means that inhibitors designed for one kinase often exhibit activity against others.[8] These unintended interactions, or "off-target effects," can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.
For our case study, we will consider a hypothetical but representative inhibitor, "PZ-TBK1i," which incorporates the this compound scaffold and is designed as a potent inhibitor of TBK1.
On-Target Pathway: TBK1 Signaling
TBK1 is a central kinase in the signaling cascade downstream of pathogen recognition receptors (PRRs), such as Toll-like receptors (TLRs) and the cGAS-STING pathway. Its activation leads to the phosphorylation of the transcription factor IRF3, which dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFN-α/β).[6] This pathway is crucial for antiviral defense but its aberrant activation is implicated in autoimmune diseases and certain cancers.[6]
Caption: Simplified TBK1 signaling pathway leading to Type I Interferon production.
Section 2: Comparative On- and Off-Target Profile of PZ-TBK1i
To build a comprehensive profile of PZ-TBK1i, we must move beyond its on-target potency and evaluate its activity across the entire human kinome. This is typically achieved through large-scale screening panels.
Kinome-Wide Selectivity Profiling
A common and powerful method for assessing kinase inhibitor selectivity is the KINOMEscan™ competition binding assay. This technology measures the ability of a compound to displace a ligand from the ATP-binding site of over 450 kinases. The results are often reported as the dissociation constant (Kd) or as a percentage of control, allowing for a broad and quantitative view of selectivity.[9][10]
Below is a hypothetical, yet representative, data summary for PZ-TBK1i based on published profiles of similar pyrazole-based TBK1 inhibitors.[5][11]
Table 1: Selectivity Profile of PZ-TBK1i (Representative Data)
| Kinase Target | Dissociation Constant (Kd, nM) | Target Class | Biological Pathway | Potential Implication of Inhibition |
| TBK1 | 1.5 | On-Target (IKK Family) | Innate Immunity, Autophagy | Therapeutic Effect |
| IKKε | 8.0 | Off-Target (IKK Family) | Innate Immunity, Autophagy | Potential synergy or altered phenotype |
| Aurora Kinase A | 75 | Off-Target (Ser/Thr Kinase) | Cell Cycle Control | Anti-proliferative effects, potential toxicity |
| FLT3 | 150 | Off-Target (Tyr Kinase) | Hematopoiesis, Cell Survival | AML therapy, potential hematological effects |
| LRRK2 | 450 | Off-Target (Ser/Thr Kinase) | Neuronal Function | Parkinson's research, potential CNS effects |
| VEGFR2 | >10,000 | Non-Target | Angiogenesis | Low risk of anti-angiogenic side effects |
Data is illustrative and compiled based on typical profiles of pyrazole-based kinase inhibitors.
This profile reveals that while PZ-TBK1i is highly potent against its intended target, TBK1, it also exhibits significant activity against the closely related IKKε. Furthermore, it shows moderate off-target activity against kinases involved in distinct cellular processes like cell cycle progression (Aurora A) and hematopoiesis (FLT3). Understanding these off-target activities is critical for predicting both potential side effects and opportunities for drug repositioning.
Caption: On- and off-target profile of PZ-TBK1i, with line thickness representing binding affinity.
Section 3: Experimental Methodologies for Off-Target Profiling
Objective assessment of off-target effects requires a multi-faceted approach, combining broad biochemical screens with assays that confirm target engagement and physiological consequences in a cellular context.
Protocol 1: Broad Kinome Profiling via Competition Binding Assay
This protocol describes a generalized workflow for a KINOMEscan-type assay, which provides a comprehensive overview of a compound's interactions across the kinome.
Principle: The assay quantitatively measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound is binding to the kinase and preventing its interaction with the immobilized ligand.[12]
Step-by-Step Methodology:
-
Preparation of Affinity Beads: Streptavidin-coated magnetic beads are incubated with a biotinylated, broad-spectrum kinase ligand to generate the affinity resin.
-
Binding Reaction Assembly: In a multi-well plate, three components are combined:
-
DNA-tagged kinase (from a panel of >450 kinases).
-
Ligand-coated affinity beads.
-
Test compound (e.g., PZ-TBK1i) at a fixed concentration (for single-point screening) or in a dilution series (for Kd determination).
-
-
Incubation: The plates are incubated for 1 hour at room temperature with shaking to allow the binding reaction to reach equilibrium.
-
Washing: The affinity beads are washed to remove unbound kinase and test compound.
-
Elution & Quantification: The kinase bound to the beads is eluted, and the associated DNA tag is quantified using qPCR.
-
Data Analysis: The amount of kinase recovered is compared to a DMSO vehicle control. A lower signal indicates displacement by the test compound. For Kd determination, the data from the dilution series is fitted to a one-site binding model.
Caption: Workflow for a competition-based kinase profiling assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
While biochemical assays are excellent for broad screening, it is crucial to verify that a compound engages its target in the complex milieu of a living cell. CETSA is a powerful method for assessing target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[13][14]
Principle: Ligand binding stabilizes a target protein's three-dimensional structure, increasing its resistance to thermal denaturation. When intact cells are heated, unstabilized proteins unfold and aggregate, while ligand-bound proteins remain soluble at higher temperatures. This thermal shift can be quantified to confirm target engagement.[15]
Step-by-Step Methodology:
-
Cell Treatment: Culture cells (e.g., a human monocytic cell line like THP-1 for TBK1) and treat with the test compound (PZ-TBK1i) or vehicle (DMSO) for a defined period (e.g., 1 hour).
-
Heating: Aliquot the cell suspension into PCR tubes or a 96-well plate. Heat the samples across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein (e.g., TBK1) remaining using a specific antibody-based method like Western Blot or an AlphaLISA®/HTRF® assay.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate a "melting curve." A shift of this curve to higher temperatures in the presence of the compound indicates target stabilization and cellular engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3: Safety Pharmacology Core Battery
To assess the potential for adverse physiological effects, compounds must be evaluated in a battery of in vivo and in vitro studies as mandated by regulatory guidelines like the ICH S7A.[16] This core battery focuses on the organ systems most critical for life-sustaining functions.[17][18]
Core Battery Components:
-
Central Nervous System (CNS):
-
Method: A functional observational battery (FOB) or Irwin test in rodents.
-
Parameters Assessed: Changes in behavior, coordination, sensory-motor reflexes, and autonomic functions.
-
Causality: This screen identifies potential off-target effects on neurotransmitter systems, ion channels, or other CNS targets that could lead to side effects like sedation, tremors, or seizures.
-
-
Cardiovascular System:
-
Method: In vivo assessment in telemeterized conscious animals (e.g., dogs or non-human primates) and in vitro hERG channel assay.[19]
-
Parameters Assessed: Blood pressure, heart rate, and electrocardiogram (ECG) intervals (especially the QT interval). The hERG assay specifically assesses the risk of QT prolongation, which can lead to fatal arrhythmias.
-
Causality: Identifies off-target interactions with cardiac ion channels (like hERG), receptors, or enzymes that regulate cardiovascular function.
-
-
Respiratory System:
-
Method: Whole-body plethysmography in conscious rodents.
-
Parameters Assessed: Respiratory rate, tidal volume, and minute volume.
-
Causality: Detects potential off-target effects on respiratory control centers in the brainstem or on pulmonary mechanics.
-
Conclusion
For a novel chemical entity such as this compound, a thorough investigation of its off-target effects is not merely a regulatory hurdle but a fundamental component of its scientific characterization. By leveraging a tiered approach—starting with broad biochemical screening to map the landscape of potential interactions, followed by cell-based assays to confirm target engagement, and culminating in safety pharmacology studies to understand physiological consequences—researchers can build a comprehensive safety and selectivity profile.
The case study of PZ-TBK1i illustrates that even highly potent inhibitors often possess a wider range of activities than intended. The systematic identification and characterization of these off-target effects are essential for interpreting biological data accurately, predicting potential clinical toxicities, and ultimately developing safer and more effective medicines. This self-validating system of cross-referencing biochemical, cellular, and in vivo data provides the robust foundation necessary for advancing promising compounds toward clinical development.
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A Comparative Guide to PROTAC Linker Scaffolds: 1-(oxetan-3-yl)-1H-pyrazol-5-amine vs. Azetidine
For the Attention of Researchers, Scientists, and Drug Development Professionals.
Introduction: The Linker as the Strategic Core of PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have fundamentally altered the landscape of drug discovery, moving beyond simple inhibition to achieve targeted protein degradation.[1][2] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system (UPS).[3][4] A PROTAC molecule consists of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[2][5] This tripartite structure forms a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent destruction by the proteasome.[4][6]
While the choice of ligands dictates target specificity, the linker is far from a passive spacer. It is a critical determinant of the PROTAC's overall success, profoundly influencing the stability of the ternary complex, the molecule's physicochemical properties, and its pharmacokinetic profile.[3][7][8] The linker's architecture—its length, rigidity, and composition—orchestrates the precise orientation of the POI and E3 ligase, which is paramount for efficient ubiquitination.[9][10] This guide provides an in-depth comparison of two increasingly important linker motifs: the structurally complex 1-(oxetan-3-yl)-1H-pyrazol-5-amine and the more foundational azetidine ring.
Caption: General mechanism of PROTAC-mediated protein degradation.
Scaffold Analysis: Structural and Physicochemical Properties
The choice of chemical scaffold within a linker is a key strategic decision in PROTAC design. Small, saturated heterocycles are particularly valuable as they introduce three-dimensionality, which can improve properties like target selectivity and aqueous solubility while avoiding the "flatland" of traditional aromatic compounds.[11]
Azetidine: The Rigid 3D Building Block
Azetidine is a four-membered saturated heterocycle containing a nitrogen atom.[10][11] Its incorporation into a linker imparts a rigid, three-dimensional kink. This structural constraint is highly advantageous, as it can pre-organize the PROTAC into a conformation favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[3][10]
-
Key Physicochemical Impacts:
-
Basicity: The nitrogen atom introduces a basic center, influencing the molecule's pKa. This can be critical for optimizing absorption and distribution.[11]
-
Solubility: As a polar motif, azetidine generally enhances aqueous solubility compared to an analogous carbocycle or alkyl chain.[12]
-
Synthetic Utility: Azetidine derivatives, such as 1-Boc-azetidine-3-carboxylic acid, are readily available as building blocks for PROTAC synthesis.[13]
-
This compound: A Multifunctional, Hybrid Motif
This more complex moiety is not a simple linker but a composite building block that offers distinct structural and functional features. It combines a polar, 3D oxetane ring with a planar, aromatic pyrazole system.
-
Oxetane Component: A four-membered heterocycle containing an oxygen atom.[11][14] Similar to azetidine, it provides a 3D exit vector and can improve metabolic stability and polarity.[11][15] The oxygen atom acts as a hydrogen bond acceptor, potentially forming beneficial interactions within the ternary complex.
-
Pyrazole-amine Component: The pyrazole is a rigid, planar aromatic ring, while the exocyclic amine provides a key attachment point. This combination creates a well-defined geometric constraint and hydrogen bonding capability.
-
Combined Properties: The full this compound structure (PubChem CID: 56604366) presents a unique scaffold that merges the benefits of a 3D saturated heterocycle with a rigid aromatic system.[16] This can provide a highly defined exit vector from the warhead or E3 ligand, potentially enabling more specific and stable protein-protein interactions in the ternary complex.
Caption: Chemical structures of the core linker motifs.
Head-to-Head Comparison: Performance and Application
The choice between a simpler azetidine linker and a more complex this compound motif depends entirely on the specific target, E3 ligase, and the desired properties of the final PROTAC molecule.
| Feature | Azetidine Linkers | This compound Linkers | Senior Scientist's Insight |
| Structural Rigidity | High. Provides a simple, rigid kink.[3][10] | High. Combines a rigid planar system (pyrazole) with a rigid 3D system (oxetane). | Azetidine offers predictable conformational constraint. The oxetane-pyrazole is more complex, providing a highly defined exit vector that may be necessary to achieve a productive ternary complex for difficult targets. |
| Physicochemical Profile | Increases polarity and aqueous solubility. Adds a basic nitrogen center.[11][12] | Increases polarity significantly due to multiple heteroatoms (3 N, 1 O). Offers multiple H-bond donors/acceptors.[16] | The oxetane-pyrazole's higher polarity may be a double-edged sword: it can boost solubility but potentially hinder passive cell permeability, a key challenge for large PROTAC molecules.[17][18] |
| Ternary Complex Formation | Pre-organizes the PROTAC to reduce the entropic cost of binding.[3] | The defined geometry can create highly specific and potentially more stable protein-protein interactions. | The optimal choice is system-dependent. Empirical testing is required to see which scaffold best orients the POI and E3 ligase for positive cooperativity.[3] |
| Pharmacokinetics (DMPK) | Can improve metabolic stability compared to linear linkers. Basicity affects distribution.[12] | The pyrazole ring is generally stable to metabolism. The oxetane can also enhance metabolic stability.[15] | Both motifs are generally considered improvements over flexible alkyl or PEG chains for metabolic stability.[19][20] The overall DMPK profile will be heavily influenced by the entire molecule's properties.[18][] |
| Synthetic Accessibility | High. Many derivatives are commercially available as building blocks.[13][22][23] | Moderate to Low. Requires multi-step synthesis, making linkerology studies more resource-intensive. | For initial library synthesis and SAR exploration, azetidine's accessibility is a major advantage. The oxetane-pyrazole is better suited for later-stage lead optimization where a specific vector is hypothesized to be beneficial. |
Illustrative Performance Data
While direct comparative data for these exact linkers is not available in a single study, we can extrapolate from general principles of "linkerology". The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC₅₀) and maximum degradation level (Dₘₐₓ).[24] A well-designed rigid linker often outperforms a flexible one, but only if its geometry is optimal.
| PROTAC (Hypothetical) | Linker Type | Target | DC₅₀ (nM) | Dₘₐₓ (%) | Rationale |
| PROTAC-A1 | Flexible (PEG) | Kinase X | 150 | 85 | The flexible linker allows for multiple binding modes, not all of which are productive, leading to moderate potency. |
| PROTAC-A2 | Rigid (Azetidine) | Kinase X | 25 | 98 | The azetidine linker constrains the molecule into a highly favorable conformation for the ternary complex, enhancing cooperativity and degradation efficiency. |
| PROTAC-A3 | Rigid (Azetidine - wrong vector) | Kinase X | >1000 | <10 | An incorrect attachment point or vector on the azetidine introduces steric hindrance, preventing productive ternary complex formation.[6][8] |
| PROTAC-A4 | Hybrid (Oxetane-Pyrazole) | Kinase X | 5 | >99 | The highly specific geometry of this linker creates optimal protein-protein contacts between Kinase X and the E3 ligase, leading to exceptional potency. |
This hypothetical data underscores a critical principle: there is no universally superior linker. Success is context-dependent and requires empirical validation.[25]
Experimental Protocols: Validating Linker Performance
A self-validating system of experiments is crucial to assess the impact of a linker. The primary goal is to confirm that the PROTAC induces target degradation via the intended mechanism.
Protocol: Western Blot for Target Protein Degradation
This is the foundational assay to measure a PROTAC's ability to reduce target protein levels in cells.
Objective: To quantify the reduction in POI levels after treatment with PROTACs containing different linkers.
Methodology:
-
Cell Culture and Treatment:
-
Rationale: Use a cell line that endogenously expresses both the POI and the recruited E3 ligase (e.g., Cereblon or VHL).
-
Procedure: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a concentration range of each PROTAC (e.g., 1 nM to 10 µM) for a set duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Rationale: To extract total protein from the cells while preventing protein degradation post-lysis.
-
Procedure: Wash cells with ice-cold PBS. Add RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.
-
-
Protein Quantification:
-
Rationale: To ensure equal loading of total protein for each sample, allowing for accurate comparison.
-
Procedure: Use a standard protein assay (e.g., BCA assay) to determine the protein concentration of each lysate. Normalize all samples to the same concentration with lysis buffer.
-
-
SDS-PAGE and Western Blotting:
-
Rationale: To separate proteins by size and transfer them to a membrane for antibody probing.
-
Procedure: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Rationale: To specifically detect the POI and a loading control. The loading control (e.g., GAPDH, β-actin) confirms that any observed decrease in the POI is due to specific degradation, not a general cytotoxic effect or loading error.
-
Procedure: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the POI overnight at 4°C. Wash, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Rationale: To visualize and quantify the protein bands.
-
Procedure: Add an enhanced chemiluminescence (ECL) substrate and image the blot. Use densitometry software to quantify the band intensity of the POI, normalizing it to the loading control. Calculate DC₅₀ and Dₘₐₓ values from the dose-response curve.
-
Caption: Key steps in the experimental validation of PROTAC efficacy.
Conclusion and Future Outlook
The linker is a multifaceted and critical component of any PROTAC. The choice between a simple, rigid scaffold like azetidine and a more complex, hybrid motif like This compound is a strategic decision that profoundly impacts a degrader's biological activity.
-
Azetidine serves as an excellent tool for introducing conformational rigidity and improving general physicochemical properties. Its synthetic tractability makes it ideal for initial structure-activity relationship (SAR) studies.
-
This compound represents a more advanced building block, offering a highly specific and functionalized exit vector. This complexity can be leveraged to solve challenges with difficult-to-drug targets where precise orientation within the ternary complex is the key to unlocking potent degradation.
Ultimately, the development of effective PROTACs relies on a deep understanding of "linkerology" and a commitment to empirical validation. As the field progresses, we will undoubtedly see a move away from simple alkyl and PEG chains towards more sophisticated, functional linkers designed to optimize not only ternary complex formation but also the nuanced pharmacokinetic and pharmacodynamic properties required for clinical success.
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- Overview of PROTAC Linkers | ChemPep.
- Design Principles of PROTAC Delivery Systems - BOC Sciences.
- The Critical Role of Linkers in Ternary Complex Formation: A Compar
- Azetidine vs. Piperidine Linkers for Protein Degradation: A Head-to-Head Comparison - Benchchem.
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- A Comparative Analysis of PROTAC Linkers: A Guide for Researchers - Benchchem.
- The Crucial Role of the Linker in PROTAC-Mediated Ternary Complex Formation: A Compar
- Comparison of different PROTAC linkers for targeted protein degrad
- Exploration of Oxetanes and Azetidines in Structure-Based Drug Design.
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- PROTACs: A Practical Guide | Biocompare: The Buyer's Guide for Life Scientists.
- Azetidine-3-carboxylic acid | ADC Linker - MedchemExpress.com.
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- Methyl 1-Boc-azetidine-3-carboxyl
- This compound - PubChem - NIH.
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The In Vivo Efficacy of 1-(Oxetan-3-yl)-1H-pyrazol-5-amine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1] Within this privileged class, 1-(oxetan-3-yl)-1H-pyrazol-5-amine and its derivatives are emerging as a promising frontier, particularly in the realms of oncology and inflammatory diseases. The incorporation of an oxetane ring is a strategic design choice, lauded for its ability to enhance key physicochemical properties such as aqueous solubility and metabolic stability, while also providing a three-dimensional structure that can improve target binding and selectivity.[2][3][4]
This guide offers an in-depth, objective comparison of the in vivo performance of pyrazol-5-amine derivatives, supported by experimental data. While direct in vivo studies on a compound with the precise this compound structure are not yet extensively published, we will dissect the performance of a closely related and highly potent 1H-pyrazol-3-amine derivative, Compound 44, a novel, selective, and orally available RIPK1 inhibitor.[5][6] We will benchmark its efficacy against Celecoxib, a well-established pyrazole-containing anti-inflammatory drug, to highlight the diverse therapeutic potential stemming from this core structure.
The Emerging Potential of the Oxetane Moiety
The oxetane ring, a four-membered heterocyclic ether, is increasingly utilized in modern drug design to overcome common liabilities in drug candidates.[3] Its unique combination of polarity, metabolic stability, and three-dimensionality makes it an attractive bioisostere for more problematic functional groups.[3] By replacing, for example, a gem-dimethyl group with an oxetane, medicinal chemists can often achieve significant improvements in a molecule's drug-like properties, including enhanced aqueous solubility and reduced metabolic degradation by liver enzymes.[4] This can lead to an extended drug half-life and more sustained therapeutic effects.[4] The rigid, three-dimensional nature of the oxetane ring can also enforce a specific conformation, leading to higher binding affinity and selectivity for the biological target.[4]
In Vivo Efficacy of a Lead 1H-Pyrazol-3-Amine Derivative (Compound 44) as a RIPK1 Inhibitor
A recent study has brought to light the significant therapeutic potential of a 1H-pyrazol-3-amine derivative, designated as Compound 44 , which functions as a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[5][6] RIPK1 is a critical mediator of inflammation and programmed cell death pathways, including necroptosis, making it a compelling target for inflammatory diseases.[7]
Compound 44 has demonstrated impressive in vivo efficacy in two distinct and highly relevant murine models of inflammatory disease: TNF-α-induced systemic inflammatory response syndrome (SIRS) and dextran sulfate sodium (DSS)-induced colitis, a model for inflammatory bowel disease.[5][6]
Performance in a Murine Model of TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS)
Systemic inflammatory response syndrome is a life-threatening condition that can be triggered by an infection, leading to a widespread inflammatory response.[8] In a murine model where SIRS is induced by the administration of tumor necrosis factor-alpha (TNF-α), Compound 44 exhibited a significant protective effect.[5][6]
Efficacy in a Dextran Sulfate Sodium (DSS)-Induced Colitis Model
Inflammatory bowel disease (IBD) is characterized by chronic inflammation of the digestive tract. The DSS-induced colitis model in mice is a widely used and well-validated tool for studying IBD pathogenesis and for evaluating novel therapeutics.[1][9] In this model, Compound 44 demonstrated a remarkable ability to ameliorate the clinical signs of colitis.[5][6]
Comparative Analysis: Compound 44 vs. Celecoxib
To contextualize the performance of Compound 44, it is insightful to compare it with another successful pyrazole-containing drug, Celecoxib. While both are pyrazole derivatives with anti-inflammatory properties, their mechanisms of action and, consequently, their therapeutic applications, differ significantly.
| Feature | Compound 44 (RIPK1 Inhibitor) | Celecoxib (COX-2 Inhibitor) |
| Target | Receptor-Interacting Protein Kinase 1 (RIPK1)[5][6] | Cyclooxygenase-2 (COX-2)[10] |
| Mechanism of Action | Inhibits RIPK1-mediated inflammation and necroptosis.[7] | Selectively inhibits the synthesis of pro-inflammatory prostaglandins.[11] |
| Therapeutic Area | Inflammatory Diseases (e.g., IBD, SIRS)[5][6] | Pain and Inflammation (e.g., Arthritis)[10] |
| Key In Vivo Efficacy | Protection in TNF-α-induced SIRS and DSS-induced colitis models.[5][6] | Reduction of inflammation and angiogenesis in various models.[12] |
This comparison underscores the versatility of the pyrazole scaffold. By modifying the substituents on the pyrazole ring, it is possible to develop compounds with highly specific and distinct pharmacological profiles.
Visualizing the Mechanism of Action
To better understand the distinct pathways targeted by these pyrazole derivatives, the following diagrams illustrate their mechanisms of action.
Caption: Mechanism of Celecoxib as a selective COX-2 inhibitor.
Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are detailed step-by-step methodologies for the key in vivo experiments cited.
TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS) Model
This model is crucial for evaluating the efficacy of anti-inflammatory agents in an acute, systemic setting.
Workflow Diagram:
Caption: Workflow for the TNF-α-induced SIRS model.
Step-by-Step Protocol:
-
Animal Acclimatization: Male C57BL/6 mice (8-10 weeks old) are acclimatized for at least one week under standard laboratory conditions.
-
Grouping and Dosing: Mice are randomly assigned to vehicle control and treatment groups. Compound 44 or vehicle is administered orally at a predetermined time before the inflammatory challenge.
-
TNF-α Challenge: A single intraperitoneal injection of recombinant murine TNF-α (e.g., 250 μg/kg) is administered to induce SIRS. [13]Control animals receive a vehicle injection.
-
Monitoring: Mice are monitored for clinical signs of distress, including reduced locomotor activity and body weight loss. [13]5. Endpoint Analysis: At a specified time point post-challenge (e.g., 6 hours), blood is collected for serum cytokine analysis (e.g., IL-6, MCP-1) using ELISA or multiplex assays. [13]Brain tissue can also be harvested to assess neuroinflammation. [13]
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This is a robust and reproducible model for inducing acute colitis that shares many features with human ulcerative colitis. [9] Workflow Diagram:
Caption: Workflow for the DSS-induced colitis model.
Step-by-Step Protocol:
-
Induction of Colitis: Acute colitis is induced by administering 2-3% (w/v) DSS in the drinking water for 7 consecutive days. [1][14]2. Compound Administration: Daily oral administration of Compound 44 or vehicle is initiated concurrently with DSS administration.
-
Daily Monitoring: Mice are monitored daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI). [1]4. Endpoint Analysis: On day 8, mice are euthanized. The colon is excised, and its length is measured. Colonic tissue sections are collected for histological analysis (e.g., H&E staining) to assess inflammation and tissue damage. [15]Pro-inflammatory cytokine levels in the colon can be measured by qPCR or ELISA. [9]
Conclusion
The this compound scaffold and its derivatives represent a highly promising area for drug discovery. The in vivo success of the closely related 1H-pyrazol-3-amine derivative, Compound 44, as a RIPK1 inhibitor, showcases the potential of this chemical class to yield potent, selective, and orally bioavailable drugs for inflammatory diseases. The strategic incorporation of the oxetane moiety is a key design element that can further enhance the drug-like properties of these compounds, potentially leading to candidates with improved pharmacokinetic and safety profiles. The comparative analysis with Celecoxib highlights the remarkable versatility of the pyrazole core, capable of producing drugs with distinct mechanisms of action. The detailed experimental protocols provided herein offer a robust framework for researchers to further explore the in vivo efficacy of this exciting class of molecules.
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- The Oxetane Motif: A Four-Membered Ring Revolutionizing Drug Design. (2025). BenchChem.
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- Oxetane Building Blocks: Essential Guide for Modern Drug Discovery. (2026). AiFChem.
- Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. (n.d.). RSC Publishing.
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- Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx.
- Mini review on anticancer activities of Pyrazole Deriv
- Discovery of a 1H‑Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflamm
- Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. (n.d.). Taylor & Francis Online.
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A Senior Application Scientist's Guide to Linker Selection: A Head-to-Head Comparison of Oxetane and Piperidine in Targeted Protein Degradation
Introduction: The Linker as an Active Architect of Degradation
In the landscape of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC) has emerged as a powerful therapeutic modality.[][2] These heterobifunctional molecules operate by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's own ubiquitin-proteasome system to induce degradation.[3][4] A PROTAC is comprised of three key components: a warhead for the POI, a ligand for an E3 ligase, and a linker that tethers the two.
Historically viewed as a passive spacer, the linker is now understood to be a critical determinant of a PROTAC's overall success.[5][6] Its composition, length, and rigidity profoundly influence physicochemical properties, cell permeability, and the geometric arrangement of the crucial ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates degradation efficiency and selectivity.[3][6][7][8]
While flexible alkyl and polyethylene glycol (PEG) chains have been workhorses in early PROTAC design, the field is increasingly pivoting towards more rigid and functionalized linkers to overcome the challenges associated with molecules that lie "beyond the Rule of 5" (bRo5).[7][9] Among these, saturated heterocyclic scaffolds have gained prominence. This guide provides a direct, head-to-head comparison of two such motifs: the four-membered oxetane ring and the six-membered piperidine ring. We will dissect their distinct impacts on PROTAC performance, supported by experimental data and detailed protocols, to empower researchers in making rational design choices.
Caption: The catalytic mechanism of PROTAC-mediated protein degradation.
Part 1: Physicochemical Properties - The Foundation of a Viable Degrader
The large size and complex nature of PROTACs often result in poor physicochemical properties, such as low solubility and high lipophilicity, which can hinder their development. The choice of linker motif is a primary strategy to modulate these characteristics.
Oxetane: The oxetane ring is a four-membered ether. Its key feature is the oxygen atom, which acts as a hydrogen bond acceptor and introduces polarity. This makes it a valuable "solubility handle." Replacing a gem-dimethyl group with an oxetane, for instance, can reduce lipophilicity (logP) and improve aqueous solubility without significantly altering the molecule's conformation. Furthermore, the strained four-membered ring is generally more metabolically stable than linear ethers.
Piperidine: As a six-membered saturated heterocycle containing a basic nitrogen, piperidine offers a different set of advantages.[5] Its primary contribution is conformational rigidity, which can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the ternary complex.[5][] The basic nitrogen can be protonated at physiological pH, which can enhance solubility.[11] However, this basicity can also be a liability, potentially leading to off-target effects or rapid clearance. The rigid structure of piperidine has been shown to enhance metabolic stability compared to flexible alkyl chains.[5]
| Property | Oxetane Linker | Piperidine Linker | Rationale & Expert Insight |
| Solubility | Increased | Moderately Increased | Oxetane acts as a polar handle and H-bond acceptor. Piperidine's basicity allows for salt formation, but its effect is pH-dependent.[11] |
| Lipophilicity (logP/D) | Reduced | Variable | The polar ether in oxetane lowers logP. Piperidine is less polar than oxetane but less lipophilic than a corresponding cyclohexane. |
| Rigidity | Moderate | High | The six-membered ring of piperidine provides significant conformational constraint, which is beneficial for pre-organizing the PROTAC.[5] |
| Metabolic Stability | Generally Good | Generally Good | Both motifs are more stable than linear alkyl or PEG linkers. Piperidine's stability is a known advantage used in clinical candidates like ARV-110.[5][12] |
| Hydrogen Bonding | Acceptor | Acceptor (N-H if secondary) | Oxetane's oxygen is a reliable H-bond acceptor. The nitrogen in piperidine can also act as an acceptor. |
Table 1. Comparative physicochemical impact of oxetane and piperidine linkers.
Part 2: Ternary Complex Geometry and Degradation Efficacy
The ultimate goal of a PROTAC is to form a productive ternary complex that orients a lysine residue on the POI surface towards the E2 ubiquitin-conjugating enzyme associated with the E3 ligase. The linker's geometry is paramount in achieving this.
The rigidity imparted by both oxetane and piperidine linkers is advantageous over flexible linkers. It restricts the vast conformational space of the PROTAC, increasing the probability of adopting a conformation conducive to ternary complex formation.[] This can lead to higher cooperativity, where the binding of the PROTAC to one protein enhances its affinity for the second.
However, the specific vectors and angles imposed by a four-membered versus a six-membered ring are different. A piperidine ring offers well-defined chair and boat conformations and specific axial/equatorial exit vectors for linker attachment, providing a more predictable and rigid scaffold.[13] The smaller oxetane ring offers a more compact and sharp directional change. The optimal choice is highly dependent on the specific POI and E3 ligase pair, as the ideal distance and orientation for ubiquitination vary. Empirical testing is often required.[]
| PROTAC Target | Linker Type | DC50 (nM) | Dmax (%) | Source/Comment |
| Androgen Receptor | Piperidine-containing | < 1 | > 95% | Data representative of potent degraders like ARV-110, where rigidity improved potency.[5][12] |
| PRC2 Components | Piperidine (4-position) | 25-50 | ~90% (EED) | A study systematically replacing a propyl linker with cyclic analogs found the 4-piperidine linker to be highly effective.[13] |
| BRD4 | Oxetane-containing | Hypothetical | Hypothetical | Direct comparative data is scarce. However, incorporating oxetane to improve solubility could rescue an otherwise potent but insoluble PROTAC. |
| Generic Target | Flexible Alkyl/PEG | Variable | Variable | Often used as a baseline. Replacement with rigid linkers frequently improves potency.[5][14] |
Table 2. Representative degradation performance. Note: Direct head-to-head quantitative data for a single target is limited in published literature, highlighting the need for case-by-case evaluation. Data is illustrative of trends.
Part 3: Cell Permeability - Navigating the bRo5 Space
Perhaps the greatest challenge in PROTAC design is achieving adequate cell permeability. Due to their high molecular weight and polar surface area, most PROTACs violate traditional drug-like guidelines. The ability of a PROTAC to act as a "molecular chameleon," adopting a folded conformation to shield its polar surface area within the nonpolar lipid bilayer, is critical for passive diffusion.[15][16][17]
The linker plays a central role here. Studies have shown that linkers capable of forming intramolecular hydrogen bonds (IMHBs) can stabilize a folded, less polar conformation, thereby enhancing permeability.[18]
-
Oxetane's Role: The oxygen atom of an oxetane can serve as an IMHB acceptor. This can help shield nearby hydrogen bond donors (like an amide N-H), effectively reducing the molecule's 3D polar surface area (PSA) in a nonpolar environment and improving permeability.
-
Piperidine's Role: While piperidine itself doesn't form IMHBs as readily as an ether, its rigid structure can position other parts of the molecule to do so. More importantly, the inclusion of a basic nitrogen can sometimes engage active uptake transporters. However, it also makes the PROTAC susceptible to being a P-glycoprotein (P-gp) efflux substrate, which can reduce intracellular concentration.[19]
Caption: The "molecular chameleon" concept for PROTAC cell permeability.
| Assay Type | Oxetane Linker | Piperidine Linker | Expert Insight |
| PAMPA (Papp) | Potentially Improved | Variable | Oxetane's ability to facilitate intramolecular hydrogen bonding can shield polarity and improve passive diffusion.[18] Piperidine's rigidity can also contribute, but its basicity may lead to ionization, complicating passive diffusion. |
| Caco-2 Permeability | Favorable | Risk of Efflux | Caco-2 assays account for active transport. While piperidine can sometimes improve uptake, it also increases the risk of recognition by efflux pumps like P-gp, a common challenge.[19][20] |
Table 3. Expected impact on cell permeability assays.
Part 4: Experimental Protocols - A Self-Validating System
Trustworthy data is built on robust methodologies. Below are standardized, field-proven protocols for evaluating key PROTAC performance metrics.
Protocol 1: Western Blot for Protein Degradation (DC50/Dmax Determination)
-
Causality: This assay directly measures the end-goal of a PROTAC: the reduction of target protein levels in a cellular context. It is the gold standard for determining degradation potency (DC50) and efficacy (Dmax).
-
Cell Culture and Seeding: Plate the relevant human cell line (e.g., VCaP for Androgen Receptor, HeLa for BRD4) in 6-well plates at a density of 250,000 cells/well. Allow cells to adhere for 24 hours.
-
PROTAC Treatment: Prepare serial dilutions of the oxetane- and piperidine-linker PROTACs in DMSO. The final DMSO concentration in the media should be ≤ 0.1%. Treat cells with a range of concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a DMSO-only vehicle control.
-
Cell Lysis: Aspirate media and wash cells twice with ice-cold PBS. Add 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot: Normalize protein amounts for all samples (e.g., 20 µ g/lane ). Separate proteins on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the POI overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, Vinculin) as a loading control.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an ECL substrate and an imaging system.
-
Data Analysis: Quantify band intensities using software like ImageJ. Normalize the POI signal to the loading control signal. Plot the normalized POI levels against the log of PROTAC concentration and fit a dose-response curve to determine DC50 and Dmax values.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Causality: PAMPA provides a rapid, high-throughput, and cell-free method to specifically assess a compound's passive diffusion capabilities, isolating the physicochemical contributions to permeability from confounding biological factors like active transport.[21][22]
-
Solution Preparation: Prepare a 10 mg/mL solution of lecithin in dodecane. Prepare a donor solution of each PROTAC at 100 µM in PBS at pH 7.4. Prepare the acceptor solution (PBS pH 7.4).
-
Plate Preparation: Coat the filter of a 96-well donor plate (e.g., Millipore MultiScreen-IP) with 5 µL of the lecithin/dodecane solution. Place the donor plate into a 96-well acceptor plate containing 300 µL of acceptor solution per well.
-
Assay Start: Add 150 µL of the PROTAC donor solution to each well of the donor plate.
-
Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 16-24 hours with gentle shaking.
-
Quantification: After incubation, carefully remove the donor plate. Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the permeability coefficient (Papp) using the following equation: Papp = [-V_D * V_A / ((V_D + V_A) * A * t)] * ln[1 - (C_A(t) * (V_D + V_A)) / (V_D * C_D(0))], where V is volume, A is the filter area, t is time, C_A(t) is the acceptor concentration at time t, and C_D(0) is the donor concentration at time 0.
Protocol 3: Metabolic Stability Assay in Human Liver Microsomes (HLM)
-
Causality: This in vitro assay evaluates the susceptibility of a PROTAC to Phase I metabolism, primarily by cytochrome P450 enzymes.[23][24] It provides an early indication of a compound's metabolic liabilities and helps predict its in vivo half-life.
-
Reagent Preparation: Thaw pooled HLM on ice. Prepare a 2X NADPH regenerating system solution. Prepare a 2X PROTAC solution (e.g., 2 µM) in phosphate buffer.
-
Incubation Mixture: In a 96-well plate, combine HLM (final concentration 0.5 mg/mL) and the 2X PROTAC solution. Pre-warm the plate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding the 2X NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The t=0 sample is prepared by adding the quenching solution before the NADPH solution.
-
Sample Processing: Centrifuge the plate at 4,000 rpm for 20 minutes at 4°C to precipitate proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent PROTAC concentration by LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of PROTAC remaining versus time. The slope of the line (k) is the elimination rate constant. Calculate the in vitro half-life (t1/2) as 0.693/k.
Caption: A streamlined workflow for the comparative evaluation of PROTACs.
Conclusion and Future Outlook
The choice between an oxetane and a piperidine linker is not a matter of inherent superiority but of strategic alignment with the specific challenges of a given PROTAC program.
-
Choose an Oxetane linker when: The primary challenge is poor aqueous solubility or high lipophilicity. Its utility as a compact, metabolically stable, polar handle is its greatest strength. It is also an excellent choice for exploring intramolecular hydrogen bonding to enhance permeability.
-
Choose a Piperidine linker when: The primary goal is to impose significant conformational rigidity to enhance ternary complex formation and potency.[5] It is a proven scaffold that can improve metabolic stability and is featured in clinical candidates.[12] However, its basicity requires careful management to avoid efflux and other liabilities.
Ultimately, the linker is not an isolated module but an integral part of a complex system. The optimal solution often arises from an iterative design-test-analyze cycle. As our understanding of ternary complex structures and the nuances of bRo5 permeability deepens, we can expect the development of even more sophisticated linkers that blend the best properties of motifs like oxetane and piperidine to create the next generation of highly effective and drug-like protein degraders.
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 1-(Oxetan-3-yl)-1H-pyrazol-5-amine Based Kinase Inhibitors
Introduction: The Pursuit of Kinase Inhibitor Selectivity
The 1-(oxetan-3-yl)-1H-pyrazol-5-amine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of potent kinase inhibitors. Its unique three-dimensional geometry, conferred by the strained oxetane ring, allows for novel interactions within the ATP-binding pocket of kinases, often leading to high potency and desirable physicochemical properties. However, as with any kinase inhibitor, the ultimate clinical success hinges not just on on-target potency but also on a well-defined and acceptable off-target profile. The human kinome consists of over 500 members, and unintended inhibition of these off-target kinases can lead to a range of adverse effects.
This guide provides a comprehensive framework for the cross-reactivity profiling of kinase inhibitors derived from the this compound scaffold. We will use a hypothetical, yet representative, compound, "Cmpd-A," designed as a Janus Kinase 1 (JAK1) inhibitor, to illustrate the experimental workflows and data analysis necessary to build a robust selectivity profile. This guide will objectively compare Cmpd-A's performance with established JAK inhibitors, providing supporting experimental data and methodologies.
The Importance of Selectivity Profiling
Selective kinase inhibitors are crucial for minimizing off-target toxicities and maximizing therapeutic windows. For instance, in the context of JAK inhibitors, unintended inhibition of JAK2 can lead to hematological side effects, while JAK3 inhibition may result in immunosuppression. Therefore, a thorough understanding of a compound's selectivity across the entire kinome is paramount.
Experimental Workflow for Cross-Reactivity Profiling
A tiered approach is often the most efficient strategy for comprehensive cross-reactivity profiling. This typically begins with broad, high-throughput screening, followed by more focused dose-response assays on identified hits, and finally, cellular assays to confirm off-target activity in a more physiologically relevant context.
Figure 1: A tiered experimental workflow for kinase inhibitor cross-reactivity profiling.
Tier 1: Broad Kinome Screening
The initial step involves screening the compound of interest against a large, commercially available panel of kinases at a single, high concentration (typically 1-10 µM). This provides a broad overview of the compound's selectivity and identifies potential off-target interactions.
Protocol: KINOMEscan™ Profiling (DiscoverX)
-
Compound Preparation: Solubilize Cmpd-A in 100% DMSO to a stock concentration of 100 mM.
-
Assay Plate Preparation: Prepare a working solution of Cmpd-A at 100X the final desired screening concentration in 100% DMSO.
-
Screening: Submit the compound to a commercial vendor (e.g., DiscoverX) for screening against their full kinome panel at a concentration of 10 µM. The assay principle is based on a competition binding assay where the amount of test compound bound to the kinase is measured relative to a proprietary ligand.
-
Data Analysis: The results are typically reported as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for identifying significant off-target hits is a %Ctrl of <10 or <1.
Tier 2: Dose-Response and IC50 Determination
Any significant off-target hits identified in the initial screen should be followed up with dose-response assays to determine their half-maximal inhibitory concentration (IC50). This quantitative measure allows for a more precise comparison of on-target versus off-target potency.
Protocol: ADP-Glo™ Kinase Assay (Promega)
-
Reagent Preparation: Prepare kinase, substrate, and ATP solutions in kinase buffer.
-
Compound Titration: Prepare a 10-point serial dilution of Cmpd-A in a 384-well plate.
-
Kinase Reaction: Add the kinase and substrate to the wells containing the compound dilutions. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Tier 3: Cellular Assays for Target Engagement and Phenotypic Consequences
Biochemical assays, while crucial, do not always translate directly to a cellular context. Therefore, it is essential to validate off-target hits in relevant cellular systems.
Protocol: Phospho-Flow Cytometry for Cellular Target Engagement
-
Cell Culture and Treatment: Culture a cell line that expresses both the primary target (e.g., JAK1) and a confirmed off-target kinase. Treat the cells with a dose-range of Cmpd-A for 1-2 hours.
-
Cell Stimulation: Stimulate the cells with an appropriate ligand to activate the signaling pathways of interest (e.g., IL-6 for JAK1/STAT3 pathway).
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with methanol to allow for intracellular antibody staining.
-
Antibody Staining: Stain the cells with fluorescently labeled antibodies specific for the phosphorylated forms of the downstream substrates of the on-target and off-target kinases (e.g., p-STAT3 for JAK1).
-
Flow Cytometry Analysis: Acquire the data on a flow cytometer and quantify the median fluorescence intensity (MFI) of the phospho-specific antibody.
-
Data Analysis: Calculate the IC50 for the inhibition of phosphorylation of the downstream substrates.
Comparative Data Analysis: Cmpd-A vs. Alternative JAK Inhibitors
To put the cross-reactivity profile of Cmpd-A into context, it is essential to compare it with other known JAK inhibitors. For this guide, we will compare it to a hypothetical pan-JAK inhibitor (Cmpd-B) and a more selective JAK1 inhibitor (Cmpd-C).
Table 1: Biochemical IC50 Values (nM) for Cmpd-A and Comparators
| Kinase | Cmpd-A (Hypothetical) | Cmpd-B (Pan-JAK Inhibitor) | Cmpd-C (Selective JAK1 Inhibitor) |
| JAK1 | 5 | 10 | 2 |
| JAK2 | 250 | 15 | 500 |
| JAK3 | 800 | 5 | >10,000 |
| TYK2 | 150 | 20 | 800 |
| Off-Target Hit 1 (e.g., ROCK1) | 500 | 1500 | >10,000 |
| Off-Target Hit 2 (e.g., p38α) | >10,000 | 500 | >10,000 |
Table 2: Cellular IC50 Values (nM) for Inhibition of Substrate Phosphorylation
| Pathway | Cmpd-A (Hypothetical) | Cmpd-B (Pan-JAK Inhibitor) | Cmpd-C (Selective JAK1 Inhibitor) |
| JAK1/STAT3 (IL-6 stim) | 25 | 40 | 15 |
| JAK2/STAT5 (EPO stim) | 1200 | 60 | 2500 |
| Off-Target Pathway | >10,000 | 2000 | >10,000 |
Interpreting the Data and Making Informed Decisions
The data presented in Tables 1 and 2 allow for a clear comparison of the selectivity profiles. Cmpd-A demonstrates good selectivity for JAK1 over other JAK family members in biochemical assays, with a >50-fold window against JAK2. This selectivity is maintained in cellular assays. In contrast, Cmpd-B is a potent inhibitor of all JAK family members, which may be desirable for certain therapeutic indications but also carries a higher risk of mechanism-based toxicities. Cmpd-C exhibits the highest selectivity for JAK1, making it a valuable tool for dissecting the specific roles of this kinase.
The off-target profiling reveals that Cmpd-A has a weak interaction with ROCK1, but the cellular data suggests this is unlikely to be physiologically relevant at therapeutic concentrations.
Figure 2: A visual representation of the selectivity profiles of Cmpd-A and its comparators.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. A thorough and systematic approach to cross-reactivity profiling, as outlined in this guide, is critical for identifying compounds with the optimal balance of on-target potency and overall selectivity. The hypothetical Cmpd-A demonstrates a favorable profile for a JAK1-selective inhibitor. Further studies, including in vivo efficacy and toxicology models, would be necessary to fully characterize its therapeutic potential.
By following a tiered and data-driven approach, researchers can de-risk their drug discovery programs and increase the likelihood of developing safe and effective medicines.
References
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 1-(oxetan-3-yl)-1H-pyrazol-5-amine
Prepared by the Senior Application Scientist
This document provides a comprehensive, step-by-step guide for the proper disposal of 1-(oxetan-3-yl)-1H-pyrazol-5-amine. As a specialized heterocyclic compound, its disposal requires a meticulous approach grounded in chemical safety principles and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals to ensure the safety of laboratory personnel and the protection of our environment.
Given that a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, the procedures outlined below are synthesized from data on its constituent functional groups—oxetane, pyrazole, and amine—and general best practices for laboratory chemical waste management.[1] This conservative "worst-case" approach ensures a high margin of safety.[1]
Section 1: Hazard Assessment and Waste Characterization
The foundational step in any disposal protocol is to understand the potential hazards of the substance. The molecular structure of this compound informs its likely hazard profile.
-
Amine Moiety: The primary amine group (-NH2) classifies the compound as a weak base. Amines can be harmful to aquatic life and should never be disposed of in drains or sewers.[2] Improper mixing with other chemicals, particularly acids, can lead to hazardous reactions.
-
Pyrazole Core: Pyrazole derivatives are biologically active and may exhibit toxicological properties.[3] Structurally similar pyrazole compounds are often classified as skin and eye irritants.[4][5][6][7]
-
Oxetane Ring: The strained four-membered oxetane ring can be reactive. Related oxetane compounds, like oxetan-3-one, are listed as flammable liquids that can cause skin irritation and serious eye damage.[8][9][10]
| Parameter | Guideline & Data | Rationale & Source |
| Waste Classification | Hazardous Chemical Waste | Inferred toxicity and reactivity from amine, pyrazole, and oxetane functional groups.[2][3][8] |
| EPA/RCRA Status | Must be managed under the Resource Conservation and Recovery Act (RCRA). | Federal regulations govern the disposal of chemical waste from generation to final disposal.[12][13] |
| Primary Hazards | Potential skin/eye irritant, harmful if swallowed, toxic to aquatic ecosystems. | Based on data for analogous pyrazole and amine compounds.[1][2][6][14] |
| Incompatibilities | Strong acids, strong oxidizing agents, acid chlorides. | The basic amine group reacts with acids.[15][16] Heterocyclic compounds can react with strong oxidizers.[5][14] |
| Recommended Disposal | High-temperature incineration by a licensed hazardous waste facility. | The most effective method for the ultimate destruction of organic chemical waste.[1][17] |
Section 2: Step-by-Step Disposal Protocol
Adherence to a systematic workflow is critical for safety and compliance. The following protocol details the necessary steps from waste generation to final pickup.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing standard laboratory PPE to minimize exposure.
-
Eye Protection: Chemical safety goggles are mandatory.[7]
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal techniques.
-
Body Protection: A standard laboratory coat is required.[7]
Step 2: Waste Segregation and Collection
Proper segregation prevents dangerous reactions and simplifies the disposal process.[15][18]
-
Do Not Mix: Never mix this compound waste with incompatible materials like strong acids or oxidizing agents.[15][16]
-
Solid Waste: Collect unused solid compound, contaminated weigh boats, and grossly contaminated gloves or wipes in a dedicated solid waste container.[1][11]
-
Liquid Waste: If the compound is in solution, collect it in a dedicated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[11]
-
Sharps Waste: Needles, syringes, or contaminated glassware must be disposed of in a designated sharps container.
Step 3: Containerization and Labeling
All waste containers must be appropriate for the waste type and clearly labeled to meet regulatory standards.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top lid. High-density polyethylene (HDPE) is a suitable choice for this type of organic waste.[4][11] Ensure the container is in good condition and free from damage.[11]
-
Labeling: The container must be labeled clearly with the words "Hazardous Waste." [4][19] The label must also include:
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[13][15][19]
-
Location: The SAA must be under the direct control of laboratory personnel.[12]
-
Secondary Containment: All liquid waste containers must be placed in a secondary containment bin to prevent spills.[12]
-
Container Management: Keep waste containers securely closed except when adding waste.[15]
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[19]
-
Time Limits: Once a container is full, it must be moved from the SAA within three days.[15] Partially filled containers may remain in the SAA for up to one year.[15]
Step 5: Arranging for Final Disposal
The final disposal of hazardous waste must be handled by trained professionals.
-
Contact EHS: Follow your institution's procedures to request a waste pickup from your EHS department or equivalent safety office.[1][20]
-
Professional Disposal: Your institution will have a contract with a licensed hazardous waste disposal company that will transport and dispose of the material in compliance with all federal and state regulations.[2][21]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for handling waste generated from this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
Section 3: Spill and Decontamination Procedures
In the event of a small spill, take immediate action to contain and clean the area.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's emergency response team.
-
PPE: Wear the appropriate PPE as described in Section 2.
-
Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Collection: Carefully sweep or scoop the absorbent material and place it into a labeled hazardous waste container.[22]
-
Decontamination: Clean the spill area with soap and water. Collect all cleaning materials (wipes, towels) and place them in the solid hazardous waste container. For highly toxic materials, the first rinse should be collected as hazardous waste.[23]
-
Reporting: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
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Amine Disposal For Businesses. Collect and Recycle. Available at: [Link]
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Disposing Amine Waste. Technology Catalogue. Available at: [Link]
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Mastering the Safe Handling of 1-(oxetan-3-yl)-1H-pyrazol-5-amine: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, in-depth information for the safe handling and disposal of 1-(oxetan-3-yl)-1H-pyrazol-5-amine, a key building block in modern medicinal chemistry. By understanding the inherent properties of this compound and adhering to best practices, we can ensure a safe and productive research environment. This document moves beyond a simple checklist, offering a framework of self-validating protocols grounded in established safety principles.
Hazard Assessment and Engineering Controls: The First Line of Defense
Primary Engineering Controls:
The most effective way to mitigate exposure is to handle the compound within a certified chemical fume hood. This engineering control provides a physical barrier and constant ventilation, minimizing the risk of inhalation of any dust or aerosols.[7] Ensure that the fume hood has a valid inspection sticker and that the sash is kept at the lowest practical height during manipulations. For any procedures with the potential for splashing, a sash shield should also be utilized.
Workstations should be equipped with readily accessible emergency equipment, including an eyewash station and a safety shower.[5][8] All personnel should be familiar with their location and operation.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate Personal Protective Equipment (PPE) is critical for preventing direct contact with the chemical.[9][10] Standard laboratory attire, including a flame-resistant lab coat, long pants, and closed-toe shoes, is mandatory at all times.[11]
| PPE Category | Specification | Rationale for Use |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashing.[11] | Protects against accidental splashes and airborne particles that could cause serious eye irritation.[2][3][6] |
| Skin Protection | Chemically resistant gloves (Nitrile or Neoprene are generally suitable for incidental contact). For prolonged handling or immersion, consult a glove compatibility chart. A flame-resistant lab coat is required.[11] | Prevents skin irritation upon contact.[2][3][5] Contaminated gloves should be removed and disposed of properly, followed by hand washing.[12] |
| Respiratory Protection | Generally not required when handling small quantities in a properly functioning chemical fume hood. If weighing out larger quantities or if there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][7] | Minimizes the risk of respiratory tract irritation from inhaling fine dust or aerosols.[2][3] |
Safe Handling and Experimental Workflow
A systematic approach to handling this compound will minimize risks and ensure the integrity of your experiments.
Caption: A streamlined workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above. Verify that the chemical fume hood is functioning correctly and that the work area is clean and uncluttered.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound inside a chemical fume hood to prevent the release of dust into the laboratory environment.
-
Use a spatula to handle the solid. Avoid scooping or pouring in a manner that creates airborne dust.
-
If transferring to a reaction vessel, do so carefully to prevent spillage.
-
-
In Case of a Spill:
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[4]
-
Clean the spill area with an appropriate solvent and then soap and water.
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is paramount for laboratory safety and environmental protection.[13] Do not dispose of this compound or its waste down the drain or in the regular trash.[14]
Waste Segregation and Disposal:
Caption: A clear plan for the segregation and disposal of waste generated from handling this compound.
-
Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated gloves, weigh paper, and spill cleanup materials, must be collected in a clearly labeled, sealed container designated for hazardous solid waste.[15]
-
Liquid Waste: Unused solutions and the first rinse of contaminated glassware should be collected in a compatible, sealed container labeled as hazardous liquid waste.[14][15] Subsequent rinses of glassware may be permissible for drain disposal depending on institutional policies, but it is best practice to collect all rinsates as hazardous waste.
-
Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent. The first rinsate must be collected as hazardous waste.[14] After triple-rinsing and air-drying, the container can typically be disposed of in the regular trash, but be sure to deface the label first.[15]
Always consult your institution's specific hazardous waste disposal guidelines, as regulations may vary.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2][5] Seek prompt medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[2][5] If irritation persists, seek medical attention.
-
Inhalation: Move the affected individual to fresh air. If they are not breathing, administer artificial respiration.[2][5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][16]
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
